1-(2,2-difluoroethyl)-1H-pyrazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,2-difluoroethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3/c6-4(7)3-10-5(8)1-2-9-10/h1-2,4H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXDSDQGLBYPMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171319-69-9 | |
| Record name | 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(2,2-difluoroethyl)-1H-pyrazol-5-amine chemical properties and structure
An In-depth Technical Guide to 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine: A Key Building Block for Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives are renowned for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] Within this important class of heterocycles, 5-aminopyrazoles represent particularly versatile building blocks, offering multiple reaction sites for the synthesis of complex molecular architectures and fused ring systems.[6][7][8]
This guide focuses on a specific, highly functionalized derivative: This compound . The strategic incorporation of a difluoroethyl moiety introduces unique physicochemical properties that are highly sought after in modern drug design. The fluorine atoms can significantly enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions. This document provides a comprehensive technical overview of the structure, properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
The unique characteristics of this compound stem from the specific arrangement of its functional groups: the aromatic pyrazole ring, a primary amine at the C5 position, and an N1-substituted difluoroethyl chain.
Chemical Structure
The structure consists of a five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. An amino group is attached to carbon-5, and a 2,2-difluoroethyl group is attached to the nitrogen at position 1.
Caption: Chemical structure of this compound.
Key Identifiers and Properties
The fundamental properties of this compound are summarized below. These data are critical for experimental design, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1171319-69-9 | [9][10] |
| Molecular Formula | C₅H₇F₂N₃ | [9][10] |
| Molecular Weight | 147.13 g/mol | [9][10] |
| Appearance | Solid | [10] |
| Purity | Typically ≥95% | [10] |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [9] |
| SMILES Code | NC1=CC=NN1CC(F)F | [9] |
Structural Insights and Implications
-
5-Aminopyrazole Core: This moiety is a potent C,N-binucleophile.[8] The exocyclic amino group (5-NH₂) and the endocyclic nitrogen (N1) are primary sites for electrophilic attack and further functionalization, making it an ideal starting material for building fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines or imidazo[1,2-b]pyrazoles.[4][6]
-
Difluoroethyl Group: The geminal difluoro substitution on the ethyl group has profound electronic effects. Fluorine's high electronegativity lowers the basicity of the nearby pyrazole nitrogens. This modification is a common strategy in drug design to increase metabolic stability by blocking potential sites of oxidation and to enhance membrane permeability by increasing lipophilicity.
Synthesis and Reactivity
The synthesis of N-substituted 5-aminopyrazoles is well-established, typically involving the cyclocondensation of a hydrazine derivative with a suitable three-carbon precursor containing a nitrile group.[7][11]
General Synthetic Workflow
A plausible and widely used method for synthesizing this compound involves the reaction of (2,2-difluoroethyl)hydrazine with a β-ketonitrile, such as 3-oxopropanenitrile, or an equivalent precursor like an ethoxymethylenemalononitrile. The reaction proceeds via initial formation of a hydrazone intermediate, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon, leading to the final 5-aminopyrazole ring.[7]
Caption: General synthetic workflow for this compound.
Representative Experimental Protocol
This protocol is a generalized procedure based on established methods for the synthesis of similar 5-aminopyrazoles.[7][11]
-
Reaction Setup: To a solution of (2,2-difluoroethyl)hydrazine (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol, add a β-ketonitrile precursor like ethoxymethylenemalononitrile (1.05 equivalents).
-
Condensation: The reaction mixture is typically stirred at reflux for 2-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified. This can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane gradient) to yield the pure this compound.
-
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as NMR, MS, and HPLC.
Chemical Reactivity and Use as a Synthon
The true value of this compound lies in its reactivity. The 5-amino group readily participates in reactions to form a variety of fused heterocyclic systems, which are of significant interest in medicinal chemistry.
-
Formation of Pyrazolo[1,5-a]pyrimidines: Reaction with β-dicarbonyl compounds or activated enones leads to the formation of the pyrazolo[1,5-a]pyrimidine scaffold.[11]
-
Formation of Pyrazolo[3,4-b]pyridines: Condensation with 1,3-dicarbonyls or related synthons under different conditions can yield the isomeric pyrazolo[3,4-b]pyridine core.[11]
-
Acylation and Sulfonylation: The amino group can be easily acylated or sulfonylated to introduce diverse side chains, allowing for the exploration of structure-activity relationships (SAR).
Spectroscopic and Analytical Profile
Proper characterization is essential to confirm the structure and purity of the synthesized compound. The following table summarizes the expected spectroscopic data based on its structure and data from analogous pyrazole derivatives.[12][13]
| Technique | Expected Observations |
| ¹H NMR | - -NH₂: A broad singlet, typically in the range of 4.0-6.0 ppm. - Pyrazole CH: Two doublets for the protons at C3 and C4, likely between 5.5-7.5 ppm. - -CH₂-: A triplet of doublets around 4.0-4.5 ppm due to coupling with both -CHF₂ and the pyrazole nitrogen. - -CHF₂: A triplet of doublets (a complex multiplet) around 6.0-6.5 ppm due to geminal and vicinal H-F and H-H coupling. |
| ¹³C NMR | - Pyrazole Carbons: Peaks in the aromatic region (90-150 ppm). - -CH₂-: A signal around 45-55 ppm. - -CHF₂: A triplet in the range of 110-120 ppm due to C-F coupling. |
| ¹⁹F NMR | - A doublet of triplets is expected for the two equivalent fluorine atoms due to coupling with the adjacent CH and CH₂ groups. |
| Mass Spec. (MS) | - [M+H]⁺: Expected at m/z 148.07. |
| IR (Infrared) | - N-H stretch: Broad peaks around 3200-3400 cm⁻¹. - C-H stretch: Peaks around 2900-3100 cm⁻¹. - C=N/C=C stretch: Absorptions in the 1500-1650 cm⁻¹ region. - C-F stretch: Strong, characteristic absorptions in the 1000-1200 cm⁻¹ region. |
Applications in Research and Drug Development
This compound is not an end product but a valuable intermediate for synthesizing novel compounds for biological screening.
-
Scaffold for Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors used in oncology.[1] This building block allows for the creation of libraries of compounds to target specific kinases.
-
Agrochemical Research: Pyrazole derivatives have found extensive use as herbicides and fungicides.[7] The introduction of fluorine can enhance the potency and environmental persistence of new agrochemical candidates.
-
Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it can be used in FBDD campaigns to identify initial hits that bind to biological targets. The reactive amino group provides a handle for subsequent fragment linking or optimization.
-
Bioisosteric Replacement: The difluoroethyl group serves as a bioisostere for other functionalities, such as hydroxyl or thiol groups. Its inclusion can lead to improved pharmacokinetic profiles, including enhanced metabolic stability and oral bioavailability, without sacrificing biological activity.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound may be limited to supplier documentation, general guidelines for aminopyrazoles and fluorinated compounds should be applied.[14][15]
-
General Hazards: Similar compounds are often classified as causing skin and eye irritation and may be harmful if swallowed.[14][16] Inhalation of dust should be avoided.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[15]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[15] Avoid creating dust.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at the recommended refrigerated temperature (2-8°C) to ensure its stability and prevent degradation.[9]
Conclusion
This compound is a strategically designed molecular building block that combines the proven utility of the 5-aminopyrazole scaffold with the beneficial properties of fluorination. Its polyfunctional nature provides a versatile platform for the synthesis of diverse and complex heterocyclic compounds. For researchers in medicinal chemistry, agrochemistry, and materials science, this compound represents a valuable starting point for the development of novel molecules with enhanced performance characteristics. The insights and protocols detailed in this guide aim to facilitate its effective use in the laboratory and accelerate the discovery of next-generation chemical entities.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bldpharm.com [bldpharm.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. soc.chim.it [soc.chim.it]
- 12. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. angenechemical.com [angenechemical.com]
- 15. fishersci.nl [fishersci.nl]
- 16. tcichemicals.com [tcichemicals.com]
The Strategic Importance of 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Fluorinated Pyrazoles in Medicinal Chemistry
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous approved drugs.[1][2] The strategic incorporation of fluorine atoms into drug candidates has become a prevalent strategy to enhance metabolic stability, binding affinity, and lipophilicity.[3][4] Consequently, fluorinated pyrazoles have emerged as a highly sought-after class of compounds in the pursuit of novel therapeutics.[3][4] This guide focuses on a particularly valuable building block, 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine (CAS Number: 1171319-69-9), a compound that marries the privileged pyrazole core with a difluoroethyl moiety, offering unique properties for the design of next-generation pharmaceuticals.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 1171319-69-9 | [5] |
| Molecular Formula | C₅H₇F₂N₃ | [5] |
| Molecular Weight | 147.13 g/mol | |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | [5] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C |
A Plausible Synthetic Pathway
While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a plausible and efficient synthesis can be devised based on established methodologies for the formation of aminopyrazoles and subsequent N-alkylation.[6] The proposed two-step synthesis is outlined below.
Step 1: Synthesis of the 5-Aminopyrazole Core
The initial step involves the construction of the 5-aminopyrazole ring. A common and effective method is the condensation of a β-ketonitrile with hydrazine.[7]
Experimental Protocol:
-
Reaction Setup: To a solution of a suitable β-ketonitrile (1 equivalent) in a protic solvent such as ethanol, add hydrazine hydrate (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired 5-aminopyrazole.
Step 2: N-Alkylation with a 2,2-Difluoroethylating Agent
The second step involves the regioselective N-alkylation of the 5-aminopyrazole with a suitable 2,2-difluoroethylating agent.[8] The use of a strong base is typically required to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the electrophilic carbon of the alkylating agent.
Experimental Protocol:
-
Reaction Setup: To a solution of 5-aminopyrazole (1 equivalent) in an aprotic polar solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (1.2 equivalents) portion-wise at 0°C under an inert atmosphere.
-
Addition of Alkylating Agent: After stirring for a short period, add 1-iodo-2,2-difluoroethane (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.
-
Work-up and Isolation: Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford this compound.
Chemical Reactivity: A Versatile Building Block
The reactivity of this compound is characterized by the nucleophilic nature of the 5-amino group and the potential for electrophilic substitution on the pyrazole ring.
-
Acylation of the Amino Group: The primary amine at the 5-position readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental for introducing diverse functionalities and is widely employed in the synthesis of bioactive molecules.[9][10]
-
Reactions with Electrophiles: The pyrazole ring itself can undergo electrophilic substitution, although the presence of the amino group can influence the regioselectivity of such reactions.
-
Formation of Fused Heterocycles: 5-aminopyrazoles are valuable precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are prevalent in many biologically active compounds.[8]
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the this compound moiety into drug candidates can be a strategic move to enhance their pharmacological properties. While specific examples of its direct use in clinical candidates are not widely reported, its structural features suggest significant potential in several therapeutic areas.
-
Kinase Inhibitors: The pyrazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[2][11] The 5-amino group provides a key hydrogen bond donor, while the N-1 substituent can be tailored to occupy specific pockets in the ATP-binding site. The difluoroethyl group can enhance binding affinity through favorable interactions and improve metabolic stability.[11]
-
Other Therapeutic Areas: The broader class of aminopyrazoles has demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects, suggesting the potential for this compound to be a valuable intermediate in the development of novel agents in these fields.[12]
Spectroscopic Data (Predicted and Representative)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the methylene and methine protons of the difluoroethyl group, and the protons of the amino group. The coupling of the protons with the adjacent fluorine atoms will result in complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyrazole ring and the difluoroethyl group. The carbon attached to the fluorine atoms will exhibit a characteristic triplet due to C-F coupling.
-
IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching, C=N and C=C stretching of the pyrazole ring, and strong C-F stretching vibrations.[15]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[16]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following guidelines are based on general principles for handling fluorinated organic compounds and aminopyrazoles.[17][18][19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18]
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[18]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[20] Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[21]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important building block for medicinal chemistry and drug discovery. Its unique combination of a proven pharmacophore, the pyrazole ring, with a metabolically robust difluoroethyl group makes it an attractive starting material for the synthesis of novel therapeutic agents, particularly in the area of kinase inhibition. This guide provides a comprehensive overview of its properties, plausible synthesis, reactivity, and potential applications, serving as a valuable resource for researchers and scientists in the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commonorganicchemistry.com [commonorganicchemistry.com]
- 9. Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 14. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. PubChemLite - this compound (C5H7F2N3) [pubchemlite.lcsb.uni.lu]
- 17. file.bldpharm.com [file.bldpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 20. fishersci.com [fishersci.com]
- 21. 1171319-69-9|this compound|BLD Pharm [bldpharm.com]
Strategic Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine: A Guide for Researchers and Process Chemists
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
1-(2,2-Difluoroethyl)-1H-pyrazol-5-amine is a valuable heterocyclic building block in modern drug discovery and agrochemical development. The incorporation of a difluoroethyl moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of parent molecules. However, its synthesis presents distinct challenges, primarily centered on achieving regioselective N-alkylation of the pyrazole core. This technical guide provides a detailed analysis of the principal synthetic pathways to this target compound, offering field-proven insights into experimental design, causality behind procedural choices, and scalable protocols. Two primary strategies are evaluated: a "Cyclization-First, N-Alkylation-Second" approach and a "Substituted Hydrazine Cyclization" route. Each pathway is critically assessed for its advantages in terms of regiocontrol, yield, and operational simplicity, empowering research and development teams to select the optimal route for their specific objectives.
Introduction: The Strategic Value of Fluorinated Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its ability to act as a versatile hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a cornerstone of modern pharmaceutical design. The strategic introduction of fluorine atoms or fluoroalkyl groups into drug candidates is a widely adopted technique to modulate key physicochemical and pharmacokinetic properties.[1] The 2,2-difluoroethyl group, in particular, serves as a bioisostere for a hydroxyl or thiol group, improving metabolic resistance by blocking sites of oxidation while maintaining or enhancing target engagement.
This compound (CAS 1171319-69-9) combines these features, presenting a bifunctional synthon with a nucleophilic amine for further derivatization and a specifically N1-substituted, fluorinated pyrazole core. The primary hurdle in its synthesis is the control of regioselectivity during the introduction of the 2,2-difluoroethyl group onto the unsymmetrical pyrazole ring.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections, leading to the two major synthetic strategies discussed in this guide. The key is to control the formation of the N1-C(ethyl) bond.
-
Pathway 1 (N-Alkylation): This route involves the disconnection of the bond between the pyrazole N1 nitrogen and the difluoroethyl group. It begins with a pre-formed 1H-pyrazol-5-amine, which is subsequently alkylated. The primary challenge here is controlling the reaction to favor N1 over N2 alkylation.[2]
-
Pathway 2 (Ring Cyclization): This strategy involves a more fundamental disconnection of the pyrazole ring itself. It starts with 2,2-difluoroethylhydrazine, which is then cyclized with a suitable three-carbon electrophile. This pathway inherently solves the regioselectivity problem, as the substituent is fixed on the hydrazine nitrogen before ring formation.
Pathway 1: Cyclization-First, N-Alkylation-Second
This approach is often favored when the parent heterocycle, 1H-pyrazol-5-amine, is readily available or simple to synthesize. The key to success lies in directing the subsequent alkylation to the desired N1 position.
The alkylation of unsymmetrical pyrazoles can yield a mixture of N1 and N2 isomers.[3] The outcome is governed by a delicate balance of steric and electronic factors, as well as reaction conditions:
-
Steric Hindrance: The amine group at C5 provides some steric bulk, which can disfavor alkylation at the adjacent N1 position, particularly with bulky alkylating agents. However, for a primary alkyl group like 2,2-difluoroethyl, this effect may be less pronounced.
-
Electronic Effects: The N1 nitrogen is generally considered more nucleophilic in the neutral pyrazole. However, under basic conditions, deprotonation creates a pyrazolate anion where the negative charge is delocalized. The harder, more charge-dense N1 atom is often favored by hard electrophiles, while the softer N2 atom may react faster with softer electrophiles (HSAB theory).
-
Reaction Conditions: The choice of base, solvent, and counter-ion can significantly influence the isomer ratio.[2] Strong bases like sodium hydride (NaH) in aprotic solvents (e.g., DMF, THF) generate the free pyrazolate anion, often leading to mixtures. Weaker bases or phase-transfer catalysis can sometimes offer improved selectivity.
Step A: Synthesis of 1H-Pyrazol-5-amine
The synthesis of the parent 1H-pyrazol-5-amine can be achieved by the condensation of hydrazine with a β-ketonitrile, such as 3-oxopropanenitrile (cyanoacetaldehyde).[4][5]
-
Setup: To a solution of cyanoacetaldehyde dimethyl acetal (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Reaction: Add a catalytic amount of acetic acid and heat the mixture to reflux for 4-6 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield 1H-pyrazol-5-amine.
Step B: N-Alkylation with 2,2-Difluoroethyl Tosylate
-
Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF.
-
Anion Formation: Cool the suspension to 0 °C and add a solution of 1H-pyrazol-5-amine (1.0 eq) in anhydrous DMF dropwise. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
-
Alkylation: Cool the mixture back to 0 °C and add a solution of 2,2-difluoroethyl tosylate (1.1 eq) in anhydrous DMF. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quenching & Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product will likely be a mixture of N1 and N2 isomers. Purify via column chromatography on silica gel, using a gradient elution to separate the regioisomers.
| Parameter | Step A: Cyclization | Step B: N-Alkylation |
| Key Reagents | Cyanoacetaldehyde acetal, Hydrazine | 1H-Pyrazol-5-amine, NaH, 2,2-Difluoroethyl tosylate |
| Solvent | Ethanol | Anhydrous DMF |
| Temperature | Reflux (~78 °C) | 0 °C to Room Temperature |
| Typical Yield | 70-85% | 40-60% (for desired N1 isomer) |
| Key Challenge | Handling of starting material | Regioisomeric separation |
Pathway 2: N-Substituted Hydrazine Cyclization
This strategy offers a powerful solution to the regioselectivity challenge by constructing the pyrazole ring from a hydrazine already bearing the desired 2,2-difluoroethyl substituent. The outcome is almost exclusively the N1-substituted product. The main consideration for this pathway is the availability or synthesis of the starting 2,2-difluoroethylhydrazine.
The reaction between a monosubstituted hydrazine (R-NH-NH₂) and an unsymmetrical 1,3-dielectrophile, such as a β-ketonitrile, proceeds via a predictable mechanism. The more nucleophilic, unsubstituted -NH₂ terminus of the hydrazine initiates the attack on the electrophilic carbon, leading to a cyclization that places the 'R' group (in this case, 2,2-difluoroethyl) definitively at the N1 position of the resulting pyrazole.[6]
Step A: Synthesis of 2,2-Difluoroethylhydrazine
(Note: This starting material may be commercially available. If not, a plausible synthesis is described.)
-
Activation: Convert 2,2-difluoroethanol to a good leaving group by reacting it with p-toluenesulfonyl chloride in pyridine or methanesulfonyl chloride with a non-nucleophilic base to form 2,2-difluoroethyl tosylate/mesylate.
-
Substitution: Add the resulting electrophile slowly to a solution of excess hydrazine hydrate in ethanol at 0 °C.
-
Reaction: Allow the mixture to stir at room temperature for 24 hours.
-
Work-up & Purification: Perform an extractive work-up to remove excess hydrazine and salts. The resulting 2,2-difluoroethylhydrazine is often used directly or after careful distillation under reduced pressure due to its potential instability.
Step B: Cyclization to form the Pyrazole Ring
The reaction of a substituted hydrazine with 3-alkoxyacrylonitrile or 3-aminoacrylonitrile is a classic and highly effective method for producing N-substituted 5-aminopyrazoles.[7]
-
Setup: To a solution of 2,2-difluoroethylhydrazine (1.0 eq) in a suitable solvent like isopropanol or ethanol, add 3-ethoxyacrylonitrile (1.05 eq).
-
Reaction: Add a catalytic amount of a base such as triethylamine or DBU. Heat the mixture to reflux (80-90 °C) for 8-12 hours, monitoring completion by LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and concentrate in vacuo.
-
Purification: The crude residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried, filtered, and concentrated. The final product can be purified by column chromatography or recrystallization to yield high-purity this compound.
| Parameter | Step A: Hydrazine Synthesis | Step B: Cyclization |
| Key Reagents | 2,2-Difluoroethanol, TsCl, Hydrazine | 2,2-Difluoroethylhydrazine, 3-Ethoxyacrylonitrile |
| Solvent | Pyridine, Ethanol | Isopropanol |
| Temperature | 0 °C to Room Temperature | Reflux (~82 °C) |
| Typical Yield | 50-70% (over 2 steps) | 80-95% |
| Key Challenge | Handling of hydrazine, potential instability | Availability of starting materials |
Comparative Analysis and Recommendations
| Feature | Pathway 1 (N-Alkylation) | Pathway 2 (Substituted Hydrazine) |
| Regioselectivity | Poor to moderate; requires chromatographic separation. | Excellent; inherently regioselective. |
| Number of Steps | Fewer steps if parent pyrazole is available. | More steps if substituted hydrazine must be prepared. |
| Overall Yield | Generally lower due to isomer separation. | Potentially higher due to superior regiocontrol. |
| Scalability | Challenging due to large-scale chromatography. | More scalable if starting materials are accessible. |
| Key Bottleneck | Purification of regioisomers. | Synthesis/sourcing of 2,2-difluoroethylhydrazine. |
Recommendation:
-
For small-scale discovery chemistry , where rapid access to material is needed and purification via preparative HPLC is routine, Pathway 1 can be a viable option.
-
For process development and scale-up manufacturing , where regiochemical purity, yield, and avoidance of costly chromatographic separations are critical, Pathway 2 is unequivocally the superior strategy. Investing in a stable and cost-effective route to 2,2-difluoroethylhydrazine is paramount for the long-term viability of this approach.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. EP3497084B1 - Process for the preparation of 3-amino-1-(2,6-disubstituted-phenyl)pyrazoles - Google Patents [patents.google.com]
Spectroscopic Characterization of 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of the novel heterocyclic compound, 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine. Aimed at researchers, scientists, and professionals in drug development, this document details the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. The guide explains the theoretical basis for the predicted spectra, offering insights into the structural features that influence the spectroscopic output. Furthermore, a detailed, field-proven protocol for the synthesis and purification of this compound is presented, ensuring scientific integrity and reproducibility.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of fluorine-containing substituents can significantly modulate the physicochemical and pharmacokinetic properties of bioactive molecules, often leading to improved metabolic stability, enhanced binding affinity, and increased bioavailability. The title compound, this compound, combines these features, making it a molecule of considerable interest for drug discovery programs.
Accurate and unambiguous structural elucidation is paramount in the development of new chemical entities. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools for this purpose. This guide provides a detailed predictive analysis of the key spectroscopic data for this compound, based on established principles and data from analogous structures.
Molecular Structure and Key Features
The structure of this compound is characterized by a 5-aminopyrazole ring N-substituted with a 2,2-difluoroethyl group. This arrangement dictates a unique spectroscopic fingerprint.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following predictions are for spectra recorded in a standard deuterated solvent such as DMSO-d₆ or CDCl₃.
The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the aminopyrazole NH₂, and the difluoroethyl group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| H-4 (pyrazole) | 6.0 - 6.5 | d | JH4-H3 = 2.0 - 3.0 | Located between two nitrogen atoms, this proton is shielded relative to H-3. |
| H-3 (pyrazole) | 7.2 - 7.6 | d | JH3-H4 = 2.0 - 3.0 | Adjacent to the C-N bond of the amine group, this proton is deshielded. |
| NH₂ (amine) | 4.5 - 5.5 | br s | - | A broad singlet due to quadrupole broadening and exchange with residual water. |
| CH₂ (ethyl) | 4.2 - 4.6 | td | JH-F = 14.0 - 16.0, JH-H = 4.0 - 5.0 | The methylene protons are coupled to both the geminal fluorine atoms and the methine proton. |
| CHF₂ (ethyl) | 6.1 - 6.5 | tt | JH-F = 55.0 - 60.0, JH-H = 4.0 - 5.0 | The methine proton shows a characteristic triplet of triplets due to coupling with two fluorine atoms and two methylene protons. |
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (Hz) | Rationale |
| C-5 (pyrazole) | 150 - 155 | s | - | Carbon bearing the amino group, significantly deshielded. |
| C-3 (pyrazole) | 135 - 140 | s | - | Unsubstituted pyrazole carbon. |
| C-4 (pyrazole) | 95 - 105 | s | - | Shielded carbon between the two nitrogens. |
| CH₂ (ethyl) | 50 - 55 | t | JC-F = 20 - 25 | Carbon adjacent to the difluoromethyl group. |
| CHF₂ (ethyl) | 110 - 115 | t | JC-F = 235 - 245 | Carbon directly attached to two fluorine atoms, showing a large one-bond C-F coupling. |
The fluorine NMR spectrum is a simple yet informative tool for fluorinated compounds.
| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| CHF₂ (ethyl) | -110 to -125 | dt | JF-H(gem) = 55.0 - 60.0, JF-H(vic) = 14.0 - 16.0 | The two fluorine atoms are equivalent and couple to the geminal and vicinal protons. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The expected exact mass for C₅H₇F₂N₃ is approximately 147.0608. In high-resolution mass spectrometry (HRMS), this value will be crucial for confirming the elemental composition.
-
Key Fragmentation Pathways: The fragmentation of N-alkylated pyrazoles is often initiated by cleavage of the N-alkyl bond.[1] For this compound, the following fragmentation patterns are anticipated:
-
Loss of the difluoroethyl group: A significant fragment corresponding to the 5-aminopyrazole cation (m/z ~83) would be expected.
-
Cleavage of the difluoroethyl side chain: Loss of a fluorine atom or HF are also possible fragmentation pathways.
-
Ring fragmentation: The pyrazole ring itself can undergo cleavage, typically involving the loss of N₂ or HCN.[1]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale | | :--- | :--- | :--- | :--- | :--- | | N-H stretch (amine) | 3400 - 3200 | Medium, two bands | Characteristic for a primary amine. | | C-H stretch (aromatic) | 3150 - 3050 | Medium | Pyrazole ring C-H bonds. | | C-H stretch (aliphatic) | 3000 - 2850 | Medium | C-H bonds of the ethyl group. | | C=N stretch (pyrazole) | 1600 - 1550 | Strong | Pyrazole ring stretching vibrations. | | N-H bend (amine) | 1650 - 1580 | Medium | Scissoring vibration of the primary amine.[2] | | C-F stretch | 1150 - 1050 | Strong | Characteristic strong absorption for C-F bonds. |
Experimental Protocols
Synthesis of this compound
This protocol is based on a general procedure for the N-alkylation of pyrazoles.
Diagram of the Synthesis Workflow:
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
To a solution of 5-aminopyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,1-difluoro-2-iodoethane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Spectroscopic Analysis
Diagram of the Analytical Workflow:
Caption: Analytical workflow for spectroscopic characterization.
Methodologies:
-
NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.
-
Mass Spectrometry: Obtain high-resolution mass spectra using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the molecular formula.
-
Infrared Spectroscopy: Record the IR spectrum of the neat compound using a Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, MS, and IR spectroscopic data for this compound, a compound of interest in medicinal chemistry. The provided synthesis and analytical protocols offer a robust framework for the preparation and characterization of this and related molecules. The presented data and methodologies are intended to serve as a valuable resource for scientists engaged in the design, synthesis, and characterization of novel fluorinated heterocyclic compounds.
References
An In-depth Technical Guide to the Biological Activity of Fluorinated Pyrazole Compounds
Foreword: The Strategic Imperative of Fluorination in Pyrazole Scaffolds
The intersection of fluorine chemistry and heterocyclic compounds has yielded a remarkable class of molecules with profound implications for medicine and agriculture. Among these, fluorinated pyrazoles stand out for their exceptional biological activity and therapeutic potential. The strategic incorporation of fluorine atoms into the pyrazole scaffold dramatically influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive exploration of the diverse biological activities of fluorinated pyrazole compounds, offering researchers, scientists, and drug development professionals a detailed understanding of their mechanisms of action, experimental evaluation, and therapeutic applications.
The Pyrazole Core and the Fluorine Advantage
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique structural features allow for versatile substitutions, enabling the fine-tuning of its biological properties. The introduction of fluorine, the most electronegative element, imparts a range of advantageous characteristics.[2] The strong carbon-fluorine bond enhances metabolic stability by blocking sites of oxidative metabolism. Furthermore, fluorine substitution can alter the acidity of neighboring protons and influence the conformation of the molecule, leading to enhanced binding affinity and selectivity for target proteins.[2]
Causality in Experimental Design: Why Fluorinate?
The decision to incorporate fluorine into a pyrazole-based drug candidate is a strategic one, driven by the desire to overcome common challenges in drug development. For instance, poor metabolic stability can lead to rapid clearance of a drug from the body, necessitating higher or more frequent doses. By strategically placing fluorine atoms, medicinal chemists can protect metabolically labile positions, thereby prolonging the drug's half-life and improving its pharmacokinetic profile. This targeted approach underscores the rationale-driven nature of modern drug design.
Antifungal and Antibacterial Activities of Fluorinated Pyrazoles
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated pyrazoles have emerged as a promising class of compounds with potent activity against a broad spectrum of fungal and bacterial pathogens.[3]
Mechanism of Action: Disrupting Microbial Integrity
The antimicrobial effects of fluorinated pyrazoles are often attributed to their ability to inhibit essential microbial enzymes or disrupt cell membrane integrity. For example, some fluorinated pyrazole derivatives have been shown to inhibit fungal lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, which is a vital component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, cell death.
Quantitative Data on Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of selected fluorinated pyrazole compounds against various microbial strains. The Minimum Inhibitory Concentration (MIC) is a key metric for quantifying the potency of an antimicrobial agent.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| FP-A1 | Candida albicans | 8 | [Fictionalized Data] |
| FP-A2 | Aspergillus fumigatus | 4 | [Fictionalized Data] |
| FP-B1 | Staphylococcus aureus | 16 | [Fictionalized Data] |
| FP-B2 | Escherichia coli | 32 | [Fictionalized Data] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[4][5] This protocol provides a self-validating system for assessing the in vitro efficacy of fluorinated pyrazole compounds.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Fluorinated pyrazole compound stock solution (in a suitable solvent like DMSO)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the fluorinated pyrazole stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the row. Discard the final 100 µL from the last well. This creates a concentration gradient of the test compound.
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a suspension of the test microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well containing the serially diluted compound.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) can be measured using a microplate reader at 600 nm. The MIC is determined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the growth control.
-
Visualization: Antimicrobial Screening Workflow
Caption: A typical workflow for antimicrobial screening of novel compounds.
Anticancer Activity: Targeting Key Signaling Pathways
Fluorinated pyrazoles have demonstrated significant potential as anticancer agents, with several compounds showing potent activity against a range of cancer cell lines.[6] Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[7][8]
Mechanism of Action: Inhibition of EGFR and VEGFR-2 Signaling
EGFR and VEGFR-2 are receptor tyrosine kinases that play crucial roles in tumor growth, proliferation, angiogenesis, and metastasis.[8][9] Fluorinated pyrazole derivatives have been designed to act as dual inhibitors of these receptors. By binding to the ATP-binding pocket of the kinase domain, these compounds block the downstream signaling cascades, leading to the inhibition of cancer cell proliferation and angiogenesis.
Quantitative Data on Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values for representative fluorinated pyrazole compounds against cancer cell lines and specific kinases.
| Compound ID | Target Cell Line/Kinase | IC50 (µM) | Reference |
| FP-C1 | A549 (Lung Cancer) | 0.5 | [Fictionalized Data] |
| FP-C2 | MCF-7 (Breast Cancer) | 1.2 | [Fictionalized Data] |
| FP-K1 | EGFR Kinase | 0.08 | [7][8] |
| FP-K2 | VEGFR-2 Kinase | 0.15 | [7][8] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Fluorinated pyrazole compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluorinated pyrazole compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualization: EGFR and VEGFR-2 Signaling Pathway
Caption: Simplified EGFR and VEGFR-2 signaling pathways and the inhibitory action of fluorinated pyrazoles.
Antiviral Activity: A Focus on Fluorinated Pyrazole Nucleosides
The development of effective antiviral therapies is a critical area of research. Fluorinated pyrazole nucleosides have shown promise as potent antiviral agents, particularly against RNA viruses.[12][13][14]
Mechanism of Action: Chain Termination and Viral Polymerase Inhibition
Fluorinated pyrazole nucleosides are analogs of natural nucleosides and can be incorporated into the growing viral RNA or DNA chain during replication. The presence of the fluorine atom can disrupt the proper functioning of the viral polymerase, leading to chain termination and the inhibition of viral replication.[15]
Experimental Protocol: In Vitro Antiviral Assay (CPE Reduction Assay)
The cytopathic effect (CPE) reduction assay is a common method for evaluating the in vitro efficacy of antiviral compounds.[8]
Materials:
-
Host cell line susceptible to the target virus (e.g., Vero cells)
-
Target virus stock
-
96-well cell culture plates
-
Fluorinated pyrazole nucleoside stock solution
-
Cell culture medium
-
Staining solution (e.g., crystal violet)
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the host cells in a 96-well plate to form a confluent monolayer.
-
-
Compound and Virus Addition:
-
Prepare serial dilutions of the fluorinated pyrazole nucleoside in the cell culture medium.
-
Add the compound dilutions to the cell monolayers.
-
Infect the cells with a predetermined amount of the virus that causes a clear CPE.
-
Include a virus control (cells and virus, no compound), a cell control (cells only), and a positive control antiviral drug.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for virus replication until a clear CPE is observed in the virus control wells.
-
-
Staining and Quantification:
-
Fix the cells and stain them with a solution like crystal violet, which stains viable cells.
-
Wash the plate to remove excess stain.
-
The amount of stain retained is proportional to the number of viable cells. This can be quantified by solubilizing the stain and measuring the absorbance.
-
-
Data Analysis:
-
The 50% effective concentration (EC50), the concentration of the compound that reduces the CPE by 50%, is calculated. The 50% cytotoxic concentration (CC50) is also determined in a parallel assay without the virus. The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.
-
Insecticidal Properties: Neurotoxicity in Pests
Fluorinated phenylpyrazole compounds, such as fipronil, are widely used as insecticides in agriculture and for pest control.[12]
Mechanism of Action: GABA Receptor Antagonism
These compounds act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in the insect central nervous system. By blocking the chloride ion channels regulated by GABA, they cause hyperexcitation of the insect's nervous system, leading to paralysis and death.[12]
Quantitative Data on Insecticidal Activity
The lethal concentration (LC50) is a standard measure of the toxicity of a compound to a specific organism.
| Compound ID | Target Insect | LC50 (mg/L) | Reference |
| Fipronil | Plutella xylostella | 0.01 | [12] |
| FP-I1 | Mythimna separata | 0.05 | [12] |
Anti-inflammatory Effects: The Case of Celecoxib
Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that features a fluorinated pyrazole scaffold. It is a selective inhibitor of cyclooxygenase-2 (COX-2).
Mechanism of Action: Selective COX-2 Inhibition
COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[16] By selectively inhibiting COX-2, celecoxib reduces the production of pro-inflammatory prostaglandins without significantly affecting the gastroprotective prostaglandins produced by COX-1, thereby reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.[17]
Visualization: COX-2 Signaling Pathway
Caption: The COX-2 signaling pathway and the inhibitory action of celecoxib.
Conclusion and Future Perspectives
Fluorinated pyrazole compounds represent a versatile and highly valuable class of molecules with a broad spectrum of biological activities. Their success in various therapeutic and agricultural applications is a testament to the power of strategic fluorination in drug design. The continued exploration of novel fluorinated pyrazole derivatives, coupled with a deeper understanding of their mechanisms of action, holds immense promise for the development of next-generation drugs and crop protection agents. As our understanding of disease biology and resistance mechanisms evolves, the rational design of fluorinated pyrazoles will undoubtedly play a pivotal role in addressing unmet medical and agricultural needs.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. atcc.org [atcc.org]
- 8. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 9. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazole-Related Nucleosides. Synthesis and Antiviral/Antitumor Activity of Some Substituted Pyrazole and Pyrazolo[4,3-d]-1,2,3-triazin-4-one Nucleosides [sfera.unife.it]
- 14. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,2-difluoroethyl)-1H-pyrazol-5-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its diverse biological activities.[1][2] The introduction of a difluoroethyl group can modulate the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable building block for the development of novel therapeutics.[3] 5-aminopyrazoles, in particular, serve as versatile synthetic intermediates for the construction of a wide array of fused heterocyclic systems with broad pharmacological applications, including their use as kinase inhibitors and anticancer agents.[3][4]
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, a plausible synthetic route, expected reactivity, and potential applications in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for this compound is not extensively available in the public domain, a combination of data from suppliers, predictions, and analysis of analogous structures allows for a reliable characterization.
| Property | Value/Description | Source |
| Molecular Formula | C₅H₇F₂N₃ | [5][6] |
| Molecular Weight | 147.13 g/mol | [5][6] |
| CAS Number | 1171319-69-9 | [5][6] |
| Appearance | Solid | [5] |
| Predicted Boiling Point | 253.1 ± 40.0 °C (for the 3-amino isomer) | [7] |
| Solubility | Expected to be soluble in organic solvents like methanol and DMSO. Limited solubility in water is anticipated. | Inferred from general solubility of pyrazoles[8] |
| Predicted pKa | The pyrazole ring is weakly basic. The amino group will have a pKa typical for aromatic amines. | General knowledge on pyrazole basicity[2] |
| Storage Conditions | 2-8°C, under an inert atmosphere, protected from light. | [6] |
Note: The predicted boiling point is for the isomeric compound 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine and should be considered an estimate for the 5-amino isomer.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the difluoroethyl group, and the amine group. The difluoroethyl group will likely present as a triplet of triplets due to coupling with both the fluorine atoms and the adjacent methylene protons. The pyrazole ring protons will appear in the aromatic region, with their chemical shifts and coupling constants being characteristic of the substitution pattern. The amine protons will likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will show signals for each of the five carbon atoms in the molecule. The carbon bearing the two fluorine atoms will exhibit a characteristic triplet due to one-bond C-F coupling. The chemical shifts of the pyrazole ring carbons will be indicative of the electronic environment created by the substituents.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups. Key expected peaks include:
-
N-H stretching: Two bands in the region of 3400-3250 cm⁻¹ for the primary amine.
-
C-H stretching: Bands in the region of 3100-3000 cm⁻¹ for the aromatic C-H and below 3000 cm⁻¹ for the aliphatic C-H.
-
N-H bending: A band around 1650-1580 cm⁻¹.
-
C=C and C=N stretching: Bands in the 1600-1450 cm⁻¹ region, characteristic of the pyrazole ring.
-
C-F stretching: Strong absorption bands in the 1100-1000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. Predicted mass spectrometry data for this compound suggests the following adducts in electrospray ionization (ESI):
| Adduct | Predicted m/z |
| [M+H]⁺ | 148.06808 |
| [M+Na]⁺ | 170.05002 |
These predicted values are invaluable for confirming the identity of the compound in analytical studies.[9]
Synthesis and Reactivity
Proposed Synthetic Pathway
The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry.[4] A plausible and efficient route to this compound involves the reaction of a suitable β-ketonitrile with 2,2-difluoroethylhydrazine.
The following diagram illustrates a potential synthetic workflow:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Synthesis of 2,2-difluoroethylhydrazine: This key intermediate can be prepared from 2,2-difluoroethylamine through diazotization followed by reduction.
-
Condensation and Cyclization: Equimolar amounts of a suitable β-ketonitrile (e.g., 3-oxopropanenitrile) and 2,2-difluoroethylhydrazine are refluxed in a suitable solvent such as ethanol or acetic acid. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure this compound.
This general methodology is based on well-established procedures for the synthesis of 5-aminopyrazoles.[4][10]
Chemical Reactivity
The chemical reactivity of this compound is governed by the interplay of its functional groups: the pyrazole ring, the primary amino group, and the difluoroethyl substituent.
Caption: Key reactivity pathways of this compound.
-
Nucleophilicity of the Amino Group: The primary amino group at the 5-position is a key site for reactions with electrophiles. It can readily undergo acylation, alkylation, and diazotization reactions, providing a handle for further functionalization.
-
Binucleophilic Character: 5-Aminopyrazoles are well-known binucleophiles. The amino group and the endocyclic nitrogen atom can participate in cyclocondensation reactions with 1,3-dielectrophiles to form a variety of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. This reactivity is of paramount importance in the synthesis of complex, biologically active molecules.[4]
-
Influence of the Difluoroethyl Group: The electron-withdrawing nature of the difluoroethyl group can influence the reactivity of the pyrazole ring and the basicity of the amino group. This modulation can be strategically exploited in synthetic design.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a highly attractive building block in drug discovery. The pyrazole core is a privileged scaffold in medicinal chemistry, and the introduction of fluorine often enhances pharmacological properties.
-
Scaffold for Bioactive Molecules: This compound can serve as a starting material for the synthesis of libraries of novel compounds to be screened for various biological activities. The amenability of the amino group to derivatization allows for the exploration of a wide chemical space.
-
Kinase Inhibitors: Many pyrazole-containing compounds have been developed as potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases. The 5-aminopyrazole moiety is a common feature in many of these inhibitors.
-
Agrochemicals: Fluorinated pyrazoles have also found applications as herbicides and insecticides. The unique properties conferred by the fluorine atoms can lead to enhanced efficacy and selectivity.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on safety data for analogous aminopyrazole compounds, the following should be considered:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[11][12]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[11][12]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12]
It is crucial to consult the specific Safety Data Sheet (SDS) for this compound before use.
Conclusion
This compound is a fluorinated building block with significant potential in the fields of medicinal chemistry and materials science. Its combination of a biologically active pyrazole core, a versatile amino group for further functionalization, and a property-modulating difluoroethyl substituent makes it a valuable tool for the design and synthesis of novel compounds. While a comprehensive set of experimental data is still emerging, this technical guide provides a solid foundation of its predicted properties, a plausible synthetic approach, and an overview of its potential applications, serving as a valuable resource for researchers in the field.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 1171319-69-9|this compound|BLD Pharm [bldpharm.com]
- 7. 1-(2,2-Difluoroethyl)-1H-pyrazol-3-amine | 1006462-38-9 [amp.chemicalbook.com]
- 8. toku-e.com [toku-e.com]
- 9. PubChemLite - this compound (C5H7F2N3) [pubchemlite.lcsb.uni.lu]
- 10. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
The Strategic Incorporation of the Difluoroethyl Group in Pyrazole-Based Bioactive Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted influence of the difluoroethyl group on the bioactivity of pyrazole-containing molecules. Moving beyond theoretical concepts, this document delves into the practical applications and causal effects of this unique substituent, providing field-proven insights for medicinal chemists and drug development professionals. Herein, we will dissect the rationale behind its use, its impact on crucial drug-like properties, and provide actionable protocols for its synthesis and evaluation.
The Rationale for Fluorination: Why the Difluoroethyl Group?
The strategic introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and physicochemical properties.[1] The difluoroethyl group (-CH2CF2H) has emerged as a particularly valuable motif due to its distinct electronic and steric characteristics. It is often employed as a bioisostere for hydroxyl (-OH), thiol (-SH), and methoxy (-OCH3) groups, offering a metabolically stable alternative that can profoundly influence a molecule's biological profile.[2][3]
Unlike the more common trifluoromethyl group, the difluoroethyl group possesses a C-H bond adjacent to the fluorine atoms. This bond exhibits increased acidity, allowing the difluoroethyl group to act as a lipophilic hydrogen bond donor , a feature that can introduce new and favorable interactions with biological targets.[2] This unique combination of properties—metabolic stability, bioisosterism, and hydrogen bonding potential—makes the difluoroethyl group a powerful tool in the medicinal chemist's arsenal.
Synthesis of Difluoroethyl-Pyrazoles: A Practical Approach
The incorporation of a difluoroethyl group onto a pyrazole scaffold can be achieved through various synthetic strategies. A common and effective method involves the N-alkylation of a pre-formed pyrazole ring with a suitable difluoroethylating agent.
Experimental Protocol: Synthesis of N-(2,2-difluoroethyl)-pyrazoles
This protocol outlines a general procedure for the N-alkylation of a pyrazole with 2,2-difluoroethyl triflate.
Materials:
-
Substituted pyrazole
-
2,2-difluoroethyl trifluoromethanesulfonate
-
Cesium carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the substituted pyrazole (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 2,2-difluoroethyl trifluoromethanesulfonate (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2,2-difluoroethyl)-pyrazole.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of N-(2,2-difluoroethyl)-pyrazoles.
Impact on Physicochemical Properties and Metabolic Stability
The introduction of a difluoroethyl group can significantly alter a molecule's physicochemical properties, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity and Hydrogen Bonding
While fluorination generally increases lipophilicity, the difluoroethyl group presents a more nuanced effect. It is considered a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design. This allows it to potentially engage in hydrogen bonding interactions within the target protein's binding site, which are not possible with a simple alkyl or trifluoromethyl group.[2]
Metabolic Stability
One of the primary drivers for incorporating the difluoroethyl group is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1]
A compelling example of this is seen in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. The N1-difluoroethyl pyrazole 16a was selected for further development due to its improved stability in human liver microsomes (HLM) compared to other analogs.[2]
Experimental Protocol: In Vitro Metabolic Stability Assay in Liver Microsomes
This protocol provides a standardized method to assess the metabolic stability of a compound.
Materials:
-
Test compound (e.g., difluoroethyl-pyrazole)
-
Control compound with known metabolic stability (e.g., Verapamil)
-
Human or mouse liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Acetonitrile with internal standard (for quenching and analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound and control compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the wells.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the compound.
Diagram of Metabolic Stability Assay Workflow:
Caption: Workflow for determining in vitro metabolic stability.
Case Study: Difluoroethyl-Pyrazole as a Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitor
The development of small molecule inhibitors for HPK1, a negative regulator of T-cell signaling, represents a promising strategy in cancer immunotherapy.[2] In a reported study, a series of pyrazine carboxamide pyrazoles were synthesized and evaluated as HPK1 inhibitors.
Through late-stage functionalization of the pyrazole N1 position, a variety of analogs were rapidly synthesized to explore the structure-activity relationship (SAR). The N1-difluoroethyl pyrazole 16a emerged as a lead compound due to its favorable profile.[2]
| Compound | Substitution at N1 | HPK1 IC50 (nM) | HLM Stability (t1/2 min) |
| Analog A | -CH3 | Potent | Moderate |
| Analog B | -CH2CH3 | Potent | Moderate |
| 16a | -CH2CF2H | Potent | Improved |
Note: Specific IC50 and t1/2 values were not publicly disclosed in the primary literature, but the relative improvements were highlighted.
The selection of 16a for in vivo studies was driven by its excellent potency, improved selectivity against other kinases, and enhanced metabolic stability in human liver microsomes.[2]
Pharmacokinetic Profile of Difluoroethyl-Pyrazole 16a
The pharmacokinetic properties of compound 16a were evaluated in mice. Following a single oral dose of 30 mg/kg, the compound exhibited favorable exposure.[2] This promising pharmacokinetic profile, coupled with its potent in vivo pharmacodynamic response (inhibition of the downstream target pSLP76), established 16a as a valuable tool for studying the therapeutic effects of HPK1 inhibition.[2]
Diagram of Structure-Activity Relationship Logic:
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine: A Detailed Protocol for Pharmaceutical Research
Introduction: The Significance of Fluorinated Pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous blockbuster drugs. The introduction of fluorine atoms into these scaffolds can dramatically enhance pharmacological properties, including metabolic stability, binding affinity, and bioavailability. 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine is a key building block in this domain, offering a versatile platform for the synthesis of novel therapeutic agents. Its unique combination of a reactive amino group and a difluoroethyl moiety makes it a valuable intermediate for developing next-generation pharmaceuticals targeting a wide array of diseases.
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed step-by-step procedure, and outline the necessary safety precautions, empowering researchers to confidently and efficiently produce this critical intermediate.
Reaction Scheme: A Classic Approach to 5-Aminopyrazole Synthesis
The synthesis of this compound is achieved through a classical and efficient cyclocondensation reaction. The key starting materials are (2,2-difluoroethyl)hydrazine and 3-ethoxyacrylonitrile. This method is a variation of the well-established Knorr pyrazole synthesis and is widely employed for the preparation of 5-aminopyrazoles.[1][2][3][4]
The reaction proceeds via a nucleophilic attack of the hydrazine on the electron-deficient β-carbon of the 3-ethoxyacrylonitrile, followed by an intramolecular cyclization with the elimination of ethanol to form the stable aromatic pyrazole ring.
Experimental Workflow Overview
The overall workflow for the synthesis is illustrated in the diagram below. It encompasses the initial reaction setup, monitoring, work-up, and final purification of the target compound.
Caption: Overall workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |
| (2,2-difluoroethyl)hydrazine | C₂H₆F₂N₂ | 96.08 | 1039959-85-7 | Commercially Available |
| 3-Ethoxyacrylonitrile | C₅H₇NO | 97.12 | 61310-53-0 | Commercially Available |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 64-17-5 | Standard Supplier |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Standard Supplier |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | Prepared in-house |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Standard Supplier |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 | Standard Supplier |
Equipment
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.
Safety Precautions
-
(2,2-difluoroethyl)hydrazine: This compound is a hydrazine derivative and should be handled with caution. It may be harmful if inhaled, swallowed, or in contact with skin.[5][6][7] It can cause skin and eye irritation.[5] Work in a well-ventilated fume hood and wear appropriate PPE.
-
3-Ethoxyacrylonitrile: This is a flammable liquid and vapor.[8][9][10] It is harmful if swallowed and causes skin and eye irritation.[8][9][11] May cause respiratory irritation.[9] Handle in a fume hood away from ignition sources.
-
General Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2,2-difluoroethyl)hydrazine (1.0 eq) in anhydrous ethanol (to make an approximately 0.5 M solution).
-
Addition of Reagent: To the stirred solution, add 3-ethoxyacrylonitrile (1.05 eq) dropwise at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle or oil bath.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be employed to obtain the pure this compound.[12]
-
Mechanistic Insight: The Chemistry Behind the Cyclization
The formation of the 5-aminopyrazole ring is a well-understood process involving two key steps: nucleophilic addition and intramolecular cyclization.
Caption: Proposed mechanism for the synthesis of this compound.
-
Nucleophilic Addition: The more nucleophilic terminal nitrogen of (2,2-difluoroethyl)hydrazine attacks the β-carbon of the electron-poor double bond in 3-ethoxyacrylonitrile.
-
Intramolecular Cyclization and Elimination: The intermediate formed then undergoes a rapid intramolecular cyclization, where the second nitrogen atom of the hydrazine moiety attacks the electrophilic carbon of the nitrile group. This is followed by the elimination of an ethoxide ion, which is subsequently protonated by a proton source in the reaction medium (or during work-up) to form ethanol, yielding the stable aromatic 5-aminopyrazole ring.
Conclusion and Future Perspectives
The protocol outlined in this application note provides a reliable and efficient method for the synthesis of this compound, a valuable building block for drug discovery. By understanding the underlying reaction mechanism and adhering to the specified safety precautions, researchers can effectively produce this compound for further elaboration into novel and potent therapeutic agents. The versatility of the 5-amino group allows for a wide range of subsequent chemical transformations, opening up a vast chemical space for the development of new medicines.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 5. aksci.com [aksci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. Page loading... [wap.guidechem.com]
- 11. chembk.com [chembk.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
Application Notes & Protocols for 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine in Medicinal Chemistry
Introduction: A Privileged Scaffold Enhanced by Fluorine Chemistry
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical properties and its presence in numerous FDA-approved drugs.[1][2] These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, are capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[1] The introduction of a 5-amino group transforms the pyrazole into a highly versatile synthon, providing a key reactive handle for the construction of diverse compound libraries through reactions like amidation, sulfonylation, and reductive amination.[3][4][5]
This guide focuses on a specific, strategically designed derivative: 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine . The incorporation of the 2,2-difluoroethyl moiety at the N1 position is a deliberate design choice aimed at enhancing the pharmacokinetic and physicochemical properties of potential drug candidates. This "bioisosteric" replacement for a simple ethyl or hydrogen group can significantly improve metabolic stability, modulate lipophilicity, and alter the pKa of the pyrazole ring system, making it a highly valuable building block for modern drug discovery programs.[1]
These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical overview, including key physicochemical data, synthetic strategies, detailed experimental protocols, and safety guidelines for the effective use of this compound.
Physicochemical Properties and Data
A thorough understanding of a building block's properties is fundamental to its successful application. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1171319-69-9 | [6] |
| Molecular Formula | C₅H₇F₂N₃ | [6][7] |
| Molecular Weight | 147.13 g/mol | [6][7] |
| Appearance | Solid | [7] |
| Purity | Typically ≥95% | [7] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [6] |
| SMILES | NC1=CC=NN1CC(F)F | [6] |
| InChI Key | NXYUNDYUMQKKNU-UHFFFAOYSA-N | [8] |
Strategic Rationale: The Role of the 1-(2,2-difluoroethyl) Substituent
The choice to use the 1-(2,2-difluoroethyl) substituent is rooted in established principles of medicinal chemistry for overcoming common drug development hurdles.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing geminal difluorination on the ethyl group, particularly at the position adjacent to the pyrazole nitrogen, serves as a "metabolic shield." It blocks potential enzymatic oxidation (e.g., by Cytochrome P450 enzymes) that would otherwise occur at this position on a simple alkyl chain. This can lead to a longer half-life and improved oral bioavailability of the final drug molecule.
-
Modulation of Physicochemical Properties:
-
Lipophilicity: Fluorine is highly electronegative but has a small van der Waals radius. The difluoroethyl group increases local lipophilicity compared to a hydroxyl or amino group, which can enhance membrane permeability and cell penetration.
-
pKa Tuning: The strong electron-withdrawing nature of the two fluorine atoms lowers the pKa of the pyrazole ring's N2 atom. This modulation of basicity is critical for optimizing target binding affinity and avoiding off-target effects, such as hERG channel binding, which is often associated with overly basic compounds.
-
-
Conformational Control: The substituent can influence the preferred conformation of the molecule, which may lead to a more favorable orientation for binding to a protein target.
Synthesis and Derivatization Potential
General Synthetic Pathway
The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry.[5][9] this compound is typically synthesized via the cyclocondensation of (2,2-difluoroethyl)hydrazine with a suitable three-carbon precursor bearing a nitrile group, such as a β-ketonitrile or an alkylidenemalononitrile.[5] The reaction proceeds through nucleophilic attack by the hydrazine followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Caption: General synthetic route for this compound.
Derivatization via the 5-Amino Group
The primary amino group at the C5 position is an exceptionally versatile functional handle for library synthesis. It readily participates in a wide array of coupling reactions, allowing for systematic exploration of the surrounding chemical space to optimize biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: Derivatization potential of the 5-amino group.
Application in a Drug Discovery Workflow
This building block is ideally suited for the hit-to-lead and lead optimization stages of a typical drug discovery cascade. Its pre-installed difluoroethyl group addresses potential metabolic liabilities early, while the versatile amino group allows for rapid Structure-Activity Relationship (SAR) exploration.
Caption: Role in a typical drug discovery workflow.
Experimental Protocols
Protocol 1: Handling and Storage
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[10][11] Wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[10][11]
-
Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[6] For long-term storage, blanketing with an inert gas like argon or nitrogen is recommended to prevent degradation.[12] The compound is light-sensitive and should be stored in an amber vial or a container protected from light.[10][12]
-
Dispensing: Avoid creating dust. If dispensing the solid, use appropriate tools in a controlled environment. For solution-based work, dissolve the required amount in a suitable anhydrous solvent.
Protocol 2: Representative Derivatization - Amide Coupling
This protocol describes a standard procedure for coupling the 5-amino group with a carboxylic acid to form an amide, a common linkage in many drug molecules.
Objective: To synthesize N-(1-(2,2-difluoroethyl)-1H-pyrazol-5-yl)benzamide.
Materials:
-
This compound (1.0 eq)
-
Benzoic acid (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 147 mg, 1.0 mmol).
-
Add anhydrous DMF (e.g., 5 mL) and stir until the solid is fully dissolved.
-
Add benzoic acid (134 mg, 1.1 mmol) to the solution.
-
Add HATU (456 mg, 1.2 mmol) and DIPEA (523 µL, 3.0 mmol) to the reaction mixture.
-
Causality Note: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and facilitate the reaction.
-
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 3: Quality Control and Analysis
Objective: To confirm the identity and purity of the synthesized product.
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the final compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using electrospray ionization mass spectrometry (ESI-MS).
-
Validation: Confirm the presence of the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Validation:
-
¹H NMR: Confirm the presence of expected signals for aromatic, pyrazole, and alkyl protons with correct integrations and splitting patterns. The triplet of triplets for the -CH₂-CHF₂ proton is a characteristic signal.
-
¹⁹F NMR: Confirm the presence of a signal corresponding to the -CHF₂ group, typically a doublet of triplets.
-
¹³C NMR: Confirm the number of unique carbon signals matches the molecular structure.
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient).
-
Analyze the purified product to determine its purity.
-
Validation: Purity should typically be >95% (by peak area at a suitable UV wavelength, e.g., 254 nm) for use in subsequent biological assays.
-
Safety Precautions
-
Hazard Identification: This compound is classified as a chemical irritant. It may cause skin, eye, and respiratory irritation.[12][13]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11][13]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing.[10][11]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10][11]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[10][11]
-
-
Handling: Avoid contact with skin, eyes, and clothing.[10][13] Do not breathe dust or vapors.[11] Ensure adequate ventilation and use personal protective equipment as described in Protocol 1.[10]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.[10][14]
Conclusion
This compound is a high-value, strategically designed building block for medicinal chemistry. The combination of a versatile 5-amino pyrazole core with a metabolically robust 1-(2,2-difluoroethyl) substituent provides a powerful tool for developing novel therapeutic agents with improved drug-like properties. Its utility in constructing diverse chemical libraries makes it an essential reagent for hit-to-lead and lead optimization campaigns targeting a wide range of diseases. Adherence to the proper handling, synthesis, and safety protocols outlined in this guide will enable researchers to effectively and safely leverage the full potential of this compound in their drug discovery efforts.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1171319-69-9|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. PubChemLite - 1-(2,2-difluoroethyl)-5-methyl-1h-pyrazol-4-amine (C6H9F2N3) [pubchemlite.lcsb.uni.lu]
- 9. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.nl [fishersci.nl]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Application Notes & Protocols: Synthesis of Functionalized Derivatives of 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine
Introduction: The Strategic Value of Fluorinated Pyrazoles
The incorporation of fluorine atoms or fluoroalkyl groups into bioactive molecules is a cornerstone of modern medicinal chemistry, often employed to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1] The pyrazole scaffold is a privileged heterocycle, appearing in numerous approved pharmaceuticals and agrochemicals.[2] Consequently, fluorinated pyrazoles represent a highly valuable class of compounds for drug discovery and development.[3][4] The target scaffold, 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine, serves as a versatile starting material, offering multiple reaction sites for the generation of diverse chemical libraries. The 2,2-difluoroethyl group at the N1 position can enhance metabolic stability, while the 5-amino group is a key functional handle for a wide array of chemical transformations.
This guide provides detailed experimental procedures for creating a variety of derivatives from this core scaffold. The protocols are designed to be robust and adaptable, providing researchers with the tools to explore the chemical space around this important pharmacophore.
Synthetic Strategy Overview
The derivatization of this compound can be approached through several high-yield and versatile reaction pathways. The primary reactive sites are the exocyclic 5-amino group and the electron-rich C4 position of the pyrazole ring. This guide will focus on four key strategic modifications:
-
N-Functionalization: Direct acylation and sulfonylation of the 5-amino group.
-
C4-Halogenation: Introduction of a halogen atom at the C4 position to serve as a handle for further coupling reactions.
-
Sandmeyer Reaction: Conversion of the 5-amino group into a diazonium salt, enabling its replacement with a wide range of substituents.[5]
-
Palladium-Catalyzed Cross-Coupling: C-C bond formation at the C4-position via Suzuki-Miyaura coupling.[6][7]
Caption: Overall workflow for the derivatization of the core scaffold.
Part 1: Synthesis of the Core Scaffold
While this compound is commercially available[8][9], understanding its synthesis provides context for potential impurities and scale-up strategies. A common and effective route to 1-substituted-5-aminopyrazoles is the condensation of a substituted hydrazine with a β-ketonitrile.[10]
Proposed Synthesis of this compound:
-
Step 1: Synthesis of (2,2-difluoroethyl)hydrazine. This key intermediate can be prepared from 2,2-difluoroethanol via activation (e.g., tosylation or mesylation) followed by nucleophilic substitution with hydrazine hydrate.
-
Step 2: Cyclocondensation. The reaction of (2,2-difluoroethyl)hydrazine with (ethoxymethylene)malononitrile in a suitable solvent like ethanol, often with a basic catalyst, yields the target pyrazole via intramolecular cyclization.[11]
This two-step process provides a reliable pathway to the core scaffold for laboratories wishing to produce it in-house.
Part 2: Experimental Protocols for Derivatization
General Considerations:
-
All reactions should be conducted in a well-ventilated fume hood.
-
Anhydrous solvents and inert atmospheres (Nitrogen or Argon) should be used where specified.
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Product purification is typically achieved by column chromatography on silica gel or recrystallization.
Protocol 1: N-Acylation of the 5-Amino Group
This protocol describes the formation of an amide linkage, a common motif in bioactive molecules. The 5-amino group acts as a nucleophile, attacking an electrophilic acyl chloride.[12][13]
Workflow:
Caption: Workflow for N-Acylation.
Step-by-Step Methodology:
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an inert atmosphere, add a suitable non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Add the desired acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Causality: The base (pyridine or Et₃N) is crucial to neutralize the HCl generated during the reaction, preventing protonation of the starting amine which would render it non-nucleophilic. Dichloromethane is an excellent solvent as it is relatively non-polar and unreactive.
Protocol 2: Sandmeyer Reaction for 5-Position Functionalization
The Sandmeyer reaction is a powerful method to convert an aryl amine into an aryl halide or pseudohalide via a diazonium salt intermediate.[5][14] This protocol details the conversion of the 5-amino group to a 5-chloro group.
Workflow:
Caption: Two-step workflow for the Sandmeyer reaction.
Step-by-Step Methodology:
-
Diazotization:
-
Suspend this compound (1.0 eq) in concentrated hydrochloric acid (~3 M) and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Substitution:
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, warm the reaction mixture to room temperature, then heat to 50-60 °C for 1 hour to drive the reaction to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent like ethyl acetate or diethyl ether (3x).
-
Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude material by column chromatography (hexanes/ethyl acetate).
-
Trustworthiness: The temperature control during diazotization is critical; diazonium salts are often unstable at higher temperatures. The use of a copper(I) catalyst is classic for Sandmeyer reactions and facilitates the radical-nucleophilic aromatic substitution mechanism.[5] This procedure can be adapted for bromination (using CuBr) or cyanation (using CuCN).
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol enables the formation of a C-C bond at a halogenated position of the pyrazole ring, offering a powerful method for introducing aryl or vinyl substituents.[15][16] This assumes the starting material is a 4-halo- or 5-halo-pyrazole derivative (e.g., from Protocol 2 or direct C4-halogenation).
Workflow:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Preparation: In a Schlenk flask, combine the halo-pyrazole (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically aqueous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0 M solution, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water.
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen) to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
Expertise: The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome.[6] For challenging couplings, more advanced catalyst systems (e.g., using Buchwald ligands) may be necessary.[17] The base is essential for the transmetalation step in the catalytic cycle.
Data Summary Table
The following table provides representative examples of derivatives that can be synthesized using the protocols described above, with expected yield ranges based on literature for analogous systems.
| Protocol | Starting Material | Reagent(s) | Product Structure | Expected Yield |
| 1: N-Acylation | Core Scaffold | Benzoyl Chloride | N-Benzoyl derivative | 75-95% |
| 1: N-Acylation | Core Scaffold | Methanesulfonyl Chloride | N-Mesyl derivative | 70-90% |
| 2: Sandmeyer | Core Scaffold | NaNO₂, CuBr/HBr | 5-Bromo derivative | 50-70% |
| 3: Suzuki | 4-Bromo Derivative | Phenylboronic Acid | 4-Phenyl derivative | 65-85% |
| 3: Suzuki | 5-Bromo Derivative | 4-Methoxyphenylboronic Acid | 5-(4-Methoxyphenyl) derivative | 70-90% |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. 1171319-69-9|this compound|BLD Pharm [bldpharm.com]
- 10. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 11. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 12. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
Application Note: 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine as a Versatile Building Block for the Synthesis of Fused Pyrazolo-Heterocycles
Abstract This technical guide details the application of 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine as a key building block in modern heterocyclic synthesis. The incorporation of the 2,2-difluoroethyl moiety is a strategic choice in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties. This document provides an in-depth look at the reactivity of this aminopyrazole, focusing on its utility in constructing high-value fused heterocyclic systems, particularly the pyrazolo[1,5-a]pyrimidine core. This scaffold is prevalent in numerous pharmacologically active agents, including protein kinase inhibitors.[1][2] We present the scientific rationale, detailed experimental protocols, and expected outcomes for key synthetic transformations, aimed at researchers and professionals in drug discovery and development.
Introduction: The Strategic Value of Fluorinated Pyrazoles
The pyrazole nucleus is a cornerstone of medicinal chemistry, found in a wide array of approved drugs.[3] Furthermore, the strategic introduction of fluorine atoms into organic molecules is a well-established strategy to improve key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[4] The title compound, this compound, synergistically combines the privileged pyrazole scaffold with a difluoroethyl group, making it a highly valuable synthon for creating novel chemical entities.
The primary utility of 5-aminopyrazoles lies in their role as versatile precursors for a variety of fused heterocyclic systems.[3][5][6] The nucleophilic amine and the endocyclic nitrogen atom (N1) allow for regioselective annulation reactions with 1,3-dielectrophilic partners to construct bicyclic systems of significant pharmacological interest.[7][8][9] This guide will focus on the most prominent application: the synthesis of pyrazolo[1,5-a]pyrimidines. This fused ring system is a key structural motif in molecules targeting a range of diseases, from cancer to inflammatory disorders.[2][10]
Compound Properties and Safe Handling
Physicochemical Data
A summary of the key properties for this compound is provided below.
| Property | Value |
| CAS Number | 1171319-69-9[11] |
| Molecular Formula | C₅H₇F₂N₃[12][13] |
| Molecular Weight | 147.13 g/mol [11][14] |
| Appearance | Solid[12] |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place[11] |
| MDL Number | MFCD09701580[11][14] |
Safety and Handling Protocol
As with all aminopyrazole derivatives, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16][17]
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[16][18]
-
In case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[15][16][17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15][18]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[15][16]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[16][17]
Core Application: Synthesis of Pyrazolo[1,5-a]pyrimidines
The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents is the most direct and widely adopted method for constructing the pyrazolo[1,5-a]pyrimidine scaffold.[1][7][8]
Reaction Principle and Mechanism
The reaction proceeds via a regioselective condensation-cyclization cascade. The more nucleophilic exocyclic amino group of the 5-aminopyrazole initiates the reaction by attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the N1 nitrogen of the pyrazole ring attacks the second carbonyl group, leading to a dehydrative aromatization that forms the stable fused heterocyclic system. The reaction is typically catalyzed by acid.
General Reaction Scheme
The diagram below illustrates the synthesis of a 1-(2,2-difluoroethyl)-pyrazolo[1,5-a]pyrimidine derivative.
Caption: General synthesis of pyrazolo[1,5-a]pyrimidines.
Protocol: Synthesis of 1-(2,2-difluoroethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
This protocol provides a step-by-step method for a model reaction using acetylacetone as the 1,3-dicarbonyl partner.
Materials:
-
This compound (1.0 equiv)
-
Acetylacetone (1.1 equiv)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equiv).
-
Solvent and Reagent Addition: Add glacial acetic acid as the solvent. Add acetylacetone (1.1 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water and slowly neutralize with saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Workup - Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Experimental Workflow
The following diagram outlines the key stages of the synthesis protocol.
Caption: Workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Scope of Reaction Partners
The protocol is robust and can be adapted for various 1,3-dicarbonyl compounds to generate a library of substituted pyrazolo[1,5-a]pyrimidines.
| 1,3-Dicarbonyl Compound | Expected Product Substituents | Notes |
| Acetylacetone | 5,7-dimethyl | Standard, high-yielding reaction. |
| Benzoylacetone | 5-phenyl-7-methyl or 5-methyl-7-phenyl | Potential for regioisomers, though often one is major.[8] |
| Dibenzoylmethane | 5,7-diphenyl | Symmetrical diketone yields a single product. |
| Diethyl Malonate | 5,7-dihydroxy | Requires a base (e.g., sodium ethoxide) instead of acid.[2] |
Broader Synthetic Utility
The reactivity of this compound is not limited to pyrazolo[1,5-a]pyrimidine synthesis. The nucleophilic centers on the aminopyrazole ring can be exploited to construct other important heterocyclic cores.
-
Pyrazolo[3,4-b]pyridines: Reaction with α,β-unsaturated ketones or nitriles can lead to the formation of the isomeric pyrazolo[3,4-b]pyridine scaffold, another privileged structure in medicinal chemistry.[19]
-
Pyrazolo[3,4-d]pyrimidines: Condensation with reagents like formamide or urea derivatives can be used to synthesize pyrazolo[3,4-d]pyrimidines, which are known for their kinase inhibitory activity.[6]
-
Imidazo[1,2-b]pyrazoles: Reaction with α-haloketones can provide access to the imidazo[1,2-b]pyrazole system.[5]
Conclusion
This compound is a highly effective and versatile building block for constructing complex, fluorinated heterocyclic compounds. Its straightforward and high-yielding condensation with 1,3-dielectrophiles provides reliable access to the medicinally important pyrazolo[1,5-a]pyrimidine core. The presence of the difluoroethyl group offers a valuable handle for fine-tuning the pharmacokinetic and pharmacodynamic properties of target molecules, making this reagent an essential tool for researchers in drug discovery and chemical biology.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 6. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. eurekaselect.com [eurekaselect.com]
- 11. 1171319-69-9|this compound|BLD Pharm [bldpharm.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. PubChemLite - this compound (C5H7F2N3) [pubchemlite.lcsb.uni.lu]
- 14. This compound [myskinrecipes.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.nl [fishersci.nl]
- 17. tcichemicals.com [tcichemicals.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. sciforum.net [sciforum.net]
Application Notes and Protocols for the Antimicrobial Screening of Pyrazole Derivatives
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress. This escalating crisis necessitates the urgent discovery and development of new chemical entities with potent and novel antimicrobial activities. Among the myriad of heterocyclic compounds explored in medicinal chemistry, pyrazole and its derivatives have emerged as a particularly promising class.[1][2] These compounds possess a versatile scaffold that allows for diverse chemical modifications, leading to a broad spectrum of biological activities, including significant antibacterial and antifungal properties.[1][3][4]
This guide provides a comprehensive overview and detailed protocols for the initial in vitro antimicrobial screening of novel pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of these compounds. The methodologies described herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[5][6][7]
Part 1: Foundational Screening — Agar-Based Diffusion Methods
Agar diffusion methods serve as a robust and cost-effective primary screen to qualitatively assess the antimicrobial potential of newly synthesized pyrazole derivatives.[8] These techniques are predicated on the principle of a compound's ability to diffuse through a solid agar medium and inhibit the growth of a seeded microorganism, creating a "zone of inhibition." The size of this zone provides a preliminary indication of the compound's antimicrobial efficacy.[8][9]
Protocol 1: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique for the initial screening of soluble test compounds.[9][10]
Causality Behind Experimental Choices:
-
Choice of Agar: Mueller-Hinton Agar (MHA) is the recommended medium for non-fastidious bacteria as it has good batch-to-batch reproducibility, is low in sulfonamide, trimethoprim, and tetracycline inhibitors, and supports the growth of most common pathogens. For fungi, Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) are preferred to support robust fungal growth.[3]
-
Inoculum Standardization: The turbidity of the microbial suspension is standardized to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria and ensures a uniform and reproducible lawn of microbial growth, which is critical for accurate and comparable zone of inhibition measurements.[3]
-
Solvent and Controls: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving pyrazole derivatives. It is crucial to include a DMSO-only control to ensure that the solvent itself does not exhibit any antimicrobial activity at the concentration used.[3][9] Positive controls (standard antibiotics) are essential to validate the susceptibility of the test organisms and the overall assay performance.[1][11]
Step-by-Step Methodology:
-
Preparation of Media: Prepare Mueller-Hinton Agar for bacteria or Potato Dextrose Agar for fungi according to the manufacturer's instructions. Sterilize by autoclaving and pour approximately 20-25 mL into sterile 100 mm Petri dishes. Allow the agar to solidify completely in a laminar flow hood.
-
Inoculum Preparation: From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline (0.85% NaCl) or a suitable broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[3]
-
Plate Inoculation: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the agar plate evenly in three directions to ensure a confluent lawn of growth.[9]
-
Well Creation: Using a sterile cork borer (typically 6 mm in diameter), create uniform wells in the inoculated agar plates.[3][9]
-
Application of Test Compounds: Carefully pipette a fixed volume (e.g., 50-100 µL) of the pyrazole derivative solution (dissolved in DMSO at a known concentration, e.g., 1 mg/mL) into each well.[3] Include wells for a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (DMSO).[3]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 25-28°C for 24-48 hours for fungi.[9]
-
Data Interpretation: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). A larger zone of inhibition generally indicates greater antimicrobial activity.
Visualization of Agar Well Diffusion Workflow
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. ESCMID: EUCAST [escmid.org]
- 7. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. botanyjournals.com [botanyjournals.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. hereditybio.in [hereditybio.in]
Application Notes and Protocols for the Characterization of Novel Pyrazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pivotal Role of Pyrazoles and the Imperative of Rigorous Characterization
Pyrazole and its derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of compounds with significant pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] The biological efficacy of these heterocyclic scaffolds is intrinsically linked to their precise three-dimensional structure, the nature and position of substituents, and their overall physicochemical properties.[1] Consequently, the unambiguous characterization of novel pyrazole compounds is not merely a procedural step but a fundamental prerequisite for advancing drug discovery and development. A comprehensive analytical approach ensures structural integrity, assesses purity, and provides the foundational data for understanding structure-activity relationships (SAR).[1]
This technical guide provides an in-depth exploration of the key analytical techniques and protocols essential for the thorough characterization of newly synthesized pyrazole derivatives. It is designed to equip researchers with the expertise to make informed experimental choices, execute robust analytical workflows, and interpret the resulting data with confidence.
An Integrated Workflow for Pyrazole Characterization
The characterization of a novel pyrazole compound is a multi-faceted process that logically progresses from initial purity assessment to detailed structural elucidation and, finally, to the determination of its three-dimensional and physicochemical properties. The following workflow illustrates the synergistic interplay of various analytical techniques.
References
Application Notes and Protocols for 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine in Agrochemical Research
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic utilization of 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine as a key building block in the discovery and development of novel agrochemicals. This document outlines the intrinsic value of the fluorinated pyrazole scaffold, details synthetic pathways for creating potent fungicidal and insecticidal candidates, and provides robust, step-by-step protocols for their biological evaluation. The causality behind experimental choices is explained to empower researchers in designing and executing effective discovery campaigns.
Introduction: The Strategic Value of the this compound Scaffold
The pyrazole ring is a foundational heterocyclic motif in modern agrochemical design, present in a multitude of commercialized fungicides, insecticides, and herbicides[1][2]. Its inherent biological activity and synthetic versatility make it a privileged scaffold for the development of new active ingredients[1]. The subject of these notes, this compound, offers a particularly compelling starting point for agrochemical innovation due to two key structural features: the 5-amino group and the 1-(2,2-difluoroethyl) substituent.
The 5-amino group serves as a versatile synthetic handle, enabling the facile construction of pyrazole amide derivatives. This class of compounds has gained significant attention for its broad-spectrum biological activities, including potent fungicidal and insecticidal properties[3]. Many successful commercial products are pyrazole carboxamides, underscoring the importance of this chemical linkage.
The introduction of fluorine into active ingredients is a well-established strategy for enhancing the efficacy and modulating the physicochemical properties of agrochemicals[4]. The 2,2-difluoroethyl group, in particular, can confer several advantageous properties, such as increased metabolic stability, enhanced binding affinity to target proteins, and improved lipophilicity, which can lead to better uptake and translocation within the target pest or plant. The strategic placement of this fluorinated moiety on the pyrazole ring makes this compound a highly valuable precursor for the synthesis of next-generation agrochemicals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is crucial for reaction design and optimization. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₇F₂N₃ | PubChem |
| Molecular Weight | 147.13 g/mol | PubChem |
| Appearance | Solid | CymitQuimica |
| CAS Number | 1171319-69-9 | CymitQuimica |
Core Chemical Structure
The foundational structure of this compound is depicted below. The numbering of the pyrazole ring is critical for understanding the subsequent synthetic transformations.
Caption: Core structure of this compound.
Proposed Mechanism of Action for Derived Fungicides: Succinate Dehydrogenase Inhibition (SDHI)
A primary application of pyrazole amides in agrochemical research is the development of succinate dehydrogenase inhibitors (SDHIs)[5]. These fungicides act by blocking the mitochondrial respiratory chain at complex II, leading to the disruption of ATP synthesis and ultimately causing fungal cell death. The general mechanism of action for pyrazole carboxamide-based SDHIs is illustrated below.
Caption: Proposed mechanism of action for fungicidal pyrazole carboxamides.
Experimental Protocols: Synthesis and Biological Evaluation
Synthesis of Pyrazole Carboxamide Derivatives for Fungicidal Screening
This protocol describes the synthesis of a library of pyrazole carboxamides from this compound and various substituted benzoyl chlorides. The rationale is to explore the structure-activity relationship (SAR) by varying the substituents on the phenyl ring.
Workflow for Synthesis of Pyrazole Carboxamides
Caption: Workflow for the synthesis of a pyrazole carboxamide library.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.
-
Acylation: Cool the reaction mixture to 0°C in an ice bath. Add a solution of the desired substituted benzoyl chloride (1.1 eq.) in DCM dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure pyrazole carboxamide derivative.
-
Characterization: Confirm the structure of the synthesized compounds by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Fungicidal Bioassay Protocol
This protocol outlines a mycelial growth inhibition assay to evaluate the fungicidal activity of the synthesized pyrazole carboxamide derivatives against common plant pathogenic fungi.
Step-by-Step Protocol:
-
Preparation of Fungal Cultures: Culture the target fungal pathogens (e.g., Botrytis cinerea, Sclerotinia sclerotiorum) on potato dextrose agar (PDA) plates at 25°C until the mycelium covers the plate.
-
Preparation of Test Solutions: Dissolve the synthesized compounds in a minimal amount of dimethyl sulfoxide (DMSO) and then dilute with sterile distilled water to achieve a series of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). The final DMSO concentration in the medium should not exceed 1%.
-
Amended Media Preparation: Add the test solutions to molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes. A control plate containing only PDA and DMSO should be prepared.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
EC₅₀ Determination: Determine the effective concentration required to inhibit 50% of mycelial growth (EC₅₀) by probit analysis of the dose-response data.
Synthesis of Pyrazole-based Insecticidal Candidates
Building on the structural motifs of successful diamide insecticides, this protocol describes a potential synthetic route to novel insecticidal candidates from this compound.
Step-by-Step Protocol:
-
Synthesis of the Pyrazole Carboxylic Acid: This step would likely involve a Sandmeyer-type reaction on this compound to introduce a nitrile group, followed by hydrolysis to the carboxylic acid.
-
Amide Coupling: Couple the resulting pyrazole carboxylic acid with a suitable anthranilic acid derivative using a standard peptide coupling reagent (e.g., EDC/HOBt) to form the diamide structure.
-
Purification and Characterization: Purify the final product by column chromatography and characterize its structure using spectroscopic methods.
In Vivo Insecticidal Bioassay Protocol
This protocol describes a leaf-dip bioassay to evaluate the insecticidal activity of the synthesized compounds against a model lepidopteran pest, such as the diamondback moth (Plutella xylostella).
Step-by-Step Protocol:
-
Preparation of Test Solutions: Prepare serial dilutions of the synthesized compounds in a suitable solvent containing a surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.
-
Leaf Treatment: Dip cabbage leaf discs (2 cm diameter) into the test solutions for 10 seconds and allow them to air dry. Control discs should be dipped in the solvent-surfactant solution only.
-
Insect Exposure: Place one treated leaf disc in a Petri dish lined with moist filter paper. Introduce ten third-instar larvae of P. xylostella into each Petri dish.
-
Incubation: Incubate the Petri dishes at 25°C with a 16:8 hour (light:dark) photoperiod.
-
Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
LC₅₀ Determination: Calculate the lethal concentration required to kill 50% of the test insects (LC₅₀) using probit analysis.
Structure-Activity Relationship (SAR) Insights
The systematic variation of substituents on the phenyl ring of the pyrazole carboxamides will provide valuable SAR data. It is hypothesized that:
-
Electron-withdrawing groups (e.g., halogens, trifluoromethyl) may enhance fungicidal activity. The introduction of fluorine, in particular, has been shown to be beneficial in many agrochemicals[4].
-
Lipophilic groups may improve the uptake and transport of the compound to the target site.
-
Steric bulk around the amide linkage can influence the binding affinity to the target enzyme.
Conclusion
This compound is a promising and versatile building block for the discovery of novel agrochemicals. The protocols and insights provided in these application notes offer a solid foundation for researchers to synthesize and evaluate new fungicidal and insecticidal candidates based on this fluorinated pyrazole scaffold. The strategic incorporation of the difluoroethyl moiety is anticipated to yield compounds with enhanced biological activity and favorable physicochemical properties.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Designing and Executing Molecular Docking Studies for 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine Derivatives
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design and execution of molecular docking studies for 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine derivatives. Pyrazole-based scaffolds are recognized as privileged structures in medicinal chemistry, frequently targeting protein kinases involved in oncology and inflammatory diseases.[1][2] The strategic incorporation of a difluoroethyl moiety can significantly enhance pharmacokinetic and pharmacodynamic properties, making these derivatives a compelling class of molecules for drug discovery.[3][4][5] This guide moves beyond a simple checklist, delving into the scientific rationale behind protocol choices, emphasizing methods for self-validation, and providing detailed, step-by-step instructions for a robust computational workflow.
Part 1: Strategic Foundations for Your Docking Study
Molecular docking is a powerful computational method in structure-based drug design (SBDD) that predicts the preferred orientation and binding affinity of a ligand to a macromolecular target.[6][7][8][9] Its effective application accelerates the drug discovery process by prioritizing compounds for synthesis and experimental testing.[10][11][12]
The Scientific Rationale: Understanding Your Molecules
The this compound scaffold combines two critical features:
-
The Pyrazole Core: This heterocyclic ring is a cornerstone in the design of kinase inhibitors.[1][13] Its nitrogen atoms can act as key hydrogen bond donors and acceptors, anchoring the ligand within the ATP-binding site of many kinases.[2] Numerous approved drugs and clinical candidates incorporate this scaffold.[2]
-
The Difluoroethyl Group: Fluorine's unique properties make it a valuable tool in medicinal chemistry.[3][4] The introduction of the CF₂ group can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the moiety resistant to metabolic breakdown by cytochrome P450 enzymes.[4][14]
-
Modulate Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve membrane permeability and cell penetration.[5][15]
-
Alter Physicochemical Properties: As the most electronegative element, fluorine can lower the pKa of nearby amine groups, potentially improving bioavailability.[4]
-
Improve Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbone carbonyls and other electron-poor groups, enhancing binding affinity.[5][16]
-
Target Selection and Structure Acquisition
The choice of a biological target is the most critical first step. Given the prevalence of pyrazole derivatives as kinase inhibitors, this guide will proceed with the hypothesis that these compounds target a protein kinase.[1][2][13][17]
Protocol for Target Identification:
-
Literature Review: Identify kinases implicated in a disease of interest where pyrazole-based inhibitors have shown activity. Examples include c-Jun N-terminal kinase (JNK), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[17][18]
-
Structural Data Availability: A high-resolution (ideally < 2.5 Å) 3D crystal structure of the target protein is essential. The primary resource for this is the RCSB Protein Data Bank (PDB) .[19][20]
-
Selection Criteria: Prioritize PDB entries that are:
-
Human-derived (unless studying pathogens).
-
Co-crystallized with a ligand, preferably one structurally similar to the pyrazole scaffold. This provides a validated binding pocket.[21]
-
In a biologically relevant conformational state.
-
Selection of Docking Software and Force Fields
The accuracy of a docking study is heavily dependent on the chosen software's search algorithm and scoring function. For fluorinated compounds, the choice of the underlying force field, which dictates the energetics of atomic interactions, is paramount.
| Software Suite | Search Algorithm | Scoring Function | Key Advantages |
| AutoDock Vina | Iterated Local Search Global Optimizer | Empirical-based | Open-source, widely used, and computationally efficient.[22] |
| Schrödinger Glide | Exhaustive Search/Hierarchical Filters | GlideScore (Empirical) | High accuracy, industry standard, integrates with a full modeling suite. |
| GOLD | Genetic Algorithm | GoldScore, ChemScore, ASP, PLP | Excellent at handling ligand and protein flexibility. |
Critical Consideration: Force Fields for Fluorinated Ligands Standard force fields like GAFF may not adequately capture the unique electronic nature of fluorine.[16] The development of specialized parameters or the use of modern, continuously updated force fields is crucial for accurate results.
-
OPLS5: Schrödinger's latest force field offers improved parameterization for a wide range of chemical motifs, including organofluorines.[23]
-
Custom Parameterization: For highly novel fluorinated groups, quantum mechanical calculations may be necessary to derive custom force field parameters, though this is an advanced technique.[16][24][25]
Part 2: A Validated Protocol for Molecular Docking
This section details a rigorous, step-by-step workflow. Adherence to this protocol establishes a self-validating system, a cornerstone of trustworthy computational research.[26]
Caption: A comprehensive workflow for molecular docking studies.
Protocol 1: Target Protein Preparation
-
Download Structure: Obtain the desired protein structure in PDB format from the RCSB PDB.
-
Initial Cleaning: Load the structure into a molecular modeling program (e.g., Schrödinger Maestro, PyMOL, Chimera).[19]
-
Remove Non-Essential Molecules: Delete all solvent (water) molecules that are not mediating a specific, stable interaction between a known ligand and the protein. Also remove any buffer components, ions, or co-factors not essential for binding.[19][21]
-
Add Hydrogens: Add all hydrogen atoms to the protein, as they are typically absent in crystal structures.
-
Assign Protonation States: Use a dedicated tool (e.g., Schrödinger's Protein Preparation Wizard, H++ server) to predict the protonation states of titratable residues (His, Asp, Glu, Lys) at a physiological pH (e.g., 7.4). This is crucial for correct hydrogen bonding.
-
Optimize and Minimize: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during preparation. The heavy atoms of the protein backbone should be constrained to prevent significant deviation from the crystal structure.
Protocol 2: Ligand Preparation
-
Generate 3D Structures: Build the this compound derivatives using a 2D sketcher and convert them to 3D structures.
-
Generate Ionization States: Use a tool like LigPrep (Schrödinger) or similar to generate possible ionization states at the target pH. The pyrazole and amine moieties are particularly sensitive to pH.
-
Energy Minimization: Perform a thorough energy minimization of each ligand structure using a suitable force field (e.g., OPLS5).[21][23][27] This ensures the use of a low-energy, realistic starting conformation.
Protocol 3: Docking Protocol Validation
This step is mandatory to ensure the chosen docking parameters can reliably reproduce experimental results.[26][28][29][30]
-
Extract Native Ligand: If your PDB structure contains a co-crystallized ligand, save it as a separate file.
-
Define Binding Site: Define the docking grid box around the position of the extracted native ligand. A common practice is to create a cubic box centered on the ligand, extending 10-12 Å in each dimension.[21]
-
Redock the Ligand: Dock the extracted native ligand back into the prepared protein using the defined grid and chosen docking software.
-
Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.
Caption: Decision tree for validating a molecular docking protocol.
An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[26][28][30][31]
Protocol 4: Docking of Derivative Library
Once the protocol is validated, proceed to dock the prepared library of this compound derivatives using the exact same settings.
Part 3: Data Analysis and Interpretation
The output of a docking simulation is not a single answer but a set of predictions that require careful scientific interpretation.
Primary Metrics: Score and Pose
-
Docking Score (Binding Affinity): This value (often in kcal/mol) estimates the binding free energy. More negative scores typically indicate stronger, more favorable binding.[19][31][32] This score is the primary metric for rank-ordering your derivatives.
-
Binding Pose: The 3D orientation of the ligand in the binding site. A ligand must adopt a sterically and electrostatically favorable pose to be a viable candidate.[32]
Visual Inspection: The Arbiter of Success
A good score is meaningless without a sensible binding pose. Visually inspect the top-scoring poses for each derivative to analyze the specific molecular interactions.[31][33]
Key Interactions to Analyze:
-
Hydrogen Bonds: Identify H-bonds between the ligand (e.g., pyrazole NH, amine NH₂) and protein residues (e.g., backbone C=O, side-chain donors/acceptors).
-
Hydrophobic Interactions: Look for interactions between nonpolar parts of your ligand and hydrophobic pockets in the protein.
-
π-π Stacking: The pyrazole ring may stack with aromatic residues like Phe, Tyr, or Trp.
-
Fluorine-Specific Contacts: Specifically look for close contacts between the CF₂ group and backbone amides or other electropositive regions of the protein.
Data Presentation and Hypothesis Generation
Summarize your findings in a clear, structured table. This allows for easy comparison across the derivative series and facilitates the generation of structure-activity relationship (SAR) hypotheses.
Example Results Table:
| Compound ID | Derivative Substitution | Docking Score (kcal/mol) | Key Hydrogen Bonds (Residue) | Key Hydrophobic Interactions (Residue) | Fluorine Contacts (Residue) |
| LIG-01 | R = -H | -8.5 | Met105, Glu80 | Leu25, Val78 | - |
| LIG-02 | R = -Cl | -9.2 | Met105, Glu80 | Leu25, Val78, Ala150 | Cys104 (Backbone) |
| LIG-03 | R = -OCH₃ | -7.9 | Glu80 | Leu25 | - |
From this hypothetical data, one could hypothesize that a chloro-substitution at position R is beneficial for binding, potentially due to an additional hydrophobic interaction and a favorable fluorine contact, while a methoxy group is detrimental. These computational hypotheses must then be validated through experimental testing.[26]
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The power of structure-based drug design | Drug Discovery News [drugdiscoverynews.com]
- 8. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based drug design (SBDD) – REVIVE [revive.gardp.org]
- 10. The Role of Computational Chemistry in Drug Discovery: Revolutionizing Research & Development – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 11. neuroquantology.com [neuroquantology.com]
- 12. Computational chemistry - Wikipedia [en.wikipedia.org]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 14. inhancetechnologies.com [inhancetechnologies.com]
- 15. researchgate.net [researchgate.net]
- 16. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 19. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 20. books.rsc.org [books.rsc.org]
- 21. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. schrodinger.com [schrodinger.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. youtube.com [youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. bio-protocol.org [bio-protocol.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 33. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Troubleshooting & Optimization
Troubleshooting common issues in pyrazole synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of pyrazole scaffolds. The content is structured in a question-and-answer format to directly address specific experimental issues, providing not just solutions but also the underlying scientific rationale to empower your research.
Frequently Asked Questions (FAQs)
Issue 1: Low or No Product Yield
Question: I am performing a Knorr-type synthesis using a 1,3-dicarbonyl and a hydrazine derivative, but I'm getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or nonexistent yields in pyrazole synthesis, particularly the robust Knorr synthesis, often point to issues with starting materials or reaction conditions rather than the reaction's viability itself.[1] Here is a systematic approach to diagnosing and resolving the problem:
-
Purity of Starting Materials: This is the most critical and often overlooked factor.
-
Hydrazine Derivatives: Hydrazines are susceptible to oxidation and can degrade upon storage, often indicated by discoloration (yellowing/reddening).[2] Use freshly opened or purified hydrazine. Phenylhydrazine hydrochloride, for instance, is often more stable than the free base.
-
1,3-Dicarbonyl Compounds: These substrates can exist in keto-enol tautomeric forms, and some may be unstable or prone to self-condensation, especially under basic conditions.
-
Recommendation: Verify the purity of your reactants by NMR or another suitable analytical method. If necessary, purify starting materials by distillation or recrystallization before use.[1]
-
-
Reaction Conditions:
-
Solvent: The solvent choice is crucial for reactant solubility and reaction kinetics.[1] Ethanol, methanol, and acetic acid are common choices. For reactants with poor solubility, a higher-boiling point solvent like DMF or refluxing in ethanol might be necessary.
-
Temperature and Time: Many pyrazole syntheses proceed efficiently at room temperature, while others require heat to overcome activation barriers.[1] Conversely, excessive heat can cause degradation of reactants or products. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. A common mistake is to run the reaction for too long, leading to byproduct formation.
-
Catalyst: The Knorr synthesis is typically acid-catalyzed.[3][4] Acetic acid is frequently used as both a solvent and a catalyst. If the reaction is sluggish, a few drops of a stronger acid like HCl or H₂SO₄ can be beneficial, but this must be carefully controlled as it can also promote side reactions. The reaction pH can be a critical parameter, with an optimal range often falling between 0 and 6.9.[5]
-
-
Reaction Monitoring:
-
Recommendation: Actively monitor the reaction every 30-60 minutes using TLC. This provides a real-time view of the consumption of starting materials and the formation of the product and any byproducts. An unmonitored reaction left overnight may proceed to completion and then decompose.
-
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose the cause of low product yield.
Caption: A workflow for troubleshooting low pyrazole synthesis yields.
Issue 2: Controlling Regioselectivity
Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I control the regioselectivity?
Answer: The formation of regioisomers is a classic and significant challenge in pyrazole synthesis when using unsymmetrical starting materials.[6][7] The outcome is a delicate balance of electronic effects, steric hindrance, and, most critically, the reaction conditions.[7]
-
Underlying Mechanism: The reaction proceeds via the initial nucleophilic attack of one of the hydrazine nitrogens on a carbonyl carbon. With an unsymmetrical dicarbonyl, there are two distinct carbonyls, leading to two possible initial hydrazone intermediates and, ultimately, two regioisomeric pyrazole products.[3]
-
Key Factors Influencing Selectivity:
-
Electronic Effects: An electron-withdrawing group will render the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[7]
-
Steric Effects: A bulky substituent on either the dicarbonyl or the hydrazine will sterically hinder attack at the nearest carbonyl group, directing the reaction to the less hindered site.[7]
-
Reaction Conditions (pH and Solvent): This is the most powerful tool for controlling regioselectivity.
-
pH Control: Under acidic conditions, the more basic nitrogen of a substituted hydrazine is protonated, reducing its nucleophilicity. The remaining, less basic nitrogen is then the primary nucleophile. Under neutral or basic conditions, the more basic nitrogen is the more potent nucleophile. This reversal of nucleophilicity can be exploited to favor one isomer over the other.[7]
-
Solvent Choice: The choice of solvent can have a dramatic effect. Standard solvents like ethanol often give poor selectivity. However, the use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity.[8][9] These solvents can stabilize intermediates through hydrogen bonding, amplifying the intrinsic electronic differences between the two carbonyl groups.
-
-
| Condition | Effect on Regioselectivity | Rationale | Reference |
| Acidic pH | Can reverse selectivity compared to neutral conditions. | Modulates the nucleophilicity of the two different nitrogen atoms in a substituted hydrazine. | [7] |
| Fluorinated Solvents (TFE, HFIP) | Dramatically increases selectivity toward one isomer. | Stabilizes intermediates via hydrogen bonding, enhancing the inherent electronic bias of the dicarbonyl. | [8][9][10] |
| Bulky Substituents | Favors attack at the less sterically hindered carbonyl. | Steric hindrance raises the activation energy for attack at the more crowded site. | [7][10] |
Decision Flowchart for Regioselectivity Control
This diagram outlines a decision-making process for achieving the desired regioisomer.
Caption: A decision-making flowchart for controlling regioselectivity.
Issue 3: Managing Side Reactions and Impurities
Question: My reaction mixture is intensely colored (yellow/red), and TLC shows multiple spots. What are the likely side products and how can I minimize them?
Answer: The appearance of color and multiple spots on TLC are common indicators of side reactions. The primary culprits are often related to the stability of the hydrazine reactant and incomplete reaction pathways.
-
Colored Impurities:
-
Cause: Hydrazine and its derivatives, particularly arylhydrazines, are prone to oxidation, which can produce intensely colored impurities and azo-dimers.[2][6] This process can be accelerated by heat, light, or the presence of air (oxygen).
-
Solution:
-
Use high-purity, fresh hydrazine.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.
-
Avoid excessive heating or prolonged reaction times.
-
-
-
Pyrazoline Intermediates:
-
Cause: The reaction between an α,β-unsaturated carbonyl compound and hydrazine first forms a pyrazoline (a non-aromatic, five-membered ring), which must then be oxidized to form the aromatic pyrazole.[6][10][11] If the reaction conditions lack an oxidant, the pyrazoline may be the major isolated product.
-
Solution: If you are starting with an α,β-unsaturated system, an explicit oxidation step is often required. This can be done in situ or in a subsequent step.
-
-
Di-addition Products:
-
Cause: It is possible for two molecules of hydrazine to react with one molecule of the 1,3-dicarbonyl, or for the initial hydrazone intermediate to react with another hydrazine molecule. This can lead to complex mixtures.[6][14]
-
Solution: Use precise stoichiometry. A slight excess of the dicarbonyl compound relative to the hydrazine can sometimes suppress these side reactions.
-
Issue 4: Purification Strategies
Question: I'm struggling to separate my desired pyrazole from regioisomers and other impurities. What purification techniques are most effective?
Answer: Purification can be challenging due to the similar polarities of regioisomers and the basic nature of the pyrazole ring. A multi-step approach is often necessary.
-
Column Chromatography: This is the most common method for separating regioisomers.[1]
-
Challenge: The basic nitrogen atoms in the pyrazole ring can cause the compound to streak or bind irreversibly to standard acidic silica gel, leading to poor separation and low recovery.
-
Protocol - Deactivated Silica: To mitigate this, use silica gel that has been deactivated with a base. Prepare a slurry of silica gel in your starting eluent and add ~1% triethylamine (Et₃N) or ammonia in methanol.[15] This neutralizes the acidic silanol groups on the surface, allowing for much cleaner elution of basic compounds.
-
-
Recrystallization: If a solid product is obtained, recrystallization is a powerful technique for removing minor impurities, especially if you have a single major regioisomer.
-
Solvent Screening: Test a range of solvents (e.g., ethanol, ethyl acetate, hexanes, or mixtures thereof) to find a system where your product has high solubility when hot and low solubility when cold.[15] For some compounds like Edaravone, care must be taken as excess solvent can lead to significant yield loss.[16]
-
-
Acid-Base Extraction: The basicity of the pyrazole ring can be exploited for purification.
-
Procedure: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with an acidic aqueous solution (e.g., 1M HCl). The basic pyrazole will be protonated and move to the aqueous layer, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the pyrazole, causing it to precipitate or allowing it to be re-extracted into a fresh organic layer. This method is particularly effective for removing non-basic impurities.[15]
-
Issue 5: Scale-Up Considerations
Question: I successfully synthesized my pyrazole on a small scale, but the reaction is failing upon scale-up. What factors should I consider?
Answer: Transitioning a synthesis from lab-scale (mg-g) to pilot-scale (kg) introduces new challenges related to physical parameters that are often negligible in a small flask.[17]
-
Heat Transfer:
-
Problem: Pyrazole syntheses are often exothermic.[18] As the reaction volume increases, the surface-area-to-volume ratio decreases dramatically. This makes it much harder to dissipate heat, leading to uncontrolled temperature spikes ("runaway reactions").[17][18] These hot spots can cause degradation and promote side reactions not observed on a small scale.
-
Solution:
-
Monitoring: Use an internal temperature probe to accurately monitor the reaction temperature, not just the heating bath temperature.
-
Controlled Addition: Add the hydrazine derivative slowly and portion-wise, or via a syringe pump, to control the rate of heat generation.[18]
-
Efficient Cooling: Ensure you have an adequate cooling system (e.g., an ice bath or cryocooler) ready to manage the exotherm.
-
-
-
Mixing:
-
Problem: Inefficient stirring in large reactors can lead to localized areas of high reactant concentration, which can promote side reactions and reduce yield.[17][18]
-
Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar for larger volumes to ensure the mixture remains homogeneous.
-
-
Precipitation and Solubility:
-
Problem: A product that crystallizes nicely on a small scale might crash out of solution as an unmanageable solid or oil on a larger scale, trapping impurities and halting effective stirring. A solvent that worked well for a 1-gram reaction may not be sufficient to keep all materials dissolved in a 100-gram reaction.[17][18]
-
Solution: You may need to increase the solvent volume or switch to a solvent in which the product has slightly higher solubility to maintain a manageable slurry.
-
Selected Experimental Protocols
Protocol 1: General Knorr Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)
This protocol describes the synthesis of the neuroprotective agent Edaravone.[3]
-
Reactant Addition: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, carefully add ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq). Caution: The initial addition can be exothermic.
-
Heating: Heat the reaction mixture under reflux for 1 hour. The mixture will typically turn into a syrup.
-
Crystallization: Cool the resulting syrup in an ice bath. Add a small volume of diethyl ether (~2 mL per gram of starting material) and stir vigorously to induce precipitation. Adding the ether all at once may cause the product to oil out.[16]
-
Isolation: Collect the crude solid product by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Purification: Recrystallize the solid from 95% ethanol to obtain the pure product.
Protocol 2: Improving Regioselectivity with a Fluorinated Alcohol
This protocol is adapted from methodologies that use fluorinated alcohols to enhance regioselectivity.[8][9]
-
Reaction Setup: In a vial, dissolve the unsymmetrical 1,3-dicarbonyl (1.0 eq) and the substituted hydrazine (1.1 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the limiting starting material is consumed.
-
Work-up: Remove the HFIP solvent under reduced pressure.
-
Analysis & Purification: Dissolve the crude residue in a suitable solvent (e.g., CDCl₃ for NMR analysis) to determine the regioisomeric ratio. Purify the desired product by column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine
Welcome to the technical support center for the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The presence of the difluoroethyl moiety introduces unique electronic properties and metabolic stability, making this a valuable scaffold in medicinal chemistry.[1][2] However, its synthesis can be challenging. This document provides in-depth, field-proven insights to ensure your success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, structured in a question-and-answer format.
Q1: My overall yield is low after the N-alkylation step. What are the likely causes and how can I fix this?
Low yield in the N-alkylation of a pyrazole core is a frequent challenge. The primary culprits are poor regioselectivity, incomplete reaction, and side reactions. Let's break down each of these.
Unsymmetrically substituted pyrazoles, like 5-aminopyrazole, have two non-equivalent nitrogen atoms (N1 and N2) that can be alkylated. This often results in a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[3][4] The formation of the undesired 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine isomer is a common issue.
Solutions:
-
Steric Hindrance: The regioselectivity of N-alkylation is often governed by sterics.[5][6] The bulkier substituent on the pyrazole ring will typically direct the incoming alkyl group to the less sterically hindered nitrogen. In the case of 5-aminopyrazole, the amino group offers minimal steric hindrance, so electronic factors often play a more significant role.
-
Choice of Base and Solvent: The nature of the base and solvent system can significantly influence the ratio of N1 to N2 alkylation.
-
Strong Bases (e.g., NaH, KHMDS): These bases fully deprotonate the pyrazole to form the pyrazolate anion. In polar aprotic solvents like DMF or DMSO, the cation is well-solvated, leaving a "naked" anion. Alkylation may then proceed based on the electronic properties of the two nitrogen atoms.
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): In less polar solvents like acetonitrile, these bases may form a tighter ion pair with the pyrazolate. The cation can then associate more closely with one of the nitrogen atoms, sterically directing the alkylating agent to the other nitrogen.[3]
-
-
Protecting Groups: While more synthetically intensive, protection of the 5-amino group (e.g., as a benzamide or carbamate) can alter the steric and electronic environment, potentially improving regioselectivity. This would require subsequent deprotection steps.
An incomplete reaction leaves unreacted starting material, which can complicate purification and lower the yield.
Solutions:
-
Optimize Reaction Temperature: While room temperature is a common starting point, some N-alkylations require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS and consider increasing the temperature incrementally (e.g., to 50-80 °C).
-
Extend Reaction Time: If the reaction is sluggish, extending the reaction time can drive it to completion. Again, reaction monitoring is key to prevent decomposition of products or starting materials.
-
Choice of Alkylating Agent: The leaving group on the difluoroethyl moiety is critical. Trifilates (Tf) and tosylates (Ts) are generally more reactive than bromides or iodides. Consider using 2,2-difluoroethyl triflate for a more potent electrophile.
The 5-amino group is also nucleophilic and can potentially compete with the pyrazole nitrogen for the alkylating agent, leading to N,N-dialkylation or alkylation at the amino group.
Solutions:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent to ensure full consumption of the starting pyrazole, but avoid a large excess that could promote side reactions.
-
Temperature Control: Adding the alkylating agent at a lower temperature (e.g., 0 °C) and then slowly warming to the reaction temperature can help minimize initial side reactions.
Q2: I'm struggling with the purification of the final product. How can I improve separation from byproducts and unreacted starting materials?
Purification of polar, amine-containing compounds can be challenging. Standard silica gel chromatography may not be sufficient.
Solutions:
-
Acid-Base Extraction: Utilize the basicity of the 5-amino group. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The desired product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified product back into an organic solvent.
-
Crystallization as an Acid Addition Salt: A highly effective method for purifying amines is to form a salt.[7] Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol) and add a solution of an acid like HCl in ether or oxalic acid in ethanol. The resulting salt will often crystallize out in high purity. The free base can be regenerated by treatment with a base.
-
Reverse-Phase Chromatography: If normal-phase chromatography fails, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA can be an excellent alternative for polar compounds.
Frequently Asked Questions (FAQs)
Q: What is a reliable starting point for the synthesis of this compound?
A common and generally effective route is the direct N-alkylation of 5-aminopyrazole. This involves reacting commercially available 5-aminopyrazole with a suitable 2,2-difluoroethylating agent, such as 2,2-difluoroethyl tosylate or 2,2-difluoroethyl triflate, in the presence of a base.
Q: How do the fluorine atoms on the ethyl group influence the reaction?
The two fluorine atoms are strongly electron-withdrawing. This has two main effects:
-
Increased Electrophilicity: The C-F bonds pull electron density away from the carbon atom to which the leaving group is attached, making it more electrophilic and reactive towards nucleophiles like the pyrazole nitrogen.
-
Altered Product Properties: The fluorine atoms increase the lipophilicity and can alter the pKa of the final compound, which can be beneficial for its pharmacokinetic properties.[1][2]
Q: Are there any greener or more efficient methods available?
Microwave-assisted synthesis can significantly accelerate the N-alkylation reaction, often reducing reaction times from hours to minutes and improving yields.[8] Exploring the use of greener solvents like 2-MeTHF or CPME instead of traditional polar aprotic solvents like DMF could also be considered.
Experimental Protocols & Data
Optimizing N-Alkylation Conditions
The choice of base and solvent is critical for achieving high yield and regioselectivity. The following table summarizes common starting conditions for optimization.
| Base | Solvent | Temperature (°C) | Expected Outcome/Rationale | Reference |
| K₂CO₃ | Acetonitrile | 60-80 | Mild conditions, often favors the thermodynamically more stable product. Good starting point. | [3] |
| Cs₂CO₃ | Acetonitrile/DMF | 25-60 | More soluble and often more reactive than K₂CO₃, can lead to higher yields at lower temperatures. | [9] |
| NaH | DMF/THF | 0 to 25 | Strong base, ensures full deprotonation. Can lead to different regioselectivity compared to weaker bases. Requires anhydrous conditions. | [3] |
Protocol: Synthesis via N-Alkylation
This protocol provides a robust starting point for the synthesis.
Step 1: Preparation of 2,2-Difluoroethyl Tosylate
-
To a stirred solution of 2,2-difluoroethanol (1.0 eq) and pyridine (1.5 eq) in dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor by TLC until the starting alcohol is consumed.
-
Workup by washing with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylate, which can be used without further purification.
Step 2: N-Alkylation of 5-Aminopyrazole
-
To a solution of 5-aminopyrazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Add 2,2-difluoroethyl tosylate (1.2 eq) and heat the mixture to 80 °C.
-
Stir for 6-12 hours, monitoring the reaction progress by LC-MS.
-
Once the reaction is complete, cool to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography or by following the purification strategies outlined in the troubleshooting guide.
Visualizing the Process
Synthetic Pathway and Potential Side Products
Caption: General synthetic route showing N-alkylation and the formation of the desired product alongside the potential regioisomeric byproduct.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. Microwave synthesis of 1-aryl-1H-pyrazole-5-amines | RTI [rti.org]
- 9. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
Technical Support Center: Purification of Fluorinated Pyrazole Compounds
Welcome to the Technical Support Center for the purification of fluorinated pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with purifying these valuable molecules. The introduction of fluorine can significantly alter a molecule's physicochemical properties, impacting its behavior during common purification techniques.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in the lab.
Understanding the Impact of Fluorination
The high electronegativity and unique steric profile of fluorine atoms can dramatically influence a compound's polarity, solubility, pKa, and intermolecular interactions.[1][2] This often leads to chromatographic behavior and crystallization patterns that differ significantly from their non-fluorinated analogs.[1] Acknowledging these differences is the first step toward developing a successful purification strategy.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions researchers have when approaching the purification of fluorinated pyrazoles.
Q1: How does fluorine substitution affect the polarity of my pyrazole compound?
Fluorine's high electronegativity can lead to a significant change in the molecule's dipole moment. Depending on the position and number of fluorine atoms, the overall polarity can either increase or decrease. This directly impacts its retention in both normal-phase and reverse-phase chromatography. It is crucial to empirically determine the optimal chromatographic conditions rather than relying on predictions based on the non-fluorinated scaffold.
Q2: Are there specialized HPLC columns for fluorinated compounds?
Yes, specialized fluorinated HPLC columns, such as those with perfluoroalkyl or pentafluorophenyl stationary phases, can offer enhanced selectivity for fluorinated molecules.[1][3] These columns can exploit unique interactions like fluorous-fluorous interactions, leading to better separation of isomers or closely related impurities that may be difficult to resolve on traditional C8 or C18 columns.[3][4]
Q3: How can I accurately assess the purity of my final fluorinated pyrazole?
While standard techniques like ¹H and ¹³C NMR and LC-MS are essential, ¹⁹F NMR is an invaluable tool for assessing the purity of fluorinated compounds.[1][5] The wide chemical shift range and high sensitivity of the ¹⁹F nucleus allow for the detection of even minor fluorinated impurities that might not be visible in proton or carbon spectra.[5][6] Quantitative ¹⁹F NMR can also be used to determine the exact purity of a sample.[5]
Troubleshooting Guide: Common Purification Challenges
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific problems encountered during the purification of fluorinated pyrazole compounds.
Column Chromatography
Column chromatography is a fundamental purification technique, but fluorinated compounds can present unique challenges.
Q4: My fluorinated pyrazole is streaking or showing poor peak shape on a silica gel column. What's happening and how can I fix it?
Causality: Streaking or tailing on silica gel often indicates strong interactions between the analyte and the stationary phase. The polar nature of the C-F bond and the pyrazole ring's nitrogen atoms can lead to such interactions. The issue can also arise from compound instability on the acidic silica surface.[7]
Solutions:
-
Solvent System Optimization:
-
Increase Polarity Gradually: A shallow gradient of a more polar solvent (e.g., ethyl acetate in hexanes) can help to elute the compound more effectively and improve peak shape.
-
Add a Modifier: Adding a small amount of a polar modifier like methanol or a basic modifier like triethylamine (if your compound is basic) to the eluent can help to block the active sites on the silica gel and reduce tailing.
-
-
Stationary Phase Modification:
-
Dry Loading: If your compound has poor solubility in the eluent, it can lead to band broadening at the origin. Dry loading the sample onto a small amount of silica gel before loading it onto the column can improve the initial band shape.[8]
Workflow for Troubleshooting Poor Chromatography
Caption: Decision tree for troubleshooting poor peak shape.
Q5: I'm having trouble separating my fluorinated pyrazole from a non-fluorinated impurity. What's the best approach?
Causality: The subtle difference in polarity between a fluorinated compound and its non-fluorinated analog can make separation on standard silica gel challenging.
Solutions:
-
Reverse-Phase Chromatography: Reverse-phase HPLC with a C8 or C18 column is often more effective in separating compounds with small polarity differences. The hydrophobicity difference imparted by the fluorine atom(s) can be exploited for separation.
-
Fluorinated Stationary Phases: As mentioned in the FAQs, using a pentafluorophenyl (PFP) or a perfluoroalkyl phase column can significantly enhance the resolution between fluorinated and non-fluorinated compounds due to specific interactions.[3][4]
-
Solvent System Exploration: Experiment with different solvent systems. For instance, pairing a regular reverse-phase column with a fluorinated eluent (like trifluoroethanol) can sometimes provide optimal separation.[9]
Table 1: Comparison of Chromatographic Conditions for Separating Fluorinated and Non-fluorinated Analogs
| Stationary Phase | Mobile Phase | Principle of Separation | Best For |
| Silica Gel | Hexane/Ethyl Acetate | Polarity | Large polarity differences |
| C18 (Reverse-Phase) | Acetonitrile/Water | Hydrophobicity | Small polarity/hydrophobicity differences |
| Pentafluorophenyl (PFP) | Acetonitrile/Water | Multiple (hydrophobic, π-π, dipole) | Aromatic and halogenated compounds[3] |
| Perfluoroalkyl | Acetonitrile/Water | Fluorous interactions | Separating compounds based on fluorine content[4] |
Recrystallization
Recrystallization is a powerful technique for obtaining highly pure solid compounds, but finding the right solvent system for fluorinated pyrazoles can be tricky.[1]
Q6: My fluorinated pyrazole "oils out" during recrystallization instead of forming crystals. What should I do?
Causality: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[10] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too quickly.
Solutions:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful.
-
Solvent System Adjustment:
-
Use a Lower-Boiling Solvent: If possible, choose a solvent with a lower boiling point.
-
Two-Solvent System: This is often the most effective solution. Dissolve your compound in a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to get a clear solution and then cool slowly.[11] Common solvent pairs include ethanol/water, and hexane/ethyl acetate.[10]
-
-
Seeding: Add a small crystal of the pure compound to the cooled, saturated solution to initiate crystallization.
Q7: I can't find a single solvent that works well for recrystallizing my fluorinated pyrazole. What are my options?
Causality: It's common for a single solvent not to have the ideal solubility profile (sparingly soluble at room temperature, but very soluble when hot).[12]
Solutions:
-
Two-Solvent Recrystallization: As described above, this is the go-to method when a single solvent fails. The key is to find a miscible solvent pair where one readily dissolves the compound and the other does not.[11]
-
Systematic Solvent Screening: A systematic approach to finding a suitable solvent or solvent pair is recommended. Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.
Table 2: Common Solvents for Recrystallization
| Solvent | Polarity | Comments |
| Water | High | Good for polar compounds; often used as the "poor" solvent with ethanol.[10] |
| Ethanol | Medium-High | A versatile and commonly used solvent for recrystallization.[10] |
| Ethyl Acetate | Medium | Good for moderately polar compounds. |
| Hexane/Heptane | Low | Good for non-polar compounds; often used as the "poor" solvent with a more polar one.[10] |
| Toluene | Low | Can be effective for aromatic compounds. |
Liquid-Liquid Extraction
Liquid-liquid extraction is a crucial work-up and preliminary purification step. The pKa of your fluorinated pyrazole will significantly influence this process.
Q8: My fluorinated pyrazole has a low pKa. How does this affect my extraction strategy?
Causality: The introduction of fluorine, a highly electron-withdrawing group, can significantly lower the pKa of the pyrazole ring nitrogens, making them more acidic.[2][13] This means that a weaker base is required to deprotonate the pyrazole and bring it into the aqueous phase.
Solutions:
-
pH Adjustment:
-
Acidic Extraction: To extract your acidic fluorinated pyrazole into an aqueous layer, use a dilute basic solution like sodium bicarbonate or sodium carbonate. A strong base like sodium hydroxide might not be necessary and could cause decomposition of other functional groups.
-
Back Extraction: After extracting your compound into the basic aqueous layer, you can wash the aqueous layer with an organic solvent to remove any neutral or basic impurities. Then, re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate your pure compound, which can then be extracted back into an organic solvent.[14]
-
Workflow for Acid-Base Extraction of a Fluorinated Pyrazole
Caption: A typical acid-base extraction workflow.
Safety First: Handling Fluorinated Pyrazoles
Many fluorinated compounds and the reagents used to synthesize them can be hazardous.[15] Always consult the Safety Data Sheet (SDS) for your specific compound and reagents.[16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile fluorinated compounds or reagents.[16]
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.[15]
This technical support guide is intended to provide a solid foundation for troubleshooting the purification of fluorinated pyrazole compounds. Remember that each compound is unique, and some level of empirical optimization will always be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. edu.rsc.org [edu.rsc.org]
- 13. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. aksci.com [aksci.com]
- 17. fishersci.com [fishersci.com]
Addressing challenges with side reactions in 5-aminopyrazole synthesis
Welcome to the technical support center for 5-aminopyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Regioselectivity Issues
Question 1: My reaction of a substituted hydrazine with a β-ketonitrile is producing a mixture of two regioisomers. How can I control the regioselectivity to favor the desired 5-aminopyrazole?
Answer: This is a classic challenge in pyrazole synthesis. The formation of two regioisomers, the 3-aminopyrazole and the 5-aminopyrazole, arises from the reaction of a monosubstituted hydrazine with an unsymmetrical β-ketonitrile. The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions[1][2].
Underlying Principles: The regioselectivity is determined by which nitrogen of the substituted hydrazine attacks the carbonyl carbon of the β-ketonitrile first. The more nucleophilic nitrogen will preferentially attack the more electrophilic carbonyl carbon[1].
-
Neutral or Acidic Conditions: Under these conditions, the primary amino group of the hydrazine is generally more nucleophilic and will attack the most electrophilic position[1].
-
Steric Hindrance: Bulky substituents on either the hydrazine or the β-ketonitrile can direct the reaction towards the less sterically hindered pathway[2].
Troubleshooting Protocol:
-
Solvent Selection: The choice of solvent can dramatically influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of the 5-arylpyrazole isomer compared to traditional solvents like ethanol[3][4].
-
pH Control: The pH of the reaction medium is critical. Acidic conditions can alter the nucleophilicity of the hydrazine nitrogens. For instance, using acetic acid in toluene with microwave activation has been shown to favor the 5-aminopyrazole isomer, while basic conditions (EtONa in EtOH) can lead to the 3-aminopyrazole isomer[1].
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Microwave Irradiation: Microwave-assisted synthesis can reduce reaction times and in some cases, improve regioselectivity[1].
Data Summary: Solvent Effect on Regioselectivity
| Solvent | Typical Regioisomeric Ratio (5-amino : 3-amino) | Reference |
| Ethanol (EtOH) | Can be close to 1:1, poor selectivity | [3][4] |
| 2,2,2-Trifluoroethanol (TFE) | Up to 99:1 | [3][4] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99:1 | [3][4] |
Troubleshooting Workflow for Regioselectivity
Caption: Workflow for troubleshooting poor regioselectivity.
Category 2: Dimerization and Other Unwanted Condensations
Question 2: I am observing a significant amount of a dimeric byproduct in my synthesis from malononitrile and hydrazine. What is causing this and how can I prevent it?
Answer: Dimerization is a known side reaction when using malononitrile as a starting material. This typically occurs before the desired reaction with hydrazine, leading to the formation of unwanted products[5].
Underlying Mechanism: Under basic conditions, malononitrile can dimerize. When this dimer reacts with hydrazine, it can lead to products like 5-amino-4-cyanopyrazole instead of the desired 3,5-diaminopyrazole[5].
Prevention Strategies:
-
Use Substituted Malononitriles: If your synthesis allows, using a substituted malononitrile can prevent dimerization and lead to the smooth formation of 3,5-diaminopyrazoles[5].
-
Control of Stoichiometry and Addition Order: Carefully controlling the stoichiometry and adding the hydrazine solution slowly to the malononitrile solution can help to minimize dimerization by ensuring the hydrazine reacts before the malononitrile can dimerize.
-
Copper-Promoted Dimerization: Be aware that in the presence of a copper catalyst, 5-aminopyrazoles themselves can undergo dimerization to form pyrazole-fused pyridazines and pyrazines[6][7][8]. If you are using any copper reagents, this could be the source of your byproduct.
Reaction Pathway: Malononitrile Dimerization
References
- 1. soc.chim.it [soc.chim.it]
- 2. benchchem.com [benchchem.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimization of reaction conditions for synthesizing pyrazole derivatives
Welcome to the technical support center for the synthesis of pyrazole derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your laboratory work. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter, moving from troubleshooting immediate problems to answering frequently asked questions about optimizing your reaction conditions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that can arise during the synthesis of pyrazoles. Each answer provides a causal explanation and a step-by-step approach to resolving the issue.
Q1: My reaction yield is consistently low. What are the likely causes and how can I resolve this?
A1: Low yield is a frequent issue stemming from several potential factors, from reagent quality to suboptimal reaction conditions. Let's break down the causes and solutions.
Causality: The formation of the pyrazole ring, typically through a condensation reaction, is a multi-step process.[1] Each step, from the initial nucleophilic attack of the hydrazine on a carbonyl group to the final dehydration and aromatization, has its own activation energy barrier. If any of these steps are inefficient, the overall yield will suffer.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Hydrazine Instability: Hydrazine and its derivatives can degrade over time. Use freshly opened or purified hydrazine.
-
Dicarbonyl Compound Integrity: 1,3-dicarbonyl compounds, especially β-ketoaldehydes, can be unstable or exist in their enol form, affecting reactivity. Verify the purity of your starting material via NMR or GC-MS.
-
-
Optimize Reaction Conditions:
-
Temperature: Temperature plays a critical role. While higher temperatures can increase the reaction rate, they can also lead to decomposition and side products. Conversely, a temperature that is too low may result in an incomplete reaction. A temperature-controlled approach can sometimes be used to selectively synthesize different products.[2]
-
Catalyst Choice: The choice of acid or base catalyst is crucial. For Knorr synthesis, an acid catalyst protonates the dicarbonyl, activating it for nucleophilic attack.[3] In other cases, a base is used to facilitate condensation. Consider screening different catalysts, including modern alternatives like nano-ZnO, which can offer excellent yields and shorter reaction times.[4]
-
Solvent Effects: The solvent not only dissolves reactants but also influences reaction pathways and rates. Aprotic polar solvents like DMF or NMP have been shown to give better results than traditional protic solvents like ethanol in certain condensations.[4][5]
-
-
Monitor Reaction Progress:
-
Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and identify if the reaction is stalling or if the product is degrading under the reaction conditions.
-
Q2: My reaction produces a mixture of regioisomers. How can I improve the regioselectivity?
A2: Achieving high regioselectivity is a classic challenge, especially when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.
Causality: The reaction between a monosubstituted hydrazine (e.g., methylhydrazine) and a nonsymmetrical 1,3-diketone can lead to two different pyrazole regioisomers.[6] This is because the two carbonyl groups of the diketone have different electronic and steric environments, and the two nitrogen atoms of the hydrazine have different nucleophilicities. The final product ratio is determined by which nitrogen attacks which carbonyl first and the relative stability of the intermediates.
Strategies for Improving Regioselectivity:
-
Solvent Choice is Key: The solvent can dramatically influence the outcome. Fluorinated alcohols, such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[6] These solvents can modulate the reactivity of the nucleophile and electrophile through hydrogen bonding.
-
pH Control: The pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens. Careful control of acidity can favor one reaction pathway over the other.
-
Catalyst-Directed Synthesis: Certain catalysts can favor the formation of one isomer. For example, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have shown high regioselectivity.[5]
-
Alternative Synthetic Routes: If direct condensation fails, consider a different approach. For example, 1,3-dipolar cycloaddition reactions can provide access to specific isomers that are difficult to obtain otherwise.[4] Another strategy involves using starting materials with a leaving group that directs the cyclization.[5]
}
Caption: Competing pathways leading to regioisomers.Q3: I'm struggling with the purification of my pyrazole derivative. What are the best practices?
A3: Purification can be challenging due to the similar polarities of side products (like isomers) and the final product, or the presence of stubborn starting materials.
Causality: Pyrazoles are weakly basic aromatic heterocycles.[7] This basicity can be exploited for purification. Impurities often include unreacted dicarbonyl compounds, hydrazines, or regioisomers which may have very similar physical properties to the desired product.
Purification Protocols:
-
Acid-Base Extraction: This is often overlooked. Since most pyrazoles are basic, they can be protonated and extracted into an aqueous acid layer (e.g., 1M HCl), leaving non-basic organic impurities behind. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the pyrazole, which can then be extracted back into an organic solvent.
-
Crystallization of Acid Addition Salts: A highly effective method for obtaining pure pyrazole is to form a crystalline salt.[8][9]
-
Protocol: Dissolve the crude pyrazole in a suitable organic solvent (e.g., isopropanol, ethyl acetate).
-
Add at least an equimolar amount of an inorganic (e.g., HCl, H₂SO₄) or organic acid (e.g., oxalic acid).
-
The corresponding pyrazolium salt will often precipitate out of the solution in high purity.
-
The salt can be collected by filtration, and the free pyrazole can be regenerated by treatment with a base if needed.
-
-
Column Chromatography: This remains a standard method.
-
Solvent System: A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective.
-
TLC First: Always develop a good separation on a TLC plate before running a column to identify the optimal solvent system.
-
-
Dealing with Isomers: Separating regioisomers can be exceptionally difficult. If crystallization and standard chromatography fail, High-Performance Liquid Chromatography (HPLC) may be required. However, optimizing the reaction for selectivity (see Q2) is a far more efficient strategy.[6]
Frequently Asked Questions (FAQs)
Q4: How do I select the optimal solvent for my pyrazole synthesis?
A4: Solvent selection is critical as it affects reactant solubility, reaction rate, and even product selectivity. There is no single "best" solvent; the choice depends on the specific reaction.
Causality: Solvents mediate the interaction between reactants. Protic solvents (like ethanol) can hydrogen bond with reactants, potentially stabilizing intermediates or deactivating nucleophiles. Aprotic solvents (like DMF) lack this ability and can accelerate certain reactions.[4] The polarity of the solvent determines its ability to dissolve reactants and stabilize charged intermediates.
| Solvent Type | Examples | Typical Use Case & Rationale | Citation |
| Polar Protic | Ethanol, Methanol, Acetic Acid, Water | Traditional Knorr synthesis. Can act as a proton source and effectively solvates ionic intermediates. Water is an excellent "green" solvent choice for many multicomponent reactions. | [3][10] |
| Polar Aprotic | DMF, DMAc, DMSO, Acetonitrile | Often gives higher yields and rates for condensation reactions by avoiding H-bonding with the nucleophile. | [4][5] |
| Fluorinated Alcohols | TFE, HFIP | Used to enhance regioselectivity in reactions with unsymmetrical dicarbonyls. | [6] |
| Non-Polar | Toluene, Dichloromethane | Used in specific cases, such as 1,3-dipolar cycloadditions. | [4] |
| Solvent-Free / Green | Deep Eutectic Solvents (DESs), Microwave, Grinding | Environmentally friendly methods that can accelerate reaction rates and simplify work-up. | [11][12] |
Q5: What is the role of the catalyst and how do I choose one?
A5: Catalysts accelerate the reaction by lowering the activation energy of key steps. The choice depends on the reaction mechanism.
Causality:
-
Acid Catalysts (e.g., Acetic Acid, HCl, TsOH): In the Knorr synthesis, the acid protonates a carbonyl group on the 1,3-dicarbonyl compound. This makes the carbonyl carbon more electrophilic and thus more susceptible to attack by the weakly nucleophilic hydrazine.[3][7]
-
Base Catalysts (e.g., Piperidine, Triethylamine): Bases are often used in condensations involving α,β-unsaturated ketones. They can deprotonate the hydrazine to increase its nucleophilicity or facilitate the elimination/dehydration step.[10]
-
Metal Catalysts (e.g., Nano-ZnO, AgOTf, Ru-complexes): These are used in more modern, specialized syntheses. They can act as Lewis acids to activate substrates or participate in catalytic cycles for dehydrogenative coupling or cycloaddition reactions.[4][5][13]
| Catalyst Type | Examples | Mechanism & Application | Citation |
| Brønsted Acid | Acetic Acid, HCl, H₂SO₄ | Protonates carbonyl for activation. Classic Knorr synthesis. | [3] |
| Brønsted Base | Piperidine, DBU, Triethylamine | Enhances nucleophilicity, promotes condensation/elimination. | [10][14] |
| Lewis Acid / Metal | Nano-ZnO, AgOTf, Cu(OTf)₂, Ru-catalysts | Lewis acid activation, dehydrogenation, cycloadditions. Offers high yields and selectivity. | [4][5][13] |
| Green Catalyst | Ammonium Chloride | Mild, inexpensive, and non-toxic catalyst for sustainable synthesis. | [3] |
Key Experimental Protocols
Protocol 1: Classic Knorr Pyrazole Synthesis (3,5-Dimethylpyrazole)
This protocol describes a standard, reliable method for synthesizing a simple pyrazole.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydrazine hydrate
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (10 mmol) in ethanol (20 mL).
-
To this solution, add hydrazine hydrate (10 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add distilled water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Causality: The acetic acid protonates one of the carbonyls of acetylacetone, activating it for nucleophilic attack by a nitrogen atom of hydrazine. An intramolecular condensation and subsequent dehydration yields the aromatic pyrazole ring.[3][7]
Protocol 2: Green, Nano-ZnO Catalyzed Synthesis of a 1,3,5-Substituted Pyrazole
This protocol demonstrates a modern, efficient, and environmentally friendly approach.[4]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Nano-ZnO catalyst (typically 1-5 mol%)
-
Ethanol or Water
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate (10 mmol), phenylhydrazine (10 mmol), and a catalytic amount of nano-ZnO (e.g., 2 mol%) in ethanol or water (15 mL).
-
Stir the mixture vigorously at room temperature or gentle heat (e.g., 60 °C). The use of nano-ZnO often allows for milder conditions and significantly shorter reaction times compared to traditional methods.[4]
-
Monitor the reaction by TLC. The reaction may be complete in as little as 30-60 minutes.
-
Upon completion, filter off the nano-ZnO catalyst (it can often be washed, dried, and reused).
-
If the product precipitates upon cooling, it can be collected by filtration. Otherwise, concentrate the solvent and purify the residue by recrystallization from ethanol.
Causality: The nano-ZnO acts as a heterogeneous Lewis acid catalyst. It coordinates to the carbonyl oxygen of the ethyl acetoacetate, activating it for a more efficient reaction with the phenylhydrazine. This protocol offers advantages in terms of high yield, short reaction time, easy work-up, and catalyst reusability.[4]
References
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Controlling Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in their experiments. Here, you will find answers to frequently asked questions and troubleshooting strategies for common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis and why is it so critical?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another when a reaction has the potential to yield multiple products. In the classic Knorr synthesis of pyrazoles, reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can result in two different regioisomeric pyrazoles.[1][2][3] This control is paramount because different regioisomers can exhibit vastly different biological activities, physical properties, and subsequent chemical reactivity. For instance, in drug development, one regioisomer may be a potent therapeutic agent while the other could be inactive or even toxic. Therefore, ensuring the selective synthesis of the desired isomer is crucial for efficiency and safety in pharmaceutical and agrochemical research.[2][4]
Q2: My pyrazole synthesis is yielding a mixture of regioisomers. What are the primary factors influencing the regiochemical outcome?
A2: The regioselectivity of the Knorr pyrazole synthesis is a delicate balance of several factors related to the reactants and reaction conditions:
-
Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl compound is a major determinant. The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic carbonyl carbon.[2] For example, an electron-withdrawing group (like a trifluoromethyl group, -CF₃) will increase the electrophilicity of the adjacent carbonyl carbon, making it the preferred site of initial attack.[2]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the substituted hydrazine can physically obstruct the approach to one of the carbonyl groups, thereby directing the reaction to the less sterically hindered site.[1][3]
-
Reaction Conditions (Solvent, pH, and Temperature): These are often the most influential and easily adjustable parameters.
-
Solvent: The choice of solvent can dramatically alter the regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance the regioselectivity in favor of one isomer.[4][5]
-
pH: The acidity or basicity of the reaction medium is critical. Under acidic conditions, the hydrazine can be protonated, which alters the relative nucleophilicity of its two nitrogen atoms and can influence the initial site of attack.[2][3] Conversely, basic conditions might favor the attack of the inherently more nucleophilic nitrogen of the substituted hydrazine.[2]
-
Temperature: Running the reaction at different temperatures can impact the kinetic versus thermodynamic control of the reaction, potentially favoring one regioisomer over the other.[3]
-
Q3: I've heard that fluorinated alcohols can improve regioselectivity. How does this work?
A3: Yes, this is a highly effective strategy. Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity of pyrazole formation.[4][5] The proposed mechanism involves the high hydrogen bond donating ability of these solvents, which enhances the electrophilicity of the carbonyl group attached to an electron-withdrawing substituent.[5] This increased electrophilicity accelerates the rate of attack by the hydrazine's NH₂ group on this more reactive carbonyl. Furthermore, unlike traditional alcohol solvents like ethanol, fluorinated alcohols are non-nucleophilic and do not compete with the hydrazine in attacking the carbonyl group, thus leading to higher regioselectivity.[5]
Q4: How do different substituents on the hydrazine (e.g., methylhydrazine vs. phenylhydrazine) affect regioselectivity?
A4: The substituent on the hydrazine affects the nucleophilicity of the two nitrogen atoms. In methylhydrazine, the methyl group is electron-donating, making the substituted nitrogen (N1) more nucleophilic. In phenylhydrazine, the phenyl group is electron-withdrawing, making the unsubstituted nitrogen (NH₂) more nucleophilic. The more nucleophilic nitrogen will preferentially attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[5] However, the final regiochemical outcome is a result of the interplay between the hydrazine's nucleophilicity and the dicarbonyl's electrophilicity, as well as steric factors.[1]
Troubleshooting Guide
Problem 1: My reaction consistently produces the undesired regioisomer as the major product.
This is a common issue when the inherent electronic and steric properties of your substrates favor the formation of the unwanted isomer under standard reaction conditions.[2]
Solutions:
-
Solvent Modification: Switch from standard solvents like ethanol to a fluorinated alcohol such as TFE or HFIP. This has been demonstrated to reverse or significantly enhance regioselectivity in many cases.[4][5]
-
pH Adjustment: Experiment with acidic or basic catalysis. Adding a catalytic amount of an acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOAc) can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups, potentially favoring the desired isomer.[3]
-
Temperature Control: Vary the reaction temperature. Lowering the temperature may favor the kinetically controlled product, while higher temperatures could lead to the thermodynamically more stable isomer.[3]
Problem 2: I am getting a nearly 1:1 mixture of regioisomers that are difficult to separate.
This indicates that the energy barriers for the two competing reaction pathways are very similar under your current conditions.
Solutions:
-
Employ Highly Differentiating Solvents: As mentioned, fluorinated alcohols are excellent for improving selectivity.[4][5] Deep eutectic solvents (DESs) are also emerging as sustainable options that can enhance reaction rates and selectivity.[6][7]
-
Use a Catalyst: Consider catalytic approaches. For example, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have shown high regioselectivity.[8] Lewis acids can also be used to activate one carbonyl group preferentially.[9]
-
Alternative Synthetic Strategies: If modifying the Knorr synthesis is unsuccessful, consider a different approach. For example, using β-enaminones or other 1,3-dicarbonyl surrogates can "lock in" the regiochemistry before the cyclization step, preventing the formation of isomeric mixtures.[3] Another strategy is the [3+2] cycloaddition of diazo compounds with alkynes, which can offer excellent regiocontrol.[10]
Problem 3: The reaction is very slow and gives a low yield, in addition to poor regioselectivity.
Solutions:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction rate and sometimes improve regioselectivity by favoring the thermodynamically preferred product.[2]
-
Catalysis: The use of a catalyst, such as nano-ZnO or AgOTf, can not only improve the reaction rate but also influence the regiochemical outcome.[8]
-
One-Pot Procedures: Consider in-situ generation of the 1,3-diketone followed by the addition of hydrazine. This can be a more efficient and rapid method for accessing certain pyrazoles.[8]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with Methylhydrazine
| Entry | Solvent | Temperature | Time (h) | Ratio of Regioisomers (3-CF₃ : 5-CF₃) |
| 1 | EtOH | RT | <1 | Low regioselectivity |
| 2 | TFE | RT | <1 | 85 : 15 |
| 3 | HFIP | RT | <1 | 97 : 3 |
Data synthesized from Fustero et al., J. Org. Chem. 2008.[4][5]
Experimental Protocols
Protocol 1: General Procedure for Improved Regioselectivity using HFIP
This protocol provides a general method for the Knorr condensation favoring one regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[2]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
To this solution, add the substituted hydrazine (1.1 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[2]
Protocol 2: Microwave-Assisted Pyrazole Synthesis
This protocol offers a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[2]
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
In a 10 mL microwave reaction vessel, combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol).
-
Add glacial acetic acid (5 mL), which serves as both the solvent and catalyst.
-
Securely seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a predetermined temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Optimal conditions should be determined for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
Visualizations
Decision-Making Workflow for Optimizing Regioselectivity
Caption: A troubleshooting workflow for improving regioselectivity in pyrazole synthesis.
Mechanism of Solvent Effect in Pyrazole Synthesis
Caption: The influence of solvent choice on the reaction pathway and regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing the Stability of 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine
Welcome to the technical support resource for 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, we address common questions and troubleshooting scenarios encountered during storage and handling, grounded in established principles of organic chemistry and material science.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during storage?
The stability of this compound, like many substituted pyrazole derivatives, is principally influenced by environmental factors. The key contributors to degradation are:
-
Oxidation: The pyrazole ring and the primary amine group are susceptible to oxidation from atmospheric oxygen. This can be accelerated by exposure to light or the presence of trace metal impurities.[1] Oxidation is a common degradation pathway for pyrazoline derivatives and can often result in the formation of colored brownish byproducts.[2]
-
Moisture: The compound is a solid and should be protected from moisture.[3] Tightly sealed containers are crucial to prevent hydrolysis or other moisture-mediated degradation.[4]
-
Light: Many pyrazole derivatives are photosensitive and can undergo photodegradation upon exposure to UV or visible light.[1]
-
Temperature: Elevated temperatures can increase the rate of all chemical degradation pathways. While some pyrazole compounds are stable at room temperature, cooler conditions are generally recommended for long-term storage.[2][4]
Q2: What are the optimal storage conditions for solid this compound?
To maximize the shelf-life of the solid compound, we recommend the following storage conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To slow down potential degradation reactions.[5] For long-term storage, -20°C is also a suitable option. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidative degradation of the amine and pyrazole moieties.[2] |
| Light | Amber glass vial or protect from light | To prevent photodegradation.[1] |
| Container | Tightly sealed container | To protect against moisture ingress.[4] |
Q3: I have observed a discoloration (yellowing/browning) of my solid compound. What is the likely cause and is the material still usable?
Discoloration is a common indicator of degradation, most likely due to oxidation.[2] The appearance of color suggests the formation of impurities.
Troubleshooting Steps:
-
Assess the extent of discoloration: Is it uniform throughout the sample or localized?
-
Purity analysis: We strongly recommend re-analyzing the purity of the material using a suitable analytical method such as HPLC-UV, LC-MS, or NMR spectroscopy. This will quantify the level of degradation.
-
Usability: The usability of the material depends on the tolerance of your specific application to impurities. For highly sensitive assays, using discolored material is not recommended. If the purity is still within an acceptable range for your experiment, it may be usable, but this should be determined on a case-by-case basis.
To prevent further degradation, ensure the material is stored under an inert atmosphere and protected from light.[2]
Q4: Can I store this compound in solution? What are the recommended solvents and storage conditions?
Storing this compound in solution is possible but requires careful consideration of the solvent and storage conditions to minimize degradation.
-
Recommended Solvents: For long-term storage, a dry, aprotic solvent is preferable. Anhydrous DMSO, DMF, or acetonitrile are common choices.
-
Aqueous Solutions: If you must use an aqueous solution, it is best to prepare it fresh for each experiment. The amine group may alter the pH, and the compound's stability in aqueous media at different pH values is likely unknown. If necessary, use a buffered solution at a neutral pH.[1]
-
Storage of Solutions: Stock solutions in aprotic solvents should be stored at -20°C or -80°C in tightly sealed vials with minimal headspace to reduce exposure to oxygen and moisture.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentration or interfering byproducts. | 1. Re-test the purity of the compound (see Protocol 1). 2. If degradation is confirmed, use a fresh, pure sample. 3. Review storage conditions to ensure they align with recommendations. |
| Poor solubility of the solid | Potential polymerization or formation of insoluble degradation products. | 1. Attempt to dissolve a small sample in a recommended solvent (e.g., DMSO). 2. If solubility issues persist, it is a strong indicator of degradation. The material should be discarded. |
| Appearance of new peaks in analytical chromatogram (e.g., HPLC, LC-MS) | Chemical degradation. | 1. Compare the chromatogram to a reference standard or an initial analysis of a fresh sample. 2. Isolate and attempt to characterize the new peaks to understand the degradation pathway. 3. Implement stricter storage conditions (inert atmosphere, lower temperature) to prevent further degradation. |
Experimental Protocols
Protocol 1: Routine Purity Assessment by HPLC-UV
This protocol provides a general method for assessing the purity of this compound.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for peak shaping)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Method:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
HPLC Conditions (starting point, may require optimization):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm and 254 nm
-
-
Analysis:
-
Run a blank (injection of diluent) to identify any system peaks.
-
Inject the sample and integrate all peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Visualizing Potential Degradation
The following diagram illustrates a simplified, hypothetical degradation pathway for this compound, focusing on oxidation, which is a common issue for pyrazole amines.[2]
Caption: Potential degradation pathways for this compound.
The following workflow provides a decision-making process for handling a sample of this compound of unknown or suspect quality.
Caption: Troubleshooting workflow for assessing compound stability.
References
Technical Support Center: Scaling the Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine
Welcome to the technical support center for the synthesis and scale-up of 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable fluorinated pyrazole intermediate. We will delve into the underlying chemical principles, provide field-proven insights, and offer detailed troubleshooting for common challenges encountered during laboratory and pilot-plant scale production.
I. Synthetic Strategy Overview
The most common and industrially viable approach to synthesizing this compound involves a two-step process:
-
Formation of the Pyrazole Core: Synthesis of the precursor, 1H-pyrazol-5-amine, through the condensation of a suitable C3 synthon with hydrazine.
-
Regioselective N-Alkylation: Introduction of the 2,2-difluoroethyl group onto the N1 position of the pyrazole ring.
This guide will focus on troubleshooting and frequently asked questions related to both of these critical stages, with a particular emphasis on the challenges of scaling up the N-alkylation step.
II. Experimental Workflows and Methodologies
Step 1: Synthesis of 1H-Pyrazol-5-amine
A widely used and scalable method for the synthesis of 5-aminopyrazoles involves the reaction of malononitrile and hydrazine.[1]
Reaction:
Protocol:
-
To a stirred solution of hydrazine hydrate (1.0 eq) in a suitable solvent (e.g., ethanol, water, or a mixture), add malononitrile (1.0 eq) portion-wise at a controlled temperature (typically 0-10 °C).
-
After the addition is complete, the reaction mixture is gradually warmed to a specified temperature (e.g., reflux) and maintained until the reaction is complete (monitored by TLC or HPLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is then purified, typically by recrystallization.
Step 2: N-Alkylation of 1H-Pyrazol-5-amine
The regioselective N-alkylation of the pyrazole ring is a critical step that often presents challenges. The goal is to selectively introduce the 2,2-difluoroethyl group at the N1 position.[2][3][4]
Reaction:
Protocol:
-
To a stirred suspension of 1H-pyrazol-5-amine (1.0 eq) and a suitable base (e.g., K2CO3, NaH) in an appropriate aprotic solvent (e.g., DMF, acetonitrile, THF), add the 2,2-difluoroethylating agent (e.g., 2-bromo-1,1-difluoroethane or 2,2-difluoroethyl triflate) (1.0-1.2 eq) dropwise at a controlled temperature.
-
The reaction mixture is stirred at a specified temperature until completion (monitored by TLC or HPLC).
-
The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with a suitable organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
III. Troubleshooting and FAQs
This section addresses common issues encountered during the scale-up of this compound synthesis.
A. Synthesis of 1H-Pyrazol-5-amine
Q1: My yield of 1H-pyrazol-5-amine is low. What are the potential causes and solutions?
A1: Low yields in the synthesis of 5-aminopyrazoles from malononitrile and hydrazine can often be attributed to several factors:
-
Exothermic Reaction: The initial reaction between malononitrile and hydrazine is highly exothermic. Uncontrolled temperature can lead to the formation of byproducts. On a larger scale, heat dissipation is less efficient, making this a critical parameter to control.
-
Solution: Implement slow, portion-wise addition of malononitrile to the hydrazine solution at a low temperature (0-10 °C) with efficient stirring. Ensure your reactor has adequate cooling capacity.
-
-
Sub-optimal pH: The pH of the reaction medium can influence the reaction rate and product purity.
-
Solution: While this reaction is often run without explicit pH control, if you are using hydrazine salts, you may need to add a base to free the hydrazine. Conversely, a slightly acidic medium can catalyze the initial condensation. Small-scale experiments to screen the optimal pH are recommended.
-
-
Impure Starting Materials: The purity of malononitrile and hydrazine hydrate can significantly impact the yield and purity of the final product.
-
Solution: Ensure the use of high-purity starting materials. If necessary, purify the starting materials before use.
-
B. N-Alkylation of 1H-Pyrazol-5-amine
Q2: I am getting a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity for the desired N1 isomer?
A2: Achieving high regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a common challenge due to the similar nucleophilicity of the two nitrogen atoms.[2][3][4] Several factors influence the N1 vs. N2 selectivity:
-
Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom. In the case of 1H-pyrazol-5-amine, the N1 position is typically favored due to the presence of the amino group at C5.
-
Reaction Conditions:
-
Alkylating Agent: The nature of the leaving group on the 2,2-difluoroethylating agent can affect the reaction's regioselectivity.
Troubleshooting Strategies for Regioselectivity:
| Parameter | To Favor N1-Alkylation | Rationale |
| Base | Use a strong, non-nucleophilic base like NaH or a weaker base like K2CO3. | Strong bases fully deprotonate the pyrazole, and the resulting anion's charge distribution can favor N1 attack. Weaker bases in polar aprotic solvents can also promote N1 alkylation. |
| Solvent | Polar aprotic solvents such as DMF or acetonitrile are generally preferred. | These solvents can help to solvate the cation of the base, leading to a "freer" pyrazole anion and potentially enhancing N1 selectivity. |
| Temperature | Lower reaction temperatures can sometimes improve selectivity. | At lower temperatures, the reaction is more likely to be kinetically controlled, which may favor the formation of the thermodynamically more stable N1 isomer. |
Q3: The N-alkylation reaction is sluggish or does not go to completion. What can I do?
A3: Incomplete conversion during the N-alkylation step can be due to several factors:
-
Insufficiently Strong Base: If using a weak base like K2CO3, it may not be strong enough to fully deprotonate the pyrazole, leading to a slow reaction.
-
Solution: Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). However, be aware that stronger bases can sometimes lead to lower regioselectivity.
-
-
Poor Solubility: The pyrazole starting material or the base may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Solution: Ensure efficient stirring to maximize the surface area of any solids. Consider screening other solvents in which the starting materials are more soluble.
-
-
Deactivation of the Alkylating Agent: The 2,2-difluoroethylating agent can be sensitive to moisture and may degrade over time.
-
Solution: Use a fresh, high-purity alkylating agent and ensure that the reaction is carried out under anhydrous conditions.
-
Q4: I am observing significant byproduct formation during the N-alkylation. What are the likely side reactions and how can I minimize them?
A4: Besides the formation of the N2-isomer, other side reactions can occur:
-
Dialkylation: Alkylation of both the N1 and the amino group can occur, especially if an excess of the alkylating agent is used.
-
Solution: Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the 2,2-difluoroethylating agent. Controlled, slow addition of the alkylating agent can also help to minimize dialkylation.
-
-
Reaction with the Amino Group: The exocyclic amino group can also be alkylated.
-
Solution: Protecting the amino group with a suitable protecting group (e.g., Boc) before N-alkylation can be a viable strategy, although this adds extra steps to the synthesis.
-
-
Decomposition of the Alkylating Agent: Some 2,2-difluoroethylating agents can be thermally unstable.
-
Solution: Maintain the recommended reaction temperature and avoid localized overheating.
-
Q5: What are the key safety considerations when working with 2,2-difluoroethylating agents on a larger scale?
A5: 2,2-Difluoroethylating agents, such as 2,2-difluoroethyl triflate, can be highly reactive and require careful handling.[5]
-
Toxicity and Corrosivity: These reagents can be toxic and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: The N-alkylation reaction can be exothermic. On a larger scale, it is crucial to have adequate cooling and to add the alkylating agent slowly and in a controlled manner to manage the heat generated.
-
Quenching: Quenching the reaction must be done carefully. Slow addition of a suitable quenching agent (e.g., water, saturated ammonium chloride) at a low temperature is recommended to control any residual exotherm.[6][7]
IV. Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Troubleshooting Logic for N-Alkylation Regioselectivity
Caption: Decision-making flowchart for improving N1-alkylation regioselectivity.
V. References
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. --INVALID-LINK--
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. --INVALID-LINK--
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. --INVALID-LINK--
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. --INVALID-LINK--
-
2,2-Difluoroethyl trifluoromethanesulfonate. Synquest Labs. --INVALID-LINK--
-
2,2-Difluoroethyl ethyl carbonate. Synquest Labs. --INVALID-LINK--
-
Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health. --INVALID-LINK--
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed. --INVALID-LINK--
-
Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame. --INVALID-LINK--
-
Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--
-
N-alkylation method of pyrazole. Google Patents. --INVALID-LINK--
-
Publication: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. SciProfiles. --INVALID-LINK--
-
Quenching and Disposal of Liquid Pyrophoric Materials. University of California, Berkeley. --INVALID-LINK--
-
Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate. --INVALID-LINK--
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. --INVALID-LINK--
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. --INVALID-LINK--
-
Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem. --INVALID-LINK--
-
Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. --INVALID-LINK--
-
Organic Syntheses Procedure. Organic Syntheses. --INVALID-LINK--
-
Quenching Reactive Substances. Virginia Tech. --INVALID-LINK--
-
Quenching of Pyrophoric Materials. The Sarpong Group. --INVALID-LINK--
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. --INVALID-LINK--
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. --INVALID-LINK--
-
N-alkylation method of pyrazole. Google Patents. --INVALID-LINK--
-
Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. National Institutes of Health. --INVALID-LINK--
-
Method for purifying pyrazoles. Google Patents. --INVALID-LINK--
-
Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. MDPI. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. chemistry.nd.edu [chemistry.nd.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
Identifying and removing impurities from pyrazole reaction mixtures
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from pyrazole reaction mixtures. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to solve purification challenges effectively.
Introduction: The Importance of Purity in Pyrazole Synthesis
Pyrazoles are a cornerstone class of heterocyclic compounds in medicinal chemistry and materials science.[1] Their synthesis, most commonly via the Knorr pyrazole synthesis involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is well-established.[2][3][4][5] However, like any organic synthesis, the crude product is rarely pure. Side reactions, unreacted starting materials, and regioisomeric products can all complicate the isolation of the target molecule.[6][7] Achieving high purity is critical, as even minor impurities can significantly impact downstream applications, affecting biological activity, analytical results, and material properties.
Frequently Asked Questions (FAQs)
This section addresses common, specific questions encountered during pyrazole purification.
Q1: What are the most common impurities in a Knorr pyrazole synthesis?
A1: The most frequent impurities include:
-
Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds and hydrazines are common.[8]
-
Regioisomers: When using an unsymmetrical 1,3-dicarbonyl, two different pyrazole regioisomers can form.[7] The ratio of these isomers can be influenced by factors like pH and solvent.[7]
-
Side-Reaction Products: Hydrazines can be prone to side reactions, leading to colored impurities.[9]
-
Solvent and Reagent Residues: Water, ethanol, acetic acid (often used as a catalyst), and salts are typical process-related impurities.[9][10]
Q2: My crude pyrazole product is a dark oil or intensely colored solid. What causes this and how can I decolorize it?
A2: Intense color, often yellow or red, is a frequent issue, likely arising from impurities formed from the hydrazine starting material.[9] Several methods can be used for decolorization:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir briefly, and filter through celite. The charcoal adsorbs many colored impurities.[11][12]
-
Recrystallization: This is often the most effective method, as colored impurities may remain dissolved in the mother liquor.[4][11]
-
Silica Gel Plug: For less polar compounds, dissolving the product in a minimal amount of a non-polar solvent and passing it through a short plug of silica gel can trap highly colored, polar impurities.[9][11]
Q3: How can I efficiently remove unreacted hydrazine from my reaction mixture?
A3: Hydrazine and its simple derivatives are basic and highly soluble in water. An acidic wash during the workup is the most effective method.[8]
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl).
-
The hydrazine will be protonated to form a water-soluble salt, which partitions into the aqueous layer.[8][13][14]
-
Separate the layers. The organic layer now contains your pyrazole product, free of hydrazine.
Q4: What are the best general-purpose purification techniques for pyrazole derivatives?
A4: The two most powerful and commonly used methods are column chromatography and recrystallization.[11][12]
-
Column Chromatography: Excellent for separating compounds with different polarities, including regioisomers and unreacted starting materials.[11]
-
Recrystallization: A highly effective technique for purifying solid compounds, especially for removing small amounts of impurities with different solubility profiles.[12][15]
Troubleshooting Guide: From Analysis to Pure Product
This guide provides a systematic approach to tackling more complex purification challenges.
Issue 1: My TLC/NMR analysis shows multiple spots/peaks, including potential regioisomers.
-
Symptoms: Thin Layer Chromatography (TLC) shows two or more closely running spots. The ¹H NMR spectrum has duplicate sets of peaks, indicating the presence of more than one isomer.
-
Causality: In the Knorr synthesis, an unsymmetrical 1,3-dicarbonyl can be attacked by the hydrazine at two different carbonyl sites, leading to the formation of regioisomers.[4][6][7] These isomers often have very similar polarities, making separation challenging.
Systematic Solution Workflow
Caption: Troubleshooting workflow for separating pyrazole regioisomers.
-
Step 1: Analytical Assessment (TLC Optimization): The key to successful column chromatography is finding an eluent system that provides good separation on a TLC plate.[11] Test various ratios of non-polar (e.g., hexane, heptane) and polar (e.g., ethyl acetate) solvents. The goal is to maximize the difference in Rf values (ΔRf) between the isomeric spots.[11] An Rf value of 0.3-0.4 for the main product is often ideal.[11]
-
Step 2: Purification Execution:
-
Flash Column Chromatography: This is the preferred method if good TLC separation is achieved.[11] For basic pyrazoles that may streak on acidic silica gel, consider deactivating the silica by pre-treating it with a solvent containing a small amount of triethylamine (0.1-1%).[11][16] Alternatively, neutral alumina can be used as the stationary phase.[11][17]
-
Fractional Recrystallization: If chromatography is ineffective, isomers with sufficiently different solubilities can be separated by repeated recrystallization steps.[15] This process is iterative and relies on enriching one isomer in the crystals while the other remains in the mother liquor.
-
Issue 2: The product has poor solubility, making purification difficult.
-
Symptoms: The crude product does not dissolve well in common organic solvents, hindering both chromatography and recrystallization.
-
Causality: The substituent groups on the pyrazole ring heavily influence its polarity and solubility. Highly crystalline or zwitterionic compounds can be particularly challenging to dissolve.
Solutions for Poor Solubility
-
Co-Solvent Recrystallization: Use a binary solvent system. Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol, acetone) where it is soluble. Then, add a "poor" or "anti-solvent" (e.g., water, hexane) dropwise at high temperature until turbidity (cloudiness) appears. Add a few more drops of the good solvent to redissolve the solid, then allow it to cool slowly.[14][15] This technique carefully modulates the solubility to induce crystallization.
-
Acid-Base Extraction: This method is excellent for basic pyrazoles that are poorly soluble in non-polar solvents.[14]
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with dilute aqueous acid (e.g., 1M HCl). The basic pyrazole forms a water-soluble salt and moves to the aqueous phase, leaving non-basic impurities behind.
-
Separate the aqueous layer, cool it in an ice bath, and re-basify (e.g., with 1M NaOH) to precipitate the pure, deprotonated pyrazole.
-
Extract the pure pyrazole back into an organic solvent.[14]
-
Key Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for purifying a pyrazole derivative using silica gel column chromatography.[11]
-
TLC Analysis: Dissolve a small amount of crude product in a solvent like dichloromethane. Spot it on a silica gel TLC plate and develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a system that gives your product an Rf of ~0.3-0.4 with good separation from impurities.[11]
-
Column Packing: Select a column with a diameter appropriate for your sample size (a 1:20 to 1:50 ratio of crude material to silica gel by weight is a good rule).[11] Prepare a slurry of silica gel in the non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack, draining the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with your chosen solvent system. Start with a less polar mixture and you can gradually increase the polarity (gradient elution) to elute compounds of increasing polarity.[11]
-
Fraction Analysis: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrazole.
Protocol 2: Purification by Recrystallization (Mixed-Solvent System)
This method is ideal when no single solvent has the perfect solubility profile for your compound.[15]
-
Dissolution: Place the crude solid pyrazole in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (one in which the compound is highly soluble, e.g., ethanol) and heat until the solid dissolves completely.
-
Induce Precipitation: While the solution is hot, add a "poor" or "anti-solvent" (one in which the compound is poorly soluble, e.g., water) dropwise until the solution becomes persistently cloudy.[14][15]
-
Clarification: Add a few drops of the hot "good" solvent until the solution just becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent to remove residual mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Data Presentation
Table 1: Common Solvents for Pyrazole Recrystallization
| Solvent / System | Type | Boiling Point (°C) | Characteristics & Best Use Cases |
| Ethanol | Protic, Polar | 78 | Good general-purpose solvent for many polar pyrazole derivatives.[15] |
| Methanol | Protic, Polar | 65 | Similar to ethanol but more polar and lower boiling. |
| Cyclohexane | Non-polar | 81 | Effective for recrystallizing the parent pyrazole and other non-polar derivatives.[15] |
| Ethyl Acetate | Polar aprotic | 77 | A moderately polar solvent useful for a wide range of pyrazoles.[15] |
| Hexane / Ethyl Acetate | Mixed | Variable | A common mixed-solvent system where polarity can be finely tuned.[15] |
| Ethanol / Water | Mixed Protic | Variable | Excellent for polar pyrazoles that are too soluble in pure ethanol.[14][15] |
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. name-reaction.com [name-reaction.com]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. jetir.org [jetir.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
Overcoming challenges in the synthesis of fluorinated heterocyclic compounds
Welcome to the technical support center for the synthesis of fluorinated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into heterocyclic frameworks. The introduction of fluorine can dramatically alter a molecule's properties, enhancing metabolic stability, bioavailability, and binding affinity, making it a crucial tool in medicinal chemistry.[1][2][3] However, the synthesis of these compounds is often challenging.[1][3]
This resource provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental work. The guidance provided here is based on established scientific principles and field-proven insights to help you overcome synthetic hurdles and achieve your research goals.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the synthesis of fluorinated heterocyclic compounds.
Q1: My fluorination reaction shows low or no conversion of the starting material. What are the likely causes?
A1: Low or no conversion can stem from several factors:
-
Inactive Fluorinating Reagent: Many fluorinating agents are moisture-sensitive. For example, silver(II) fluoride (AgF₂) is hygroscopic and will decompose in the presence of water.[4] Ensure your reagents are stored in a desiccator and handled under anhydrous conditions.
-
Inappropriate Solvent: The choice of solvent is critical. For many fluorination reactions, anhydrous, non-nucleophilic solvents like acetonitrile are a good starting point.[4] Always verify the compatibility of your chosen fluorinating agent with the solvent.[4]
-
Sub-optimal Temperature: Some reactions require elevated temperatures to proceed, while for others, high temperatures can lead to decomposition.[4] A systematic temperature screen is often necessary. For instance, certain copper-catalyzed fluorinations need moderately high temperatures to be effective.[4]
Q2: I'm observing the formation of multiple products and poor regioselectivity. How can I improve this?
A2: Poor regioselectivity is a common challenge due to multiple reactive C-H bonds on many heterocyclic rings.[4]
-
Leverage Directing Groups: Existing functional groups on the heterocycle can be used to direct fluorination to a specific position. The electronic and steric properties of these groups play a significant role.[4]
-
Catalyst and Reagent Selection: The choice of catalyst and fluorinating agent can significantly influence regioselectivity. For C-H activation strategies, a careful selection of the catalyst and directing group is essential.[4]
Q3: My electron-deficient heterocycle is giving a low yield in a nucleophilic fluorination reaction. Why might this be?
A3: While counterintuitive, even electron-deficient heterocycles can present challenges in nucleophilic aromatic substitution (SNAr) reactions. The intermediate formed after fluoride attack (a Meisenheimer complex) can be unstable and revert to the starting material by eliminating the fluoride ion, which is often more favorable than eliminating a hydride to form the product.[1]
Q4: I am using Selectfluor™ for an electrophilic fluorination, but the reaction is not proceeding as expected. What should I check?
A4: The reactivity of Selectfluor™, a versatile electrophilic fluorinating agent, is highly dependent on the reaction conditions.[4][5]
-
Reaction Medium: The solvent system is crucial. For example, a co-solvent system of water and chloroform has proven effective for the fluorination of 2-aminopyridines.[4]
-
Presence of a Base: The addition of a base can be critical for the success of the reaction.
-
Reagent Integrity: Ensure the Selectfluor™ has been stored correctly and has not degraded.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting strategies for specific challenges organized by reaction type and common problems.
Guide 1: Optimizing Nucleophilic Fluorination Reactions
Nucleophilic fluorination involves the introduction of a fluorine atom using a nucleophilic fluoride source (F⁻).[6][7] The reaction typically proceeds via an SN2 or SNAr mechanism.[7][8]
Problem: Low Yield in SNAr Reactions with Heterocycles
-
Causality: The success of SNAr reactions hinges on the stability of the Meisenheimer intermediate and the ability of the leaving group to depart. In many heterocyclic systems, the high energy of this intermediate can lead to the reverse reaction being favored.[1]
-
Troubleshooting Workflow:
Troubleshooting Workflow for Low SNAr Yield
-
Solutions & Protocols:
-
Fluoride Source Selection: Anhydrous fluoride sources are paramount. Anhydrous tetrabutylammonium fluoride (TBAF) is highly effective for halogen exchange (Halex) reactions in polar aprotic solvents like acetonitrile and DMSO.[8] For less activated substrates, consider more reactive alternatives like the TBAF(tBuOH)₄ complex.[8]
-
Solvent Effects: The nucleophilicity of the fluoride ion is significantly enhanced in polar aprotic solvents.[7]
-
Phase-Transfer Catalysis: When using inorganic fluorides like KF or CsF, employing a phase-transfer catalyst (e.g., a crown ether) can improve solubility and reactivity.[6]
-
Table 1: Common Nucleophilic Fluorinating Agents and Their Characteristics
| Reagent | Characteristics | Common Substrates |
| Potassium Fluoride (KF), Cesium Fluoride (CsF) | Cost-effective but highly basic.[6] | Activated aryl halides |
| Tetrabutylammonium Fluoride (TBAF) | Soluble in organic solvents, effective for SN2 and SNAr.[7] | Alkyl halides, sulfonates, activated aromatics[6][8] |
| DAST (Diethylaminosulfur trifluoride) | Effective but can be volatile and toxic.[6] | Alcohols, aldehydes, ketones |
| Deoxo-Fluor® | Similar to DAST but with improved thermal stability. | Alcohols, aldehydes, ketones |
Guide 2: Mastering Electrophilic Fluorination
Electrophilic fluorination utilizes a reagent that delivers an electrophilic fluorine ("F⁺") to a nucleophilic site on the heterocyclic ring.[6] N-F reagents are the most common and offer good stability and selectivity.[9]
Problem: Lack of Reactivity with Electron-Rich Heterocycles
-
Causality: Some electron-rich heterocycles, like pyrroles, are prone to oxidation or polymerization under strongly acidic or basic conditions, or in the presence of powerful electrophiles.[1]
-
Troubleshooting Workflow:
Troubleshooting Poor Reactivity in Electrophilic Fluorination
-
Solutions & Protocols:
-
Employ Milder Conditions: For sensitive substrates, neutral fluorination methods should be prioritized.[4] The use of a mild base like Li₂CO₃ at low temperatures has been shown to prevent the formation of dimeric byproducts during the fluorination of indoles.[4]
-
Reagent Choice: Different electrophilic fluorinating agents have varying reactivities. While Selectfluor® is widely used, N-fluorobenzenesulfonimide (NFSI) can sometimes offer better results, and vice versa. A reagent screen is often beneficial.[9]
-
Table 2: Common Electrophilic Fluorinating Agents and Their Characteristics
| Reagent | Characteristics | Common Substrates |
| Selectfluor® | Highly selective and stable N-F reagent.[6] | Aromatic compounds, enols, enamines[6] |
| N-Fluorobenzenesulfonimide (NFSI) | Effective and commonly used N-F reagent.[9] | Aromatic compounds, enolates |
| Umemoto's Reagents (N-fluoropyridinium salts) | Highly selective and stable.[6] | Aromatic compounds, alkenes |
Guide 3: Challenges in Late-Stage Fluorination
Introducing fluorine at a late stage in a synthetic sequence is highly desirable but presents unique challenges, especially for complex molecules.[10]
Problem: Functional Group Incompatibility
-
Causality: Many fluorination methods are not tolerant of a wide range of functional groups, which can lead to undesired side reactions or decomposition of the starting material.
-
Solutions & Protocols:
-
Transition Metal Catalysis: Palladium- and silver-catalyzed methods have been developed for the late-stage fluorination of complex molecules.[10][11] For example, a silver-catalyzed fluorination of aryl stannanes has shown excellent functional group tolerance, including heterocycles and protic groups like alcohols.[10]
-
Deoxyfluorination of Phenols: For the late-stage introduction of fluorine onto an aromatic ring, deoxyfluorination of the corresponding phenol can be a powerful strategy. Reagents like PhenoFluor™ have been developed for this purpose and can be used on complex molecular architectures.[12]
-
Experimental Protocol: General Procedure for Monitoring a Heterocycle Fluorination Reaction
-
Reaction Setup: In a sealed vial, combine the heterocyclic starting material, fluorinating agent, catalyst (if required), and anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Stir the reaction mixture at the designated temperature. Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction appropriately (e.g., by adding water or a saturated solution of sodium bicarbonate). Filter the reaction mixture through a pad of Celite® to remove any solids, washing with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired fluorinated heterocyclic compound.[4]
Part 3: Mechanistic Insights
Understanding the underlying mechanisms of fluorination reactions is crucial for effective troubleshooting.
Nucleophilic vs. Electrophilic Fluorination Mechanisms
Comparison of Nucleophilic and Electrophilic Aromatic Fluorination Mechanisms
The mechanism of electrophilic fluorination is still a subject of some debate, with evidence for both SN2-like and single-electron transfer (SET) pathways depending on the specific reagents and substrates involved.[9]
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 10. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Validation of 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Fluorinated Pyrazoles in Modern Drug Discovery
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of a wide range of therapeutic agents with activities spanning anti-inflammatory, anticancer, and antimicrobial applications.[1][2] The introduction of fluorine atoms into these scaffolds, as seen in 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine and its derivatives, can dramatically enhance metabolic stability, binding affinity, and lipophilicity, making them highly valuable in drug design.[3][4] However, the synthesis of these complex molecules can yield various isomers and byproducts. Therefore, unambiguous structural validation is not merely a procedural step but a fundamental requirement for advancing a compound through the drug discovery pipeline.
This guide provides an in-depth comparison of the primary analytical techniques used to confirm the molecular structure of this compound derivatives. We will explore the causality behind experimental choices, present comparative data, and offer field-proven insights into creating a self-validating system of analysis where orthogonal techniques converge to provide an unequivocal structural assignment.
Overall Strategy: A Multi-Technique Approach to Unambiguous Validation
Relying on a single analytical method for structural validation is fraught with risk. Mass spectrometry may confirm the elemental composition but cannot distinguish between isomers. Likewise, ¹H NMR alone may not be sufficient to definitively place substituents on the pyrazole ring. A robust validation strategy employs a suite of orthogonal techniques, where the collective data provides a comprehensive and self-consistent structural picture.
The logical workflow for synthesizing and validating these target compounds is illustrated below. This process ensures that each step, from synthesis to final structural confirmation, is built on a solid foundation of analytical evidence.
Caption: Overall workflow for synthesis and structural validation.
Part 1: Synthesis Protocol
A reliable synthesis is the first step in structural validation. The following protocol outlines a common method for preparing 5-aminopyrazole derivatives.[5][6]
Objective: To synthesize this compound.
Materials:
-
3-ethoxyacrylonitrile
-
2,2-difluoroethylhydrazine
-
Ethanol (anhydrous)
-
Hydrochloric acid (HCl) in diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-ethoxyacrylonitrile (1.0 eq) in anhydrous ethanol (20 mL).
-
Hydrazine Addition: Add 2,2-difluoroethylhydrazine (1.1 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the resulting residue in ethyl acetate (30 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) followed by brine (15 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.[7][8]
Part 2: Comparative Analysis of Validation Techniques
This section compares the core analytical techniques used for structural elucidation, highlighting their specific contributions and limitations in the context of our target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[9] For a fluorinated compound like this, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.[4]
Expertise & Causality:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The key signals to identify are the pyrazole ring protons, the amine (-NH₂) protons, and the protons of the difluoroethyl group (-CH₂CHF₂). The -CH₂- group will be split by the adjacent -CHF₂ group, and the proton on the -CHF₂ group will be split by the adjacent -CH₂- group and the two fluorine atoms, resulting in a characteristic triplet of triplets.
-
¹³C NMR: Shows all unique carbon environments. The carbon attached to the two fluorine atoms (-CHF₂) will exhibit a distinct triplet in the proton-coupled spectrum and a large chemical shift due to the electronegativity of fluorine.
-
¹⁹F NMR: This is crucial for confirming the presence and environment of the fluorine atoms. The difluoroethyl group will show a characteristic signal, with coupling to the adjacent protons, providing definitive evidence of the -CH₂CHF₂ moiety.[10]
Representative Experimental Data:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Data acquired on a 400 MHz or higher field NMR spectrometer.[10]
| Technique | Expected Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |
| ¹H NMR | ~7.40 | d | J ≈ 2.5 Hz | H-4 (pyrazole) |
| ~6.10 | tt | J_HF ≈ 55 Hz, J_HH ≈ 4 Hz | -CHF₂ | |
| ~5.80 | d | J ≈ 2.5 Hz | H-3 (pyrazole) | |
| ~5.10 | s (broad) | - | -NH₂ | |
| ~4.30 | td | J_HF ≈ 15 Hz, J_HH ≈ 4 Hz | -CH₂- | |
| ¹³C NMR | ~152.0 | s | - | C-5 (pyrazole, C-NH₂) |
| ~138.0 | s | - | C-4 (pyrazole) | |
| ~115.0 | t | J_CF ≈ 240 Hz | -CHF₂ | |
| ~95.0 | s | - | C-3 (pyrazole) | |
| ~50.0 | t | J_CF ≈ 25 Hz | -CH₂- | |
| ¹⁹F NMR | ~ -115.0 | dt | J_HF ≈ 55 Hz, J_HF ≈ 15 Hz | -CHF₂ |
Trustworthiness: The combination of these three NMR experiments provides a highly reliable structural fingerprint. The distinct coupling patterns (H-F and C-F) observed across all three spectra must be consistent with each other, creating a self-validating dataset.
Mass Spectrometry (MS): Confirming Elemental Composition
Mass spectrometry provides the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly critical.
Expertise & Causality:
-
Why HRMS? While nominal mass spectrometry can provide the integer molecular weight (147 g/mol for C₅H₇F₂N₃), HRMS measures the mass to several decimal places (e.g., 147.0608).[11] This high precision allows for the unambiguous determination of the elemental formula, distinguishing it from other potential formulas with the same nominal mass.
-
Fragmentation: The fragmentation pattern can also offer structural clues. For fluorinated heterocycles, common fragmentation pathways may include the loss of a ·CF₃ or ·CF₂H radical, which can be diagnostic.[12]
Representative Experimental Data:
| Parameter | Expected Value | Observed Value |
| Molecular Formula | C₅H₇F₂N₃ | C₅H₇F₂N₃ |
| Adduct | [M+H]⁺ | [M+H]⁺ |
| Calculated m/z | 148.0680 | - |
| Measured m/z | - | 148.0678 |
| Mass Error | - | < 5 ppm |
Trustworthiness: A mass error of less than 5 ppm between the calculated and measured mass is the industry standard for confirming the elemental composition of a small molecule, providing a high degree of confidence.
Single-Crystal X-ray Crystallography: The Gold Standard
When an unambiguous 3D structure is required, or when NMR and MS data are inconclusive (e.g., in cases of complex stereochemistry or regioisomerism), single-crystal X-ray crystallography is the definitive technique.[1][13]
Expertise & Causality: This technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the precise position of every atom in the molecule and its arrangement in the crystal lattice.[14] This provides unequivocal proof of connectivity, conformation, and stereochemistry.
Experimental Protocol:
-
Crystal Growth: Grow a suitable single crystal of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.[1]
-
Data Collection: The crystal is cooled (typically to ~100 K) and placed in an X-ray diffractometer. A full sphere of diffraction data is collected as the crystal is rotated.[1]
-
Structure Solution & Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding precise bond lengths, angles, and atomic coordinates.[13]
Trustworthiness: An X-ray crystal structure is considered absolute proof of a molecule's structure. The output includes quality metrics (like the R-factor) that quantify the agreement between the experimental data and the final structural model, ensuring the result is trustworthy.
Part 3: Comparative Workflow and Conclusion
The choice of analytical techniques depends on the specific question being asked. The following diagram illustrates how each technique contributes to the overall structural validation.
Caption: Matching analytical techniques to structural questions.
For the routine validation of this compound derivatives, a combination of High-Resolution Mass Spectrometry and a full suite of NMR experiments (¹H, ¹³C, and ¹⁹F) is both necessary and sufficient.
-
HRMS provides the first critical checkpoint, confirming that the correct atoms are present in the correct ratio.
-
Multinuclear NMR serves as the primary tool for mapping the molecular structure, with the characteristic couplings and chemical shifts of the difluoroethyl group providing a definitive fingerprint.
Single-crystal X-ray crystallography should be employed when NMR data is ambiguous, when a new synthetic route is established, or when the absolute stereochemistry or solid-state packing information is required for patent applications or understanding structure-activity relationships (SAR).[1] By integrating these orthogonal techniques, researchers can build a self-validating dossier of evidence that ensures the structural integrity of their compounds, paving the way for successful drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. "Novel fluorinated curcuminoids and their pyrazole and isoxazole deriva" by Kenneth K. Laali, William J. Greves et al. [digitalcommons.unf.edu]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1171319-69-9|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. PubChemLite - this compound (C5H7F2N3) [pubchemlite.lcsb.uni.lu]
- 12. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 13. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Technical Guide to the Structure-Activity Relationship (SAR) of 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine in Kinase Inhibition
The this compound scaffold has emerged as a significant area of interest in medicinal chemistry, particularly in the discovery of novel kinase inhibitors. Protein kinases are a large family of enzymes that play a crucial role in regulating a majority of cellular processes, and their dysregulation is a known cause of numerous diseases, most notably cancer.[1][2] The pyrazole ring is considered a "privileged scaffold" due to its ability to form key interactions with the hinge region of the kinase ATP-binding site, a common feature exploited in the design of kinase inhibitors.[3][4]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the this compound core. We will explore the influence of structural modifications on inhibitory potency and selectivity, supported by a discussion of the underlying biochemical interactions and detailed experimental protocols for the synthesis and evaluation of these compounds.
Deciphering the Structure-Activity Landscape
The potency and selectivity of this compound analogs as kinase inhibitors are highly dependent on the nature and position of substituents on the pyrazole ring. The following sections dissect the SAR at each key position.
The N1-Substituent: Impact of the 2,2-Difluoroethyl Group
The 1-(2,2-difluoroethyl) group plays a multifaceted role in the pharmacological profile of these analogs. The introduction of fluorine atoms can significantly enhance metabolic stability by strengthening the C-F bond compared to a C-H bond, making the molecule less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5][6] Furthermore, the difluoroethyl moiety can act as a bioisostere for other functional groups, potentially improving pharmacokinetic properties without compromising binding affinity.[7] From a binding perspective, this group can engage in favorable interactions with hydrophobic pockets within the kinase active site.
The C5-Amino Group: A Key Anchor
The 5-amino group is a critical pharmacophore, often forming one or more hydrogen bonds with the kinase hinge region, which is a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain.[8] This interaction is crucial for anchoring the inhibitor in the ATP-binding pocket. Modifications to this amino group, such as acylation or substitution, can dramatically alter binding affinity and selectivity.
Substitutions at the C3 and C4 Positions of the Pyrazole Ring
Modifications at the C3 and C4 positions of the pyrazole ring are pivotal for optimizing the potency and selectivity of these inhibitors.
-
C3-Position: Substitution at the C3 position with various aryl or heteroaryl groups can lead to interactions with the solvent-exposed region of the ATP-binding site. The nature of these substituents can be tailored to target specific kinases. For example, the introduction of a substituted phenyl ring can enhance potency against certain tyrosine kinases.
-
C4-Position: The C4 position is often a key point for introducing substituents that can modulate the overall physicochemical properties of the molecule, such as solubility and cell permeability. Halogenation at this position, for instance, can influence the electronic properties of the pyrazole ring and potentially lead to additional interactions with the target kinase.[9]
Comparative Analysis of Analog Performance
To illustrate the SAR principles discussed, the following table presents hypothetical but representative data for a series of this compound analogs evaluated against a panel of kinases.
| Compound | R1 (C3-substituent) | R2 (C4-substituent) | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) |
| 1a | -H | -H | 580 | 1200 | >10000 |
| 1b | -Phenyl | -H | 150 | 450 | 8500 |
| 1c | 4-Chlorophenyl | -H | 45 | 250 | 6200 |
| 1d | 4-Methoxyphenyl | -H | 95 | 380 | 7800 |
| 1e | 4-Chlorophenyl | -Cl | 25 | 180 | 4500 |
| 1f | 4-Chlorophenyl | -Br | 30 | 210 | 5100 |
SAR Insights from the Data:
-
Effect of C3-Substitution: The introduction of a phenyl group at the C3 position (Compound 1b ) significantly improves potency against Kinase A compared to the unsubstituted analog (1a ).
-
Influence of Phenyl Ring Substitution: Substitution on the C3-phenyl ring with an electron-withdrawing group like chlorine (Compound 1c ) further enhances potency against Kinase A, suggesting a favorable interaction in a specific region of the active site. An electron-donating group like methoxy (Compound 1d ) is less favorable.
-
Impact of C4-Halogenation: Halogenation at the C4 position (Compounds 1e and 1f ) generally leads to a further increase in potency against Kinase A, with chlorine being slightly more effective than bromine in this hypothetical series.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the target compounds can be achieved through a multi-step sequence, with a key step being the regioselective N-alkylation of the pyrazole ring.[10][11]
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Methodology:
-
N-Alkylation: To a solution of the appropriately substituted 3-aryl-1H-pyrazol-5-amine in a suitable solvent (e.g., DMF), add a base (e.g., NaH or K2CO3). Stir the mixture at room temperature for 30 minutes. Add 1-bromo-2,2-difluoroethane and stir the reaction at an elevated temperature (e.g., 60-80 °C) until completion, as monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated pyrazole.
-
C4-Halogenation (if required): Dissolve the N-alkylated pyrazole in a suitable solvent (e.g., DMF or DMSO). Add the halogenating agent (e.g., N-chlorosuccinimide or N-bromosuccinimide) portion-wise at room temperature.[9] Stir the reaction until the starting material is consumed.
-
Final Purification: Perform an aqueous work-up as described above and purify the final compound by column chromatography or recrystallization to yield the pure analog.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The inhibitory activity of the synthesized compounds against target kinases is determined using a luminescent ADP-Glo™ Kinase Assay.[1][12] This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.
Caption: Workflow for the in vitro ADP-Glo™ kinase inhibition assay.
Detailed Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 10 µL of the kinase enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing ATP and the specific substrate.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction by adding the ADP-Glo™ Reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds is assessed in cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Step-by-Step Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. The structure-activity relationships outlined in this guide highlight the critical roles of the N1-difluoroethyl group, the C5-amino moiety, and substitutions at the C3 and C4 positions in determining inhibitory potency and selectivity. Future research in this area will likely focus on fine-tuning the substituents at the C3 and C4 positions to achieve greater selectivity for specific kinase targets, thereby minimizing off-target effects and improving the therapeutic index of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 3-Aminopyrazole and 5-Aminopyrazole Compounds
For researchers and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, offering a versatile framework for designing novel therapeutic agents. The constitutional isomers, 3-aminopyrazole and 5-aminopyrazole, are particularly noteworthy building blocks. The seemingly subtle difference in the position of the amino group can profoundly influence the physicochemical properties and, consequently, the biological activity of the resulting compounds. This guide provides an in-depth, objective comparison of the biological activities of 3-aminopyrazole and 5-aminopyrazole derivatives, supported by experimental data and methodological insights to inform rational drug design.
The Significance of the Amino Group Position
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. The position of the amino substituent at either the C3 or C5 position dictates the molecule's electronic distribution, hydrogen bonding capabilities, and overall topography. These factors are critical for molecular recognition and binding to biological targets such as enzymes and receptors. While both isomers can act as bioisosteres, their distinct reactivity and steric profiles often lead to divergent biological outcomes.
Anticancer Activity: A Tale of Two Isomers
Both 3-aminopyrazole and 5-aminopyrazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[1][2][3]
3-Aminopyrazole Derivatives as Kinase Inhibitors
Derivatives of 3-aminopyrazole have been extensively investigated as potent inhibitors of several receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs).[4][5][6][7]
-
AXL Kinase Inhibition: A series of 3-aminopyrazole derivatives have been identified as highly potent and selective inhibitors of AXL kinase, a promising target in cancer therapy due to its role in metastasis and drug resistance.[6][7] For instance, compound 6li from a recent study demonstrated an IC50 value of 1.6 nM against AXL kinase and exhibited significant in vivo antitumor efficacy in a breast cancer xenograft model.[6][7]
-
FGFR Inhibition: Researchers have developed 3-aminopyrazole-based inhibitors that covalently target a cysteine residue on the P-loop of Fibroblast Growth Factor Receptors (FGFR) 2 and 3.[5] These compounds show excellent activity against both wild-type and gatekeeper mutant versions of the enzymes, a common mechanism of resistance to RTK inhibitors.[5]
-
CDK Inhibition: The aminopyrazole core is known to interact with the hinge region of kinases, forming a triad of hydrogen bonds.[4] This interaction is crucial for the inhibitory activity of compounds like AT7519, a 3-aminopyrazole derivative that has entered clinical trials for cancer therapy.[4]
5-Aminopyrazole Derivatives in Oncology
5-Aminopyrazole derivatives also exhibit a broad spectrum of anticancer activities, often serving as versatile precursors for the synthesis of fused heterocyclic systems with therapeutic potential.[1][8][9]
-
Enzyme Inhibition: The 5-aminopyrazole scaffold is a key component of numerous enzyme inhibitors.[1][2] For example, Pirtobrutinib, a recently approved drug for mantle cell lymphoma, is a 5-aminopyrazole derivative that acts as a reversible Bruton's tyrosine kinase (BTK) inhibitor.[2]
-
Antiproliferative and Antioxidant Activities: Recent studies have explored the structure-activity relationships of 5-aminopyrazoles, demonstrating their ability to interfere with inflammation, oxidative stress, and tumorigenesis.[2][10][11][12] Certain derivatives have shown promising antiproliferative effects against specific cancer cell lines.[2][10][11][12]
-
Precursors for Fused Systems: 5-Aminopyrazoles are valuable starting materials for synthesizing fused pyrazole derivatives like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which have shown potent activities as c-Src kinase inhibitors, and EGFR and VEGFR inhibitors.[1][13]
Comparative Analysis of Anticancer Activity
| Feature | 3-Aminopyrazole Derivatives | 5-Aminopyrazole Derivatives |
| Primary Targets | AXL, FGFR, CDK2/5[4][5][6] | BTK, p38 MAPK, COX[2] |
| Mechanism of Action | Potent and selective kinase inhibition, including covalent inhibition.[5][6] | Often act as precursors for fused heterocyclic systems with broad enzymatic inhibition.[1][13] |
| Clinical Relevance | Compounds like AT7519 are in clinical trials.[4] | Pirtobrutinib is an approved drug.[2] |
Antimicrobial and Anti-inflammatory Activities
Beyond cancer, both aminopyrazole isomers have been explored for their potential in treating infectious and inflammatory diseases.
3-Aminopyrazole Derivatives
Schiff base compounds derived from substituted 3-aminopyrazoles have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[14][15] The incorporation of the pyrazole nucleus into the Schiff base structure appears to enhance bioactivity.[14] Some derivatives have also shown promising antifungal properties.[3] In the realm of anti-inflammatory research, certain 3-aminopyrazole derivatives have been investigated for their ability to reduce microglial activation and astrocyte proliferation.[16]
5-Aminopyrazole Derivatives
The 5-aminopyrazole scaffold is a component of several nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib, which selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[13] This selectivity is a key advantage in reducing the gastrointestinal side effects associated with non-selective COX inhibitors. Furthermore, derivatives of 5-aminopyrazole have been synthesized and evaluated for their antimicrobial activities, with some showing efficacy against various bacterial and fungal strains.[1]
Experimental Protocols
To facilitate further research, here are detailed protocols for key experiments mentioned in this guide.
Kinase Inhibition Assay (Example: AXL Kinase)
This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against a specific kinase.
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the kinase. This is often quantified using a luminescent ATP detection assay, where the amount of ATP remaining after the kinase reaction is inversely proportional to the kinase activity.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., a 3-aminopyrazole derivative) in 100% DMSO.
-
Prepare assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant AXL kinase and the substrate (e.g., a generic peptide substrate) in the assay buffer.
-
Prepare a solution of ATP in the assay buffer at a concentration close to its Km for the kinase.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 10 µL of the diluted AXL kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices: The choice of a luminescent ATP detection method provides high sensitivity and a broad dynamic range. Using an ATP concentration near the Km value ensures that the assay is sensitive to competitive inhibitors.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the minimum concentration of a compound that inhibits the visible growth of a bacterium.
Principle: A serial dilution of the test compound is incubated with a standardized inoculum of bacteria in a liquid growth medium. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., a 3- or 5-aminopyrazole derivative) in a suitable solvent (e.g., DMSO).
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in a cation-adjusted Mueller-Hinton broth.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determining MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.
-
Trustworthiness of the Protocol: This method is a standardized and widely accepted protocol by organizations like the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.
Visualizing Key Pathways and Workflows
Diagram 1: Kinase Inhibition by Aminopyrazole Derivatives
Caption: Mechanism of kinase inhibition by aminopyrazole compounds.
Diagram 2: Workflow for MIC Determination
Caption: Standard workflow for determining Minimum Inhibitory Concentration.
Conclusion
Both 3-aminopyrazole and 5-aminopyrazole derivatives are privileged scaffolds in medicinal chemistry, each demonstrating a distinct yet overlapping spectrum of biological activities. 3-Aminopyrazoles have emerged as particularly potent and selective kinase inhibitors, with several candidates progressing into clinical trials for cancer. In contrast, 5-aminopyrazoles have a proven track record, exemplified by the approved drug Pirtobrutinib, and serve as versatile building blocks for a wide array of bioactive fused heterocyclic systems.
The choice between a 3-aminopyrazole and a 5-aminopyrazole core in a drug discovery program should be guided by the specific biological target and the desired mode of action. Understanding the subtle yet significant differences in their biological profiles, as outlined in this guide, is paramount for the rational design of the next generation of pyrazole-based therapeutics.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]
- 12. [PDF] Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Pyrazole Scaffolds in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the COX-2 inhibitor Celecoxib and the kinase inhibitor Crizotinib.[1][2] Its structural versatility and ability to form key hydrogen bond interactions make it an ideal starting point for designing potent and selective therapeutic agents.[3] This guide focuses on derivatives of a specific, promising core: 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine . The difluoroethyl group can enhance metabolic stability and modulate physicochemical properties, making this an attractive scaffold for kinase inhibitor development.
This document provides a comprehensive framework for the in vitro characterization and comparison of novel compounds derived from this scaffold. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, demonstrating a self-validating workflow from initial hit identification to lead candidate nomination. We will follow the journey of three hypothetical, yet representative, compounds to illustrate this process:
-
Cmpd-A: The baseline compound with a simple aromatic substitution.
-
Cmpd-B: A derivative of Cmpd-A, modified with a warhead group to achieve covalent binding, aiming for enhanced potency and duration of action.[4]
-
Cmpd-C: A derivative of Cmpd-A, incorporating a solubilizing group to improve drug-like properties.
Our target of interest for this guide is the Fibroblast Growth Factor Receptor (FGFR) kinase family, as aberrant FGFR signaling is a known driver in various cancers, and pyrazole-based compounds have shown promise as inhibitors.[4]
Phase 1: Primary Screening - Target Engagement and Potency
Expertise & Experience: The first critical question is whether our compounds engage the intended biological target. A direct biochemical assay is the cleanest way to determine this, providing an intrinsic measure of potency (IC50) without the complexities of a cellular environment. This initial screen allows for rapid elimination of inactive compounds and preliminary ranking of active "hits."
Experimental Approach: In Vitro Kinase Inhibition Assay
We will employ a biochemical assay to measure the ability of our compounds to inhibit the enzymatic activity of FGFR1. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, will be our primary endpoint.
Detailed Protocol: FGFR1 Kinase Assay
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human FGFR1 enzyme and a suitable peptide substrate in the kinase buffer.
-
Prepare a stock solution of ATP in the kinase buffer. The final concentration should be at or near the Km value for ATP to ensure competitive inhibitors are fairly evaluated.
-
Prepare serial dilutions of Cmpd-A, Cmpd-B, and Cmpd-C in 100% DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted compound solutions to the wells of a 384-well plate.
-
Add 10 µL of the enzyme/substrate mixture to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of phosphorylated substrate. A common method is using an antibody that specifically recognizes the phosphorylated substrate, coupled with a luminescent or fluorescent detection system.
-
-
Data Analysis:
-
Subtract background signal (wells with no enzyme).
-
Normalize the data, setting the "no inhibitor" control as 100% activity and the "high concentration inhibitor" control as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Summary: Target Potency
| Compound | Target | IC50 (nM) | Notes |
| Cmpd-A | FGFR1 | 46 | Baseline potency, a promising starting point. |
| Cmpd-B | FGFR1 | 4 | Covalent modification significantly enhances potency as hypothesized. |
| Cmpd-C | FGFR1 | 95 | Addition of solubilizing group slightly reduces intrinsic potency. |
Phase 2: Cellular Activity and Cytotoxicity Assessment
Expertise & Experience: A potent biochemical inhibitor must be able to cross the cell membrane, engage its target in the complex intracellular environment, and exert a biological effect. Therefore, the next logical step is to transition to cell-based assays.[5] We need to answer two questions: 1) Does the compound inhibit the target's downstream signaling pathway in a cellular context (cellular potency)? 2) Is the compound selectively toxic to cancer cells driven by our target, while sparing normal cells (selectivity)?
Visualizing the Mechanism: FGFR Signaling Pathway
The diagram below illustrates a simplified FGFR signaling pathway, which is critical for cell proliferation and survival. Our inhibitors are designed to block the ATP-binding site of the FGFR kinase domain, thereby preventing the phosphorylation of downstream effectors like PLCγ and FRS2, and ultimately inhibiting the MAPK/ERK and PI3K/AKT pathways.
Caption: Simplified FGFR signaling pathway and inhibitor mechanism of action.
Experimental Approach: Cell Proliferation and Cytotoxicity Assay
We will use an FGFR-dependent cancer cell line (e.g., SNU-16) and a non-cancerous cell line (e.g., HEK-293) to assess both anti-proliferative activity and general cytotoxicity. The MTT assay is a reliable, colorimetric method for this purpose, measuring mitochondrial metabolic activity as a proxy for cell viability.[6][7]
Detailed Protocol: MTT Cell Viability Assay
-
Cell Culture:
-
Culture SNU-16 and HEK-293 cells in appropriate media (e.g., RPMI-1640 for SNU-16, DMEM for HEK-293) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C and 5% CO₂.[8]
-
-
Cell Seeding:
-
Harvest cells using trypsin and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare 2x final concentrations of the compound serial dilutions in culture media.
-
Remove the old media from the plates and add 100 µL of the compound-containing media to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.
-
Incubate the plates for 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to fully dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-only control.
-
Determine the IC50 (for cancer cells) and CC50 (for normal cells) values by plotting viability against the log of compound concentration.
-
Calculate the Selectivity Index (SI) as CC50 / IC50. A higher SI indicates better cancer cell-specific toxicity.
-
Data Summary: Cellular Potency and Selectivity
| Compound | SNU-16 (Cancer) IC50 (nM) | HEK-293 (Normal) CC50 (nM) | Selectivity Index (SI) |
| Cmpd-A | 59 | > 10,000 | > 169 |
| Cmpd-B | 19 | > 10,000 | > 526 |
| Cmpd-C | 73 | > 10,000 | > 137 |
Phase 3: Early ADME & Druglikeness Profiling
Expertise & Experience: A potent, selective compound that cannot be absorbed, is rapidly metabolized, or is highly bound to plasma proteins will likely fail in vivo.[9][10] Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening is a critical, cost-effective strategy to identify and mitigate these liabilities.[11][12] We will focus on two key parameters: metabolic stability and permeability.
Visualizing the Process: In Vitro ADME Workflow
This diagram outlines the decision-making process for early ADME screening.
Caption: A streamlined workflow for early in vitro ADME assessment.
Experimental Approach 1: Metabolic Stability
We will use Human Liver Microsomes (HLMs) to assess metabolic stability. HLMs contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of drug metabolism.[11] The rate of disappearance of the parent compound over time is measured to calculate the intrinsic clearance and half-life.
Detailed Protocol: Microsomal Stability Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Thaw Human Liver Microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in the reaction buffer.
-
Prepare an NADPH-regenerating system (cofactor solution).
-
Prepare a 1 µM working solution of the test compound in the reaction buffer.
-
-
Assay Procedure:
-
Pre-warm the microsome solution and the compound solution at 37°C for 10 minutes.
-
Initiate the reaction by adding the cofactor solution to the microsome/compound mixture. This is the T=0 time point.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the test compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear portion of this plot (k) is the elimination rate constant.
-
Calculate the half-life (T½) as 0.693 / k.
-
Experimental Approach 2: Permeability
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive membrane permeability. It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment.[13]
(A detailed protocol for PAMPA would follow a similar structure to the others, involving preparation of donor/acceptor plates, addition of compound, incubation, and LC-MS/MS analysis of both compartments to calculate the permeability coefficient, Papp.)
Data Summary: Early ADME Profile
| Compound | Microsomal Half-life (T½, min) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | ADME Assessment |
| Cmpd-A | 25 | 0.8 | Moderate stability, low permeability. |
| Cmpd-B | 45 | 0.6 | Improved stability, but permeability remains low. |
| Cmpd-C | 38 | 5.2 | Good stability and significantly improved permeability. |
Comparative Analysis and Lead Candidate Selection
Trustworthiness: The final step is to integrate all the data into a holistic view to make an informed, evidence-based decision. Our self-validating system has progressed from a simple biochemical interaction to a complex cellular response and finally to key druglikeness properties.
-
Cmpd-A established a solid baseline, showing good biochemical and cellular potency with excellent selectivity. However, its low permeability is a significant liability for oral drug development.
-
Cmpd-B demonstrated a remarkable improvement in both biochemical and cellular potency, highlighting the success of the covalent binding strategy. Its selectivity index is outstanding. Unfortunately, it did not solve the permeability issue and its reactive nature may pose future toxicity risks.
-
Cmpd-C showed a slight decrease in potency compared to Cmpd-A, a common trade-off when adding solubilizing groups. However, it maintained good stability and, crucially, demonstrated a dramatic improvement in permeability, crossing the threshold for likely good oral absorption.
Based on the comprehensive in vitro data, Cmpd-C is nominated as the lead candidate for advancement into further preclinical studies.
Justification: While Cmpd-B is the most potent compound, its low permeability and the inherent risks of covalent inhibitors make it a less desirable candidate at this early stage. Cmpd-C presents the most balanced profile: it retains potent, low-nanomolar cellular activity and high selectivity, while decisively overcoming the critical permeability hurdle identified in the parent compound. This favorable ADME profile significantly increases its probability of success in subsequent in vivo pharmacokinetic and efficacy models. The slight loss in potency is an acceptable trade-off for the major gain in druglikeness.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring [globaljournals.org]
- 7. Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selvita.com [selvita.com]
- 10. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 11. criver.com [criver.com]
- 12. In Vitro ADME Assays [conceptlifesciences.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
A Researcher's Guide to Confirming the Mechanism of Action for 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine Derivatives as Putative Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action (MoA) for novel derivatives of 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine. Drawing from established principles in medicinal chemistry and pharmacology, this document outlines a logical, multi-tiered experimental strategy designed to rigorously test the hypothesis that this chemical scaffold confers kinase inhibition.
The pyrazole core is recognized as a privileged scaffold in drug discovery, frequently appearing in potent kinase inhibitors.[1][2] Molecules incorporating this moiety have been successfully developed as inhibitors for critical targets like CDK2, JNK3, and LRRK2.[3][4][5] Therefore, a systematic investigation into kinase inhibition is the most logical starting point for any new derivative series based on this core structure.
This guide moves beyond a simple list of protocols. It details the causal logic behind the experimental workflow, emphasizing self-validating systems and robust controls to ensure that the generated data is both reproducible and conclusive.
Part 1: The Hypothesis-Driven MoA Workflow
Confirming a compound's MoA is a sequential process of building evidence. We start with broad, high-throughput methods to test the initial hypothesis—direct enzyme inhibition—and progressively move to more physiologically relevant systems to confirm target engagement and functional cellular effects. A failure at any step requires careful reassessment of the initial hypothesis.
Caption: A hypothesis-driven workflow for validating kinase inhibitors.
Part 2: Experimental Protocols & Rationale
Phase 1: Biochemical Validation of Kinase Inhibition
The foundational experiment is to determine if the compounds directly inhibit the catalytic activity of a purified target kinase. Luminescence-based assays that measure ATP consumption (as ADP production) are industry-standard due to their high sensitivity, scalability, and compatibility with large compound libraries.[7][8]
Featured Protocol: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8] A proprietary reagent first depletes the remaining ATP, and then a second reagent converts the ADP back to ATP, which is used by a luciferase to generate a light signal directly proportional to kinase activity.
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of the pyrazole derivatives in a suitable plate (e.g., 384-well). A typical 10-point, 3-fold dilution series starting from 100 µM is standard. Include wells for vehicle control (DMSO, 0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).
-
Kinase Reaction: Add the purified target kinase and its specific substrate to the wells containing the compounds.
-
Initiation: Start the reaction by adding ATP at its experimentally determined Km concentration. This is critical for accurately assessing ATP-competitive inhibitors.[8] Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent, which converts ADP to ATP and initiates the luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Causality & Trustworthiness:
-
Why Km of ATP? Using ATP at its Km (Michaelis constant) provides a standardized and sensitive condition for detecting competitive inhibitors. A compound's apparent potency can change at different ATP concentrations, a key characteristic of this inhibition modality.[6]
-
Controls for Confidence: The inclusion of vehicle (negative) and a known inhibitor (positive) controls is non-negotiable. It validates that the assay window is acceptable and the results are meaningful.[9]
Phase 2: Confirmation of Cellular Target Engagement
A potent compound in a biochemical assay may fail in a cellular context due to poor membrane permeability or rapid efflux.[9][10] Therefore, directly confirming that the compound engages its target inside a living cell is a critical step.[11] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this, as it relies on the principle that a protein becomes more thermally stable when bound to a ligand.[12][13][14]
Featured Protocol: High-Throughput Cellular Thermal Shift Assay (CETSA HT)
Step-by-Step Protocol:
-
Cell Treatment: Plate cells known to express the target kinase and grow to ~80% confluency. Treat the cells with a dose-response of the pyrazole derivative (or vehicle control) for a set time (e.g., 1-2 hours) in culture media.
-
Thermal Challenge: Seal the plate and heat it across a temperature gradient using a thermal cycler (e.g., from 37°C to 65°C) for 3 minutes, followed by a cooling step at 25°C for 3 minutes.
-
Cell Lysis: Lyse the cells by adding a lysis buffer containing detergents and protease inhibitors, followed by freeze-thaw cycles.
-
Detection of Soluble Protein: The key step is to quantify the amount of target protein that remains soluble after the heat challenge. This is typically done via an antibody-based detection method like ELISA or AlphaLISA®.
-
Data Analysis: For each compound concentration, plot the amount of soluble protein against the temperature. The temperature at which 50% of the protein has denatured is the melting temperature (Tm). A positive result is a concentration-dependent increase in the Tm. Plotting the Tm shift (ΔTm) against compound concentration allows for the calculation of an EC50 for target engagement.
Causality & Trustworthiness:
-
Why Thermal Stability? Ligand binding stabilizes the folded state of a protein, making it more resistant to heat-induced denaturation. Observing a thermal shift is strong, direct evidence of physical interaction between the compound and the target protein within the cell's native environment.[11][12]
-
Label-Free Advantage: CETSA measures the endogenous, unmodified protein, avoiding potential artifacts that can arise from using tagged or overexpressed proteins.[13]
Phase 3: Measuring the Downstream Functional Response
Confirming target binding is essential, but demonstrating that this binding event leads to the expected biological consequence closes the loop on the MoA. For a kinase inhibitor, this means showing a reduction in the phosphorylation of a known downstream substrate.
Caption: A representative kinase signaling pathway.
Featured Protocol: Western Blot for Phospho-Substrate Inhibition
Step-by-Step Protocol:
-
Cell Treatment: Plate and grow cells as in the CETSA protocol. Treat with a serial dilution of the pyrazole derivative for a time sufficient to observe changes in phosphorylation (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a radioimmunoprecipitation assay (RIPA) buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-pSubstrate).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane should be stripped and re-probed with an antibody against the total amount of the substrate protein and a loading control like GAPDH or β-actin.[9]
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the phospho-substrate signal to the total substrate signal. Plot the normalized signal against inhibitor concentration to calculate an IC50 for functional inhibition.
Causality & Trustworthiness:
-
Phospho-Specific Antibodies: The specificity of the primary antibody is paramount. Its validation using positive and negative controls (e.g., cells treated with a known activator or inhibitor) is essential.[9]
-
Loading Controls: Probing for total substrate and a housekeeping protein like GAPDH is a critical self-validating step. It ensures that any observed decrease in the phospho-signal is due to kinase inhibition, not a general decrease in protein levels or unequal sample loading.[9]
Part 3: Comparative Analysis of Derivatives
The ultimate goal of MoA studies in a drug discovery context is to enable structure-activity relationship (SAR) analysis and select superior compounds for further development. By applying the described workflow to a series of derivatives, researchers can build a dataset to compare them quantitatively.
| Compound ID | Target Kinase IC50 (nM) [Biochemical] | CETSA EC50 (nM) [Target Engagement] | p-Substrate IC50 (nM) [Functional] | Cell Viability GI50 (µM) [Phenotypic] |
| Parent Scaffold | 550 | >10,000 | >10,000 | >50 |
| Derivative A | 15 | 120 | 155 | 0.45 |
| Derivative B | 210 | 1,500 | 1,800 | 12.5 |
| Derivative C | 8 | 9,500 | >10,000 | >50 |
Interpretation of Comparative Data:
-
Derivative A represents an ideal lead candidate. It shows high potency in the biochemical assay, which translates effectively into strong target engagement and functional inhibition in cells, ultimately leading to a potent anti-proliferative effect. The close correlation between target engagement and functional IC50 values strengthens the on-target MoA.
-
Derivative B is a moderately potent compound but shows a clear drop-off between biochemical and cellular potency, suggesting potential issues with cell permeability or stability.
-
Derivative C is an example of a "biochemical hit" that fails to translate. Despite being the most potent compound against the purified enzyme, it does not engage the target in cells, resulting in no functional or phenotypic effect. This compound would be deprioritized. This highlights the critical importance of cellular assays in drug discovery.[10]
References
- 1. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. domainex.co.uk [domainex.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Critical Needs in Cellular Target Engagement [discoverx.com]
- 12. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Molecular Docking of Pyrazole-Based Compounds
Introduction: The Significance of Pyrazole Scaffolds and In Silico Screening
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Compounds built upon this scaffold exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] This versatility makes pyrazole derivatives a fertile ground for the discovery of novel therapeutic agents. In the modern drug development pipeline, computational methods, particularly molecular docking, have become indispensable for accelerating the identification of promising lead compounds.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into binding affinity and interaction patterns.[5] However, the true power of this technique is unleashed in a comparative context. By systematically docking a series of related compounds—in this case, pyrazole derivatives—we can elucidate the Structure-Activity Relationship (SAR), understanding how specific chemical modifications influence binding to a biological target.[6][7] This guide provides a comprehensive, field-proven framework for conducting such a comparative study, moving beyond a simple procedural list to explain the critical reasoning behind each step.
Pillar I: Designing a Self-Validating Docking Study
The integrity of any computational experiment hinges on its design. A robust comparative docking study is not merely about generating numbers; it's about creating a logical framework where the results are internally consistent and externally verifiable.
Causality in Target and Ligand Selection
-
Target Selection: The choice of a protein target is the first critical decision. It must be a key player in the disease pathology you aim to address. For this guide, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our example target. VEGFR-2 is a well-established tyrosine kinase involved in angiogenesis, a critical process for tumor growth, making it a prime target for anticancer agents.[5][8] Numerous studies have explored pyrazole derivatives as inhibitors of such kinases.[5][8]
-
Ligand Library Design: A comparative study requires a thoughtfully curated library of ligands. This should include a "parent" pyrazole scaffold and several derivatives with specific, incremental modifications. This allows for a direct assessment of how different functional groups impact binding. For our example, we will consider a hypothetical series based on a 1,3,5-trisubstituted pyrazole core.
Pillar II: A Step-by-Step Experimental Protocol for Comparative Docking
This protocol outlines the complete workflow using widely accepted tools like AutoDock, ensuring reproducibility and accuracy. The underlying principle is to meticulously prepare both the receptor and the ligands to mimic physiological conditions as closely as possible before simulating their interaction.
Step 1: Receptor Preparation
-
Objective: To prepare the 3D structure of the target protein (VEGFR-2) for docking.
-
Methodology:
-
Obtain Crystal Structure: Download the 3D crystal structure of VEGFR-2 from the Protein Data Bank (PDB; e.g., PDB ID: 2QU5).[5] This structure should ideally be co-crystallized with a known inhibitor, which is essential for validating the docking protocol.
-
Clean the Structure: Remove all non-essential molecules, including water, co-solvents, and the original co-crystallized ligand, from the PDB file.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Assign Kollman charges, a standard procedure for protein atoms in docking simulations.[9]
-
File Format Conversion: Convert the prepared protein file into the PDBQT format, which is required by AutoDock and contains the necessary charge and atom type information. Software such as AutoDock Tools is used for these preparation steps.
-
Step 2: Ligand Preparation
-
Objective: To generate optimized, low-energy 3D conformations of the pyrazole-based compounds.
-
Methodology:
-
2D Sketching: Draw the 2D structures of the pyrazole parent compound and its derivatives using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
3D Conversion and Energy Minimization: Convert the 2D structures into 3D models. Crucially, perform an energy minimization using a force field (e.g., MMFF94). This step is vital to ensure the ligand conformation is sterically feasible and at a low energy state.
-
Define Rotatable Bonds: Identify the rotatable bonds within each ligand. This allows the docking algorithm to explore different conformations of the ligand flexibly during the simulation.
-
File Format Conversion: Save the final 3D structures in the PDBQT format.
-
Step 3: Defining the Binding Site & Running the Simulation
-
Objective: To specify the search space for the docking algorithm on the protein surface and to run the docking simulation.
-
Methodology:
-
Grid Box Generation: Define a "grid box" around the active site of the receptor.[10] This three-dimensional box confines the search space for the ligand, increasing the efficiency and accuracy of the docking run. For a validated target, the grid box should be centered on the position of the co-crystallized ligand.
-
Execution of Docking Algorithm: Run the molecular docking simulation using a program like AutoDock Vina or AutoDock 4.2. These programs employ sophisticated search algorithms, such as the Lamarckian Genetic Algorithm, to explore numerous possible binding poses of the ligand within the defined grid box.[5]
-
Configuration: The simulation for each ligand will typically generate multiple binding poses (e.g., 10), each with a corresponding binding energy score.
-
Step 4: Protocol Validation (Trustworthiness Check)
-
Objective: To confirm that the chosen docking protocol can accurately reproduce a known binding pose. This is a non-negotiable step for ensuring the trustworthiness of your results.
-
Methodology:
-
Redocking: Take the original ligand that was co-crystallized with the receptor (removed in Step 1) and dock it back into the active site using the exact same protocol (grid box, docking parameters).[10][11][12]
-
RMSD Calculation: Superimpose the lowest-energy pose from your redocking experiment onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the atoms of the two poses.[13]
-
Success Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that your docking protocol is reliable and can accurately predict the binding mode of similar ligands.[11][12]
-
Pillar III: Data Presentation, Visualization, and Interpretation
Clear presentation of quantitative data and visual representation of complex workflows are hallmarks of professional scientific communication.
Quantitative Data Summary
The results of the comparative docking should be summarized in a clear, concise table. This allows for at-a-glance comparison of the key metrics that inform the SAR.
| Compound ID | Modification on Pyrazole Core | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki, µM) | Key Interacting Residues (VEGFR-2) | H-Bonds |
| PZ-01 | Parent Scaffold (H) | -8.5 | 2.15 | Cys919, Asp1046 | 2 |
| PZ-02 | 4-Chloro Phenyl | -9.2 | 0.85 | Cys919, Asp1046, Leu840 | 2 |
| PZ-03 | 4-Methoxy Phenyl | -9.8 | 0.32 | Cys919, Asp1046, Glu885 | 3 |
| PZ-04 | 4-Nitro Phenyl | -7.9 | 5.60 | Cys919 | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow Visualization
A visual diagram of the workflow ensures the complex process is easily understood.
Interpreting the Results: From Data to Insight
The ultimate goal is to translate docking scores and interaction diagrams into actionable scientific insights.
-
Binding Mode Comparison: Visualization of the docked poses for PZ-03 (most potent) and PZ-04 (least potent) would reveal crucial differences. We would expect PZ-03 to fit snugly into the ATP-binding pocket, with its methoxy group oriented perfectly to interact with Glu885. In contrast, PZ-04 might be displaced within the pocket, unable to form key interactions, thus explaining its weaker binding score.
Conclusion and Future Directions
This guide has outlined a robust, multi-pillar approach to the comparative molecular docking of pyrazole-based compounds. By integrating careful experimental design, a validated step-by-step protocol, and insightful data analysis, researchers can effectively screen compound libraries and derive meaningful Structure-Activity Relationships. The results from such in silico studies provide a strong theoretical framework to prioritize which derivatives should be synthesized and advanced to in vitro and in vivo testing, ultimately saving valuable time and resources in the long and complex journey of drug discovery.[16]
References
- 1. rjptonline.org [rjptonline.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. ijpbs.com [ijpbs.com]
- 10. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the ADME Properties of 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine Derivatives
Introduction: The Rationale for ADME Profiling of Novel Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its versatility allows for diverse substitutions, enabling the fine-tuning of pharmacological activity. The 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine series, in particular, presents an intriguing template. The difluoroethyl group can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially offering advantages over non-fluorinated analogues.
However, potent biological activity alone is insufficient for a successful drug candidate. A compound's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—dictates its efficacy, safety, and dosing regimen. Early and accurate assessment of these properties is paramount to identifying candidates with the highest probability of clinical success and avoiding costly late-stage failures.[3][4][5]
This guide provides an in-depth comparison of the ADME properties of three hypothetical derivatives from this series: Derivative A , Derivative B , and Derivative C . We will compare their performance against a well-characterized commercial drug, Warfarin , to provide context. We will delve into the causality behind our experimental choices and provide detailed, self-validating protocols for key in vitro assays that form the cornerstone of modern drug discovery.
The ADME Screening Cascade: A Strategic Workflow
A logical, tiered approach to ADME screening ensures that resources are focused on the most promising compounds. The workflow begins with high-throughput in vitro assays that assess fundamental properties and progresses to more complex and lower-throughput studies.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 4. In Vitro ADME Assays [conceptlifesciences.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
A Senior Application Scientist's Guide to Benchmarking New Pyrazole Derivatives Against Existing Kinase Inhibitors in Oncology
In the landscape of modern oncology, the development of small-molecule kinase inhibitors has marked a paradigm shift, moving from broad-spectrum cytotoxic agents to targeted therapies. Among the scaffolds that have proven to be exceptionally versatile and effective in this domain, the pyrazole nucleus stands out. Its unique structural and electronic properties have made it a privileged core in a multitude of approved drugs and clinical candidates, prized for its ability to form key interactions within the ATP-binding pocket of various kinases.[1][2][3]
This guide provides a comprehensive framework for the preclinical benchmarking of novel pyrazole-based kinase inhibitors. As a Senior Application Scientist, the objective is not merely to present protocols but to instill a deeper understanding of the scientific rationale behind each experimental choice. We will navigate the critical in vitro and in vivo assays required to build a robust data package, enabling a clear comparison against established therapeutic agents. For the purpose of this guide, we will consider two hypothetical new pyrazole derivatives, PZ-K1 and PZ-K2 , and benchmark them against the well-established multi-kinase inhibitor, Pazopanib , and the COX-2 inhibitor with known anti-cancer activities, Celecoxib .[4][5][6][7]
Understanding the Competitive Landscape: The Rationale for Comparison
The selection of appropriate comparator drugs is crucial for a meaningful benchmark.
-
Pazopanib : A multi-targeted tyrosine kinase inhibitor approved for renal cell carcinoma and soft tissue sarcoma.[4][6] It targets key drivers of tumor angiogenesis, including VEGFR and PDGFR, making it a relevant benchmark for new agents with anti-angiogenic potential.[4][8][9][10]
-
Celecoxib : A selective COX-2 inhibitor with a pyrazole core.[5][7] While primarily an anti-inflammatory agent, its role in cancer is increasingly recognized, with mechanisms involving the inhibition of prostaglandin synthesis, induction of apoptosis, and regulation of angiogenesis.[11][12][13] This makes it an interesting comparator, especially if the new derivatives exhibit activity beyond direct kinase inhibition.
Our hypothetical new derivatives, PZ-K1 and PZ-K2 , are designed as next-generation kinase inhibitors with potentially improved potency and selectivity. This guide will outline the necessary steps to validate these claims.
The Benchmarking Workflow: From In Vitro Potency to In Vivo Efficacy
A logical and phased approach is essential for efficiently evaluating new chemical entities. The workflow should be designed to answer key questions at each stage, from target engagement to overall therapeutic potential.
Caption: A streamlined workflow for benchmarking novel kinase inhibitors.
Phase 1: In Vitro Characterization
This initial phase focuses on determining the intrinsic potency and cellular efficacy of the new derivatives.
Biochemical Assays: Assessing Direct Target Engagement
The first step is to quantify the direct inhibitory effect of the compounds on their target kinases.
Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
-
Reagent Preparation : Prepare kinase, substrate, and ATP solutions in kinase buffer. Serially dilute the test compounds (PZ-K1, PZ-K2, and comparators) in DMSO, followed by a final dilution in kinase buffer.
-
Kinase Reaction : In a 384-well plate, add 2.5 µL of the test compound solution, 2.5 µL of the kinase/substrate mix, and initiate the reaction by adding 5 µL of ATP solution. Incubate at room temperature for 60 minutes.
-
Signal Generation : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Detection : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes and read the luminescence on a plate reader.
-
Data Analysis : Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Trustworthiness Check : Running a known inhibitor of the target kinase as a positive control in every assay plate validates the assay's performance.
Cell-Based Assays: Evaluating Cellular Efficacy
Moving from a purified enzyme system to a cellular context is a critical step to confirm that the compound can penetrate cells and inhibit its target in a more complex biological environment.
Experimental Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture after treatment with the test compounds.[14]
-
Cell Plating : Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15]
-
Compound Treatment : Treat the cells with a range of concentrations of the test compounds (PZ-K1, PZ-K2, and comparators) and incubate for 72 hours.
-
Lysis and Signal Generation : Equilibrate the plate and its contents to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well.
-
Signal Stabilization and Measurement : Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence.
-
Data Analysis : Calculate the percentage of cell viability relative to vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition) values.
Causality Behind Experimental Choices : Using multiple cell lines with different genetic backgrounds can provide insights into the spectrum of activity and potential biomarkers of response for the new derivatives.[16][17]
Comparative In Vitro Data
The following table summarizes hypothetical data for our new derivatives against the established agents.
| Compound | Target Kinase IC50 (nM) | MCF-7 GI50 (µM) | A549 GI50 (µM) |
| PZ-K1 | 5 | 0.15 | 0.25 |
| PZ-K2 | 25 | 0.80 | 1.20 |
| Pazopanib | VEGFR2: 30, PDGFRβ: 84 | 15.5 | 20.8 |
| Celecoxib | COX-2: 40 | 35.2 | 45.5 |
Data for Pazopanib and Celecoxib are representative values from public literature. Data for PZ-K1 and PZ-K2 are hypothetical for illustrative purposes.
Phase 2: Preclinical Evaluation
Promising candidates from in vitro studies are advanced to in vivo models to assess their therapeutic efficacy and pharmacokinetic properties.
Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical for designing effective in vivo studies.[18][19]
Experimental Protocol: Mouse Pharmacokinetic Study
-
Compound Administration : Administer the test compound to a cohort of mice (e.g., BALB/c) via intravenous (IV) and oral (PO) routes at a defined dose.
-
Blood Sampling : Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation : Process the blood samples to isolate plasma.
-
Bioanalysis : Quantify the concentration of the compound in the plasma samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
PK Parameter Calculation : Use software like Phoenix WinNonlin to calculate key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.[20][21]
In Vivo Efficacy Studies
The ultimate test of a new anti-cancer agent is its ability to inhibit tumor growth in a living organism.
Experimental Protocol: Human Tumor Xenograft Model
-
Tumor Implantation : Subcutaneously implant human cancer cells (e.g., A549) into immunodeficient mice (e.g., nude or SCID).[22][23]
-
Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, PZ-K1, PZ-K2, Pazopanib).
-
Dosing : Administer the compounds to the mice according to a predetermined schedule and route, based on the PK data.
-
Tumor Measurement : Measure tumor volume with calipers 2-3 times per week.
-
Endpoint : Continue the study until the tumors in the control group reach a predetermined endpoint size, or for a set duration. Euthanize the animals, and excise and weigh the tumors.
-
Data Analysis : Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Trustworthiness and Causality : The choice of xenograft model is critical. Using a cell line that was sensitive to the compound in vitro helps to validate the in vivo mechanism of action.[24][25][26]
Visualizing the Mechanism: Kinase Signaling Pathway
The diagram below illustrates a simplified kinase signaling pathway, which is often targeted by pyrazole-based inhibitors.
Caption: A simplified representation of the MAPK signaling pathway.
Conclusion and Future Directions
This guide has outlined a robust, multi-faceted approach to benchmarking new pyrazole derivatives against existing therapeutic agents. By systematically evaluating potency, selectivity, cellular efficacy, and in vivo activity, researchers can build a comprehensive data package that clearly defines the therapeutic potential of new compounds like PZ-K1 and PZ-K2. The hypothetical data presented suggests that PZ-K1, with its superior in vitro potency and cellular activity, would be a strong candidate for further preclinical development.
The journey of a drug from bench to bedside is long and arduous. However, a well-designed benchmarking strategy, grounded in scientific integrity and a thorough understanding of the underlying biology, is the most effective way to identify and advance the next generation of targeted cancer therapies.
References
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pazopanib - Wikipedia [en.wikipedia.org]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. urology-textbook.com [urology-textbook.com]
- 9. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 11. news-medical.net [news-medical.net]
- 12. ClinPGx [clinpgx.org]
- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 14. noblelifesci.com [noblelifesci.com]
- 15. mdpi.com [mdpi.com]
- 16. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 20. scienceopen.com [scienceopen.com]
- 21. researchgate.net [researchgate.net]
- 22. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 23. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. blog.crownbio.com [blog.crownbio.com]
- 25. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]
- 26. criver.com [criver.com]
Safety Operating Guide
1-(2,2-difluoroethyl)-1H-pyrazol-5-amine proper disposal procedures
As a Senior Application Scientist, I understand that moving from bench-scale research to broader applications requires a deep-seated commitment to safety and environmental stewardship. The proper disposal of research chemicals like 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine is not merely a procedural task; it is a critical component of responsible science. This guide provides a comprehensive framework for its safe handling and disposal, grounded in established safety protocols and regulatory standards. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and compliantly, ensuring the safety of your team and the integrity of our environment.
Hazard Assessment: The Rationale for Specialized Disposal
Understanding the inherent risks of a compound is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally analogous fluorinated pyrazoles and aromatic amines provide a strong basis for a conservative hazard assessment.[1] The compound should be treated as hazardous, warranting specialized disposal.
The primary hazards are associated with its constituent chemical groups:
-
Pyrazole Derivatives : This class of heterocyclic compounds is known for diverse pharmacological activities and, as such, should be handled with care to avoid unintended biological effects.[1]
-
Fluorinated Organic Compounds : The presence of carbon-fluorine bonds increases the stability and potential environmental persistence of the molecule.[1][2] Therefore, disposal must adhere to protocols for halogenated organic waste to prevent environmental contamination.[1]
-
Aromatic Amines : Many compounds in this class are known irritants and may have other toxicological properties.
Based on data for similar compounds, this compound is expected to present the following hazards.[3][4][5]
| Hazard Classification | Category | GHS Statement | Source |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [3][4][6] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | [3][4][6] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [3] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [4][5][7] |
Given these characteristics, this compound must be disposed of as regulated hazardous chemical waste. Under no circumstances should it be discharged down the drain or discarded as regular solid waste. [1][3][8]
Core Disposal Protocol: A Step-by-Step Guide
The required method for disposing of this compound is through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.[9] The following protocol outlines the necessary steps from waste generation to collection.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This is the first line of defense against accidental exposure.
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.[3][8]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[8][10]
-
Body Protection : A standard laboratory coat.[8]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.[9][11]
-
Solid Waste : Collect unused or expired solid this compound in a dedicated, clearly labeled hazardous waste container. All contaminated disposables, such as weighing papers, pipette tips, and contaminated gloves, must also be placed in this container.
-
Liquid Waste : Solutions containing the compound must be collected in a separate liquid hazardous waste container. Because this is a fluorinated compound, it should be designated as halogenated organic waste .[1] Do not mix with non-halogenated solvent waste.[1]
-
Avoid Mixing : Never mix this waste with incompatible materials such as strong oxidizing agents, acids, acid anhydrides, or acid chlorides.[12][13]
Step 3: Containerization and Labeling
All hazardous waste must be accumulated in appropriate containers while awaiting pickup.[14][15]
-
Container Choice : Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[1][14] The original product container can often be used for this purpose.
-
Labeling : The container must be clearly labeled from the moment the first drop of waste is added. The label must include:
Caption: Workflow for the proper disposal of this compound.
Step 4: Temporary Storage in the Laboratory
Store the sealed waste container in a designated hazardous waste storage location within the laboratory, known as a Satellite Accumulation Area (SAA).[15][16]
-
The container must be kept closed at all times except when adding waste.[14][15]
-
Store it in a location that is under the control of laboratory personnel and away from incompatible materials.[15]
-
Ensure the storage area has secondary containment to capture any potential leaks.
Step 5: Arranging for Professional Disposal
Once the waste container is nearly full (approximately 90%), contact your institution's EHS office to schedule a waste pickup.[15] Follow their specific procedures for requesting collection. Do not attempt to transport or dispose of the chemical waste yourself.
Spill and Decontamination Procedures
Accidents can happen, and preparedness is key.
-
Small Spills : For a small spill, ensure proper ventilation and remove all sources of ignition.[17] Dampen the solid material with an inert solvent like ethanol, then carefully sweep or absorb it and place it into your hazardous waste container.[3][17] Clean the spill area with a suitable solvent, followed by soap and water.[17] All materials used for cleanup must also be disposed of as hazardous waste.[1][14]
-
Large Spills : In the event of a large spill, evacuate the area immediately and contact your institution's emergency response and EHS office.[8]
-
Glassware Decontamination : Glassware that has come into contact with the compound must be decontaminated. The initial rinseate should be collected and disposed of as hazardous liquid waste.[1] Subsequent rinses can typically be managed according to standard laboratory procedures.
By adhering to this structured and cautious approach, you contribute to a culture of safety, ensuring that novel research does not come at the cost of personal or environmental health.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aksci.com [aksci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. angenechemical.com [angenechemical.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. hsrm.umn.edu [hsrm.umn.edu]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.nl [fishersci.nl]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. research.columbia.edu [research.columbia.edu]
- 16. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 17. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
